molecular formula C8H9ClO2S B152800 4-Methylbenzylsulfonyl chloride CAS No. 51419-59-1

4-Methylbenzylsulfonyl chloride

Cat. No.: B152800
CAS No.: 51419-59-1
M. Wt: 204.67 g/mol
InChI Key: JALKUHLLMWYIAT-UHFFFAOYSA-N
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Description

4-Methylbenzylsulfonyl chloride is a useful research compound. Its molecular formula is C8H9ClO2S and its molecular weight is 204.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl)methanesulfonyl chloride
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InChI

InChI=1S/C8H9ClO2S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALKUHLLMWYIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383293
Record name (4-Methylphenyl)methanesulfonyl chloride
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Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51419-59-1
Record name (4-Methylphenyl)methanesulfonyl chloride
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Record name (4-methylphenyl)methanesulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methylbenzylsulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Methylbenzylsulfonyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document includes detailed experimental protocols, tabulated physical and chemical data, and visual diagrams of key chemical processes to facilitate a thorough understanding of this important chemical reagent.

Chemical Properties

This compound, also known as p-tolylmethanesulfonyl chloride, is a solid organic compound that serves as a key intermediate in the synthesis of various organic molecules, particularly sulfonamides.[1][2] Its reactivity is primarily dictated by the sulfonyl chloride functional group, which is a potent electrophile.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₉ClO₂S
Molecular Weight 204.67 g/mol
CAS Number 51419-59-1
Appearance Solid
Melting Point 76-80 °C
Storage Temperature 2-8°C
Solubility Soluble in many organic solvents.
Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the tolyl group, a singlet for the benzylic methylene protons, and a singlet for the methyl protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbons of the aromatic ring, the benzylic carbon, and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 4-methylbenzenesulfonyl chloride, shows characteristic strong absorption bands for the S=O stretching vibrations of the sulfonyl chloride group.[3]

Mass Spectrometry: The mass spectrum of 4-methylbenzenesulfonyl chloride, an isomer, is available and provides information on its fragmentation pattern under electron ionization.[3]

Synthesis of this compound

This compound can be synthesized from 4-methylbenzyl chloride through a two-step process involving the formation of a sulfinate salt followed by chlorination.

Experimental Protocol: Synthesis from 4-Methylbenzyl Chloride

This protocol is adapted from general procedures for the synthesis of sulfonyl chlorides.

Materials:

  • 4-Methylbenzyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Cyanogen chloride (ClCN) or an alternative chlorinating agent

  • Water

  • Benzene or other suitable organic solvent

  • Anhydrous calcium chloride (CaCl₂)

  • Standard laboratory glassware

  • Stirring apparatus

  • Heating and cooling apparatus

Procedure:

  • Formation of Sodium 4-Methylbenzylsulfinate:

    • In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium sulfite and sodium bicarbonate in water.

    • Slowly add 4-methylbenzyl chloride to the stirred solution. The reaction is exothermic and may require cooling to maintain the desired temperature.

    • Stir the mixture for several hours until the reaction is complete, as monitored by a suitable method (e.g., TLC). This will result in a solution of sodium 4-methylbenzylsulfinate.[4]

  • Conversion to this compound:

    • Cool the solution of the sulfinate salt in an ice bath.

    • Carefully add the chlorinating agent (e.g., cyanogen chloride) portion-wise while maintaining a low temperature.[4]

    • After the addition is complete, continue stirring for a short period. The product, this compound, will separate as an oil or solid.

  • Work-up and Purification:

    • Extract the product into an organic solvent such as benzene.

    • Wash the organic layer with water and then dry it over anhydrous calcium chloride.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by distillation or recrystallization.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Sulfinate Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Purification start 4-Methylbenzyl chloride reaction1 Reaction at controlled temperature start->reaction1 reagents1 Sodium sulfite, Sodium bicarbonate, Water reagents1->reaction1 product1 Sodium 4-methylbenzylsulfinate (in solution) reaction1->product1 reaction2 Reaction at 0-10°C product1->reaction2 reagents2 Chlorinating agent (e.g., Cyanogen chloride) reagents2->reaction2 product2 Crude this compound reaction2->product2 extraction Extraction with organic solvent product2->extraction drying Drying over anhydrous CaCl₂ extraction->drying evaporation Solvent removal drying->evaporation final_product Pure this compound evaporation->final_product

Caption: Synthesis workflow for this compound.

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily used for the introduction of the 4-methylbenzylsulfonyl (or p-toluenesulfonylmethyl) group. Its most common application is in the preparation of sulfonamides through reaction with primary or secondary amines.[1]

Reaction with Amines: Sulfonamide Formation

The reaction of this compound with an amine is a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N-Phenyl-4-methylbenzenemethanesulfonamide

This protocol describes the reaction of this compound with aniline as a representative example.

Materials:

  • This compound

  • Aniline

  • Pyridine or triethylamine (base)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve aniline (1.0 eq) and the base (e.g., pyridine, 1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve this compound (1.05 eq) in anhydrous DCM in a separate flask.

    • Add the sulfonyl chloride solution dropwise to the cooled aniline solution over a period of 15-30 minutes.

  • Reaction and Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate under reduced pressure.

    • The resulting crude N-phenyl-4-methylbenzenemethanesulfonamide can be purified by recrystallization or column chromatography.

Reaction Workflow Diagram

ReactionWorkflow cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification amine Aniline reaction_step Stir at 0°C to RT amine->reaction_step sulfonyl_chloride This compound sulfonyl_chloride->reaction_step base Base (e.g., Pyridine) base->reaction_step solvent Anhydrous DCM solvent->reaction_step wash_hcl Wash with 1M HCl reaction_step->wash_hcl wash_water Wash with Water wash_hcl->wash_water wash_bicarb Wash with sat. NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry over Na₂SO₄ wash_brine->drying evaporation Solvent Evaporation drying->evaporation purify Recrystallization or Column Chromatography evaporation->purify final_product N-Phenyl-4-methyl- benzenemethanesulfonamide purify->final_product

Caption: Workflow for the synthesis of a sulfonamide from this compound.

Safety Information

This compound is a corrosive and hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides. This guide has provided a detailed overview of its chemical properties, synthesis, and a key reaction, complete with experimental protocols and visual workflows. A thorough understanding of its characteristics and safe handling procedures is essential for its effective use in research and development.

References

An In-depth Technical Guide to 4-Methylbenzylsulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylbenzylsulfonyl chloride, also known as (4-methylphenyl)methanesulfonyl chloride or p-tolylmethanesulfonyl chloride, is a chemical compound with the molecular formula C₈H₉ClO₂S.[1] It serves as a key reagent in organic synthesis, primarily for the introduction of the 4-methylbenzylsulfonyl (or p-tolylmethylsulfonyl) group into molecules. This functional group is valuable in the development of various biologically active compounds. In the pharmaceutical and agrochemical industries, it is utilized in the synthesis of sulfonamides and other derivatives, where its inclusion can enhance the solubility, stability, and biological efficacy of the target molecules. Sulfonyl chlorides, in general, are widely used building blocks in medicinal chemistry due to their reactivity with amines to form complex sulfonamides.[2]

The structural formula for this compound is provided below: Chemical Structure:

Synonyms: (4-Methylphenyl)methanesulfonyl chloride, 4-Methylbenzenemethanesulfonyl chloride, p-Methyl-α-toluenesulfonyl chloride, p-Tolylmethanesulfonyl chloride.

Quantitative Data

This section summarizes the key quantitative data for this compound, including its physicochemical properties and safety information.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 51419-59-1
Molecular Formula C₈H₉ClO₂S[1]
Molecular Weight 204.67 g/mol [1]
Physical Form Solid
Melting Point 76-80 °C
Storage Temperature 2-8°C
SMILES String Cc1ccc(CS(Cl)(=O)=O)cc1
InChI 1S/C8H9ClO2S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3
InChI Key JALKUHLLMWYIAT-UHFFFAOYSA-N
Table 2: Safety and Hazard Information
Hazard ClassificationGHS CodesPrecautionary StatementsReference
Acute Toxicity, Oral (Category 4) H302 (Harmful if swallowed)P301 + P312[3]
Skin Corrosion/Irritation (Category 1B) H314 (Causes severe skin burns and eye damage)P260, P280, P303 + P361 + P353, P305 + P351 + P338[3][4]
Signal Word Danger[3]
Storage Class 8A (Combustible corrosive hazardous materials)P405 (Store locked up)[3][4]
Personal Protective Equipment (PPE) Eyeshields, Faceshields, Gloves, Type P3 (EN 143) respirator cartridges[3]

Note: This compound is moisture-sensitive and causes severe skin burns and eye damage. It should be handled in a chemical fume hood using appropriate personal protective equipment.

Spectral Data Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group (SO₂) at approximately 1370-1410 cm⁻¹ (asymmetric stretching) and 1166-1204 cm⁻¹ (symmetric stretching). Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should display distinct signals corresponding to the different types of protons: a singlet for the methyl (CH₃) protons around 2.3-2.4 ppm, a singlet for the methylene (CH₂) protons adjacent to the sulfonyl group (expected to be significantly downfield, likely > 4.5 ppm), and a set of signals in the aromatic region (typically 7.0-8.0 ppm) for the four protons on the benzene ring, likely appearing as two doublets (an AA'BB' system).

    • ¹³C NMR: The carbon NMR spectrum would show a signal for the methyl carbon around 21 ppm, a signal for the methylene carbon, and four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons), in addition to the carbon bearing the sulfonyl group.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at about one-third the intensity of the M peak) would be expected. Fragmentation would likely involve the loss of Cl, SO₂, and cleavage of the benzyl group.

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound proceeds via a two-step process starting from the corresponding 4-methylbenzyl halide.[1] The protocol involves the formation of an S-alkyl isothiourea salt followed by oxidative chlorination.

Step 1: Formation of S-(4-methylbenzyl)isothiourea salt

  • In a round-bottomed flask, combine 4-methylbenzyl halide (e.g., 4-methylbenzyl chloride or bromide) (5 mmol) and thiourea (0.381 g, 5 mmol).

  • Add ethanol (5 mL) to the flask.

  • Heat the mixture at reflux for 1 hour.

  • After the reaction is complete, remove the ethanol under reduced pressure (e.g., using a rotary evaporator).

  • Wash the resulting solid residue with diethyl ether (3 x 5 mL) to remove any unreacted starting material.

  • The product, the S-alkyl isothiourea salt, is obtained as a white solid in nearly quantitative yield and can be used in the next step without further purification.[1]

Step 2: Oxidative Chlorination to this compound

  • Transfer the S-alkyl isothiourea salt from the previous step to a three-necked round-bottomed flask equipped with a thermometer and a dropping funnel.

  • Place the flask in an ice-water bath to maintain a low temperature.

  • Add water (0.45 mL) and acetonitrile (10 mL) to the flask.[1]

  • Prepare a solution of tert-butyl hypochlorite (2.86 mL) in acetonitrile (5 mL).

  • Slowly add the tert-butyl hypochlorite solution dropwise to the reaction mixture while stirring vigorously. Carefully monitor the thermometer to ensure the internal reaction temperature is maintained between 0-20°C.

  • After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.[1]

  • Remove the solvent under vacuum.

  • Add diethyl ether (15 mL) to the residue to dissolve the product.

  • Wash the organic phase with water (2 x 10 mL) in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under vacuum to yield high-purity this compound.[1]

  • For further purification, the product can be recrystallized from a mixed solvent system of petroleum ether and ethyl acetate.[1]

Visualizations

Diagram 1: Synthesis Pathway of this compound

The following diagram illustrates the two-step synthesis of this compound from 4-methylbenzyl halide.

Synthesis_Pathway Synthesis of this compound cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_oxidation Oxidative Chlorination cluster_product Final Product SM1 4-Methylbenzyl Halide Intermediate S-(4-methylbenzyl)isothiourea Salt SM1->Intermediate Step 1: Ethanol, Reflux SM2 Thiourea SM2->Intermediate Product This compound Intermediate->Product Step 2: 0-20 °C Reagent t-BuOCl, H₂O Acetonitrile Reagent->Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 4-Methylbenzylsulfonyl Chloride (CAS number 51419-59-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzylsulfonyl chloride, with the CAS number 51419-59-1, is a versatile reagent in organic synthesis, primarily utilized as a precursor for the introduction of the 4-methylbenzylsulfonyl moiety.[1] This functional group is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the generation of novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₈H₉ClO₂S and a molecular weight of 204.67 g/mol . It is important to handle this compound with appropriate safety precautions, as it is classified as a corrosive substance that can cause burns and is harmful if swallowed.[2] For long-term storage, it is recommended to keep it refrigerated at 2-8°C.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 51419-59-1
Molecular Formula C₈H₉ClO₂S
Molecular Weight 204.67 g/mol
Physical Form Solid
Melting Point 76-80 °C
Storage Temperature 2-8°C
Synonyms (4-Methylphenyl)methanesulfonyl chloride, p-Methyl-α-toluenesulfonyl chloride, p-Tolylmethanesulfonyl chloride

Spectroscopic Data:

Table 2: Spectroscopic Data for 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, CAS 98-59-9)

Spectrum TypeKey Peaks/SignalsReference(s)
Mass Spectrum (EI) m/z 190 (M+), 155, 91, 65[3]
Infrared (IR) Spectrum Strong bands characteristic of sulfonyl chlorides[4]
¹H NMR Spectrum Data not available
¹³C NMR Spectrum Data not available

Synthesis and Reactions

Synthesis of this compound

A general method for the synthesis of sulfonyl chlorides involves the reaction of a corresponding sulfonic acid or its salt with a chlorinating agent. A plausible synthetic route to this compound starts from 4-methylbenzyl chloride.

Experimental Protocol: General Synthesis of a Sulfonyl Chloride from an Alkyl Halide

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

  • Thiourea Reaction: An alkyl halide (e.g., 4-methylbenzyl chloride) is reacted with thiourea in ethanol at reflux for one hour. After the reaction, the solvent is removed under vacuum, and the resulting S-alkyl isothiourea salt is washed with ether.[5]

  • Oxidative Chlorination: The S-alkyl isothiourea salt is suspended in a mixture of water and acetonitrile and cooled in an ice bath. A solution of an oxidizing and chlorinating agent, such as tert-butyl hypochlorite in acetonitrile, is added dropwise while maintaining the temperature between 0-20°C. The reaction is stirred for an additional 30 minutes after the addition is complete.[5]

  • Work-up and Purification: The solvent is removed under vacuum. The residue is dissolved in ether, and the organic phase is washed with water, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the sulfonyl chloride.[5]

Synthesis of Sulfonamides

The primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis of a Sulfonamide

  • Reaction Setup: To a solution of an amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane), a base such as pyridine (1.1 equivalents) is added at 0°C.

  • Addition of Sulfonyl Chloride: A solution of this compound (1.05 equivalents) in the same solvent is added dropwise to the cooled amine solution.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then acidified with dilute acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude sulfonamide, which can be further purified by recrystallization or chromatography.

Applications in Drug Development and Research

The 4-methylbenzylsulfonyl moiety, introduced via this compound, is a key structural feature in various compounds with therapeutic potential. Sulfonamides, in general, are a well-established class of drugs with a broad range of biological activities.

Antibacterial Agents

A primary application of sulfonamides is as antibacterial agents. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. As mammals obtain folic acid from their diet, this pathway is an excellent target for selective toxicity against bacteria.

Signaling Pathway: Bacterial Folic Acid Synthesis

Folic_Acid_Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Product Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Further Steps Sulfonamide Sulfonamide (from this compound) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Anticancer Agents

Derivatives of sulfonamides have been investigated for their potential as anticancer agents. The mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer cell proliferation and survival, such as carbonic anhydrases or protein kinases. For instance, some sulfonamides have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[2]

Signaling Pathway: PI3K/AKT/mTOR Pathway Inhibition

mTOR_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Sulfonamide_Deriv Sulfonamide Derivative (from this compound) Sulfonamide_Deriv->PI3K Inhibition Sulfonamide_Deriv->AKT Inhibition Sulfonamide_Deriv->mTOR Inhibition

Caption: Potential inhibition points of sulfonamide derivatives in the PI3K/AKT/mTOR pathway.

Experimental Workflow

The development of new drugs based on the this compound scaffold typically follows a structured workflow from synthesis to biological evaluation.

Experimental Workflow: Synthesis and Evaluation of 4-Methylbenzylsulfonamides

experimental_workflow start Start: Design of Sulfonamide Library synthesis Synthesis of Sulfonamides from this compound and diverse amines start->synthesis purification Purification (Crystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening In vitro Biological Screening (e.g., Enzyme Inhibition Assays, Antiproliferative Assays) characterization->screening hit_id Hit Identification screening->hit_id hit_id->start Inactive Compounds (Redesign) sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical end End: Drug Candidate preclinical->end

Caption: A typical workflow for the discovery of drugs based on this compound.

Conclusion

This compound is a valuable building block for the synthesis of a wide array of sulfonamide derivatives. Its utility in medicinal chemistry is well-established, with resulting compounds showing promise as antibacterial and anticancer agents. Further exploration of the chemical space accessible from this reagent, guided by rational drug design and robust biological screening, holds the potential for the discovery of novel and effective therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of this compound in their scientific endeavors.

References

A Comprehensive Technical Guide to 4-Methylbenzylsulfonyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the molecular properties, synthesis, and applications of 4-Methylbenzylsulfonyl chloride, a key reagent in modern medicinal chemistry.

Introduction

This compound, also known by its synonyms (4-methylphenyl)methanesulfonyl chloride and p-tolylmethanesulfonyl chloride, is a versatile sulfonylating agent with significant applications in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1][2] Its molecular structure, featuring a reactive sulfonyl chloride group attached to a p-tolyl moiety via a methylene bridge, allows for the facile introduction of the 4-methylbenzylsulfonyl group into a wide range of molecules. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and reactivity of this compound, with a focus on its application in the synthesis of sulfonamides, a critical functional group in many therapeutic agents.

Physicochemical and Spectroscopic Data

This compound is a white to off-white solid at room temperature and is sensitive to moisture.[3] Proper storage under inert atmosphere and refrigerated conditions is recommended to maintain its quality.[4]

PropertyValueReference
Molecular Formula C₈H₉ClO₂S[3][5][6]
Molecular Weight 204.67 g/mol [3][5][6]
CAS Number 51419-59-1[3][5][6]
Appearance White to off-white solid[3]
Melting Point 76-80 °C[7]
Assay ≥96.0% (HPLC)[4]
Storage Temperature 2-8°C[7]

Spectroscopic data for this compound is consistent with its chemical structure. While specific spectra are proprietary, major suppliers confirm that the ¹H-NMR and Infrared spectra conform to the expected patterns for this compound.[4]

Synthesis of this compound

A general and effective method for the synthesis of this compound proceeds via a two-step process starting from an appropriate alkyl halide.

Experimental Protocol:

Step 1: Formation of the S-alkyl isothiourea salt

  • An alkyl halide or sulfate (5 mmol) is heated at reflux with thiourea (0.381 g, 5 mmol) in 5 mL of ethanol for 1 hour.

  • Upon completion of the reaction, the solvent is removed under vacuum.

  • The resulting residue is washed with ether (3 x 5 mL) to yield the corresponding S-alkyl isothiourea salt as a white solid in near quantitative yield.

Step 2: Oxidative Chlorination

  • The S-alkyl isothiourea salt is transferred to a three-necked round-bottomed flask equipped with a thermometer and a dropping funnel and placed in an ice bath.

  • Water (0.45 mL) and acetonitrile (10 mL) are added to the flask.

  • A solution of tert-butyl hypochlorite (2.86 mL) in acetonitrile (5 mL) is added dropwise to the mixture under vigorous stirring, maintaining the reaction temperature between 0-20°C.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

  • The solvent is removed under vacuum, and the residue is dissolved in ether (15 mL).

  • The organic phase is washed with water (2 x 10 mL) and dried over anhydrous sodium sulfate.

  • The solvent is concentrated under vacuum to afford high-purity this compound.[8] Further purification can be achieved by recrystallization from a petroleum ether-ethyl acetate mixed solvent.

Applications in Organic Synthesis: The Gateway to Sulfonamides

The primary application of this compound in drug discovery and development lies in its role as a precursor to sulfonamides.[1][2] The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs including antibiotics, diuretics, and anticonvulsants. The reaction of this compound with primary or secondary amines provides a straightforward and efficient route to complex sulfonamides.

General Workflow for Sulfonamide Synthesis

The synthesis of sulfonamides from this compound and an amine follows a well-established nucleophilic substitution pathway. The general workflow is depicted in the following diagram:

G General Workflow for Sulfonamide Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A This compound D Reaction in an Aprotic Solvent (e.g., Dichloromethane) A->D B Primary or Secondary Amine B->D C Base (e.g., Pyridine, Triethylamine) C->D E Aqueous Work-up (e.g., HCl wash, Brine wash) D->E Reaction Mixture F Drying of Organic Layer (e.g., Na2SO4 or MgSO4) E->F G Solvent Removal F->G H Column Chromatography or Recrystallization G->H Crude Product I Pure Sulfonamide H->I

General workflow for the synthesis of sulfonamides.
Experimental Protocol: Synthesis of N-(4-Methylbenzyl)-4-methylbenzenesulfonamide

This protocol describes the synthesis of a representative sulfonamide utilizing a procedure analogous to the reaction of 4-methylbenzylamine with the isomeric p-toluenesulfonyl chloride.

Materials:

  • 4-Methylbenzylamine

  • This compound

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 5 M Hydrochloric acid (HCl)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirring mixture of 4-methylbenzylamine (0.75 mL, 5.90 mmol) and pyridine (0.48 mL, 5.90 mmol) in 10 mL of degassed dichloromethane under a nitrogen atmosphere, add this compound (1.00 g, 5.25 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane.

  • Separate the organic phase and wash it with water.

  • Combine the aqueous layers and back-extract with dichloromethane (10 mL).

  • Combine all organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure N-(4-methylbenzyl)-4-methylbenzenesulfonamide.[9]

Further Applications

Beyond the synthesis of simple sulfonamides, this compound is a valuable reagent for the preparation of more complex heterocyclic structures. It has been reported as a useful reactant for the synthesis of (R)-1-alkyl-substituted tetrahydro-β-carbolines, a class of compounds with significant biological activities.[3]

Safety Information

This compound is a corrosive and hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this reagent.[7] All manipulations should be carried out in a well-ventilated fume hood.[4] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[4]

Conclusion

This compound is a key building block for medicinal chemists and researchers in drug development. Its ability to readily form sulfonamides makes it an indispensable tool for accessing a vast chemical space of biologically active molecules. The protocols and data presented in this guide provide a solid foundation for the safe and effective use of this important reagent in the laboratory.

References

An In-depth Technical Guide to the Synthesis of 4-Methylbenzylsulfonyl Chloride from p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-methylbenzylsulfonyl chloride, a key intermediate in various chemical and pharmaceutical applications, starting from the readily available precursor, p-xylene. This document details the core chemical transformations, experimental methodologies, and quantitative data to support laboratory and process development activities.

Introduction

This compound, also known as p-tolylmethanesulfonyl chloride, is a valuable chemical intermediate utilized in the synthesis of a range of organic compounds, including pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a benzyl moiety, allows for diverse chemical modifications. The synthesis of this compound from p-xylene is a process of significant interest due to the low cost and high availability of the starting material. This guide will explore the predominant synthetic pathways, focusing on the sulfonation of p-xylene followed by chlorination, as well as the direct chlorosulfonation route.

Primary Synthetic Pathway: Sulfonation Followed by Chlorination

The most established and widely practiced method for the synthesis of this compound from p-xylene is a two-step process. The first step involves the electrophilic aromatic substitution of p-xylene to introduce a sulfonic acid group, yielding p-xylene-2-sulfonic acid. The subsequent step converts the sulfonic acid to the desired sulfonyl chloride.

Synthesis_Pathway_1 p_xylene p-Xylene sulfonic_acid p-Xylene-2-sulfonic acid p_xylene->sulfonic_acid Sulfonation sulfonyl_chloride This compound sulfonic_acid->sulfonyl_chloride Chlorination

Caption: Two-step synthesis of this compound from p-xylene.

Step 1: Sulfonation of p-Xylene

The introduction of a sulfonic acid group onto the p-xylene ring is typically achieved through reaction with a strong sulfonating agent. Concentrated sulfuric acid is a common and cost-effective choice. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is sulfur trioxide (SO₃) or a related species generated in situ.

Experimental Protocol: Sulfonation of p-Xylene with Concentrated Sulfuric Acid

A student-level preparation provides a foundational protocol for this reaction.[1]

  • Materials:

    • p-Xylene (95% purity)

    • Concentrated sulfuric acid

  • Procedure:

    • In a dry 200-mL round-bottomed flask, place 12 mL of p-xylene.

    • With swirling agitation, add 14 mL of concentrated sulfuric acid.

    • Continue to agitate the mixture with a circular motion and gently heat it over a low flame. The temperature should be kept moderate and not exceed the boiling point of p-xylene (137°C). A thermometer is not strictly necessary for this preparation.

    • After 20 to 30 minutes, the reaction is typically complete, indicated by the mixture becoming clear upon cooling.

    • Cool the flask to room temperature and add 10 mL of water, again with agitation. The mixture will warm due to the heat of dilution of the excess acid.

    • While still warm, pour the product into a small beaker to cool and crystallize, yielding p-xylene-2-sulfonic acid.

Quantitative Data: Sulfonation of p-Xylene

ParameterValueReference
p-Xylene Volume12 mL[1]
Sulfuric Acid Volume14 mL[1]
Reaction Time20 - 30 minutes[1]
Reaction TemperatureModerate, below 137°C[1]
YieldNot explicitly stated

Note: For a more controlled industrial or research setting, monitoring the reaction by techniques such as HPLC or NMR is recommended to ensure complete conversion and to minimize side product formation. The rate of sulfonation is dependent on the concentration of sulfuric acid, with pseudo-first-order rate constants being determined in aqueous sulfuric acid ranging from 72% to 89% H₂SO₄.[2][3]

Step 2: Chlorination of p-Xylene-2-sulfonic Acid

The conversion of the sulfonic acid intermediate to the sulfonyl chloride can be accomplished using various chlorinating agents. Thionyl chloride (SOCl₂) and chlorosulfonic acid (ClSO₃H) are commonly employed for this transformation.

Experimental Protocol: Chlorination with Thionyl Chloride (General Procedure)

  • Materials:

    • p-Xylene-2-sulfonic acid

    • Thionyl chloride (SOCl₂)

    • An inert solvent (e.g., dichloromethane, chloroform)

    • A catalytic amount of N,N-dimethylformamide (DMF) (optional)

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize evolved HCl and SO₂), suspend the p-xylene-2-sulfonic acid in an inert solvent.

    • Add a stoichiometric excess of thionyl chloride (typically 1.5 to 2.0 equivalents).

    • If desired, add a catalytic amount of DMF.

    • Heat the reaction mixture to reflux and maintain it at this temperature until the evolution of gas ceases, indicating the completion of the reaction.

    • After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure.

    • The crude this compound can then be purified by distillation under reduced pressure or by recrystallization.

Experimental Protocol: Chlorination with Chlorosulfonic Acid (Analogous Procedure)

The synthesis of the related p-toluenesulfonyl chloride from p-toluenesulfonic acid using chlorosulfonic acid provides a relevant experimental framework.

  • Materials:

    • p-Xylene-2-sulfonic acid

    • Chlorosulfonic acid (ClSO₃H)

    • An inert solvent (e.g., chloroform)

  • Procedure:

    • Dissolve the p-xylene-2-sulfonic acid in an inert solvent such as chloroform in a reaction vessel equipped with a stirrer and a dropping funnel.

    • At a controlled temperature (e.g., 0-40°C), slowly add chlorosulfonic acid dropwise to the solution.

    • After the addition is complete, continue to stir the mixture at a constant temperature for a period of 1.5 to 4 hours.

    • Upon completion of the reaction, carefully quench the excess chlorosulfonic acid by adding water.

    • Separate the organic layer, wash it with water to remove any remaining acid, and then dry it over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent by distillation to obtain the crude this compound, which can be further purified.

Quantitative Data: Chlorination of p-Xylene-2-sulfonic Acid (Estimated)

ParameterValueReference
Chlorinating AgentThionyl Chloride or Chlorosulfonic Acid[4]
Stoichiometry1.5 - 2.0 equivalents[4]
Reaction TemperatureReflux (Thionyl Chloride) / 0-40°C (Chlorosulfonic Acid)
Reaction TimeVaries (monitor by TLC/GC)
Yield>85% (typical for this type of reaction)

Alternative Synthetic Pathway: Direct Chlorosulfonation of p-Xylene

An alternative, more direct route to this compound is the direct chlorosulfonation of p-xylene. This one-step process utilizes a reagent that can both sulfonate and chlorinate the aromatic ring. Chlorosulfonic acid is the reagent of choice for this transformation. This method is analogous to the industrial production of p-toluenesulfonyl chloride from toluene.[5][6]

Synthesis_Pathway_2 p_xylene p-Xylene sulfonyl_chloride This compound p_xylene->sulfonyl_chloride Direct Chlorosulfonation (Chlorosulfonic Acid)

Caption: Direct synthesis of this compound from p-xylene.

Experimental Protocol: Direct Chlorosulfonation of p-Xylene (General Procedure)

A specific protocol for the direct chlorosulfonation of p-xylene is not explicitly detailed in the provided search results. However, based on the general knowledge of chlorosulfonation reactions and the synthesis of analogous compounds, the following procedure can be proposed:

  • Materials:

    • p-Xylene

    • Chlorosulfonic acid (ClSO₃H)

    • An inert solvent (optional, e.g., dichloromethane)

  • Procedure:

    • In a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, place p-xylene, optionally dissolved in an inert solvent.

    • Cool the reaction vessel in an ice bath to maintain a low temperature (e.g., 0-5°C).

    • Slowly add an excess of chlorosulfonic acid dropwise to the stirred solution of p-xylene. The reaction is highly exothermic and generates a large amount of hydrogen chloride gas, so careful temperature control and efficient gas scrubbing are essential.

    • After the addition is complete, allow the reaction to proceed at a low temperature for a specified period. The reaction progress should be monitored (e.g., by GC or TLC) to determine the optimal reaction time.

    • Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the crude sulfonyl chloride.

    • The solid product is then collected by filtration, washed with cold water until the washings are neutral, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., a mixture of benzene and petroleum ether for the analogous p-toluenesulfonyl chloride).[4]

Quantitative Data: Direct Chlorosulfonation of p-Xylene (Estimated)

ParameterValueReference
Chlorosulfonating AgentChlorosulfonic Acid
StoichiometryExcess (typically 2-5 equivalents)
Reaction Temperature0 - 10°C
Reaction TimeVaries (monitor by TLC/GC)
YieldModerate to high (isomer formation is possible)

Purification and Characterization

Purification:

The crude this compound obtained from either synthetic route may contain impurities such as the starting materials, isomeric sulfonyl chlorides, and the corresponding sulfonic acid. Common purification techniques include:

  • Recrystallization: This is an effective method for obtaining high-purity solid sulfonyl chlorides. A suitable solvent system must be chosen in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble.

  • Vacuum Distillation: For liquid sulfonyl chlorides or those with a low melting point, vacuum distillation can be used for purification. This method separates components based on their boiling points at reduced pressure, which helps to prevent decomposition of the thermally sensitive sulfonyl chloride.

Characterization:

The identity and purity of the synthesized this compound and the intermediate p-xylene-2-sulfonic acid can be confirmed using a variety of spectroscopic and analytical techniques.

Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Spectroscopic Data
p-Xylene-2-sulfonic acidC₈H₁₀O₃S186.2386-1H NMR, 13C NMR, IR, MS[7][8][9][10][11][12]
This compoundC₈H₉ClO₂S204.6776-80145-146 @ 15 mmHg1H NMR, 13C NMR, IR, MS[5][6][13][14][15][16]

Safety Considerations

The synthesis of this compound involves the use of corrosive and hazardous reagents. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • p-Xylene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.

  • Chlorosulfonic Acid: Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic and corrosive gases.

  • Thionyl Chloride: Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts with water to produce toxic gases.

  • This compound: Corrosive. Causes severe skin burns and eye damage. Lachrymator.

Conclusion

The synthesis of this compound from p-xylene is a well-established process with two primary viable routes. The two-step method, involving sulfonation followed by chlorination, offers good control over the reaction and generally provides high yields of the desired product. The direct chlorosulfonation of p-xylene presents a more atom-economical, one-step alternative, though it may require more careful control of reaction conditions to minimize the formation of isomeric byproducts. The choice of synthetic route will depend on factors such as the desired scale of production, available equipment, and purity requirements. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to (4-Methylphenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylphenyl)methanesulfonyl chloride, a sulfonyl chloride derivative, is a key reagent in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its utility lies in its ability to introduce the (4-methylphenyl)methanesulfonyl group into various molecules, a common structural motif in a range of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in the preparation of sulfonamides.

Chemical Identity and Properties

The compound is systematically named (4-Methylphenyl)methanesulfonyl chloride according to IUPAC nomenclature.[1] It is also commonly known by several synonyms.

Identifier Value
IUPAC Name (4-Methylphenyl)methanesulfonyl chloride[1]
CAS Number 51419-59-1[1][2]
Molecular Formula C₈H₉ClO₂S[1][2]
Synonyms 4-Methylbenzylsulfonyl chloride[3], p-Tolylmethanesulfonyl chloride[1], 4-Methylbenzenemethanesulfonyl chloride[1]

Physicochemical Properties:

Property Value Source
Molecular Weight 204.67 g/mol [3]
Appearance SolidSigma-Aldrich
Melting Point 76-80 °CSigma-Aldrich
Storage Temperature 2-8 °C[2]

Synthesis

Conceptual Synthesis Workflow:

G cluster_0 Starting Material Preparation cluster_1 Chlorination Reaction cluster_2 Work-up and Purification cluster_3 Final Product Sodium_4_methylphenyl_methanesulfonate Sodium (4-methylphenyl)methanesulfonate Reaction_Vessel Reaction with Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) Sodium_4_methylphenyl_methanesulfonate->Reaction_Vessel Reactant Quenching Quenching with Ice-water Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction with an Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (e.g., Recrystallization) Drying->Purification Final_Product (4-Methylphenyl)methanesulfonyl chloride Purification->Final_Product

Caption: Conceptual workflow for the synthesis of (4-Methylphenyl)methanesulfonyl chloride.

Experimental Protocol (Adapted from General Procedures for Sulfonyl Chloride Synthesis):

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • Sodium (4-methylphenyl)methanesulfonate

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

  • Ice

  • Water

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium (4-methylphenyl)methanesulfonate in an anhydrous solvent, slowly add the chlorinating agent (e.g., thionyl chloride) at a controlled temperature (typically 0 °C to room temperature).

  • The reaction mixture is stirred until the reaction is complete (monitored by TLC or other appropriate analytical techniques).

  • The reaction is carefully quenched by pouring it onto ice-water.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude (4-Methylphenyl)methanesulfonyl chloride can be further purified by recrystallization from an appropriate solvent system.

Chemical Reactivity and Applications

(4-Methylphenyl)methanesulfonyl chloride is a reactive electrophile, with the sulfonyl chloride moiety being an excellent leaving group. Its primary application is in the formation of sulfonamides through reaction with primary or secondary amines.

Reaction with Amines (Sulfonamide Formation):

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is typically added to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

G Start (4-Methylphenyl)methanesulfonyl chloride + R-NH₂ (Amine) Product N-substituted-(4-methylphenyl)methanesulfonamide + HCl Start->Product Base (e.g., Triethylamine, Pyridine)

Caption: General reaction scheme for the formation of sulfonamides.

Experimental Protocol (General Procedure for N-Sulfonylation):

Materials:

  • (4-Methylphenyl)methanesulfonyl chloride

  • Primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the amine and the base (1.2-1.5 equivalents) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (4-Methylphenyl)methanesulfonyl chloride (1.0-1.1 equivalents) in the anhydrous solvent to the cooled amine solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for an appropriate time (monitored by TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude sulfonamide.

  • Purify the product by recrystallization or column chromatography.

Spectroscopic Data

Analogous Spectroscopic Data:

  • ¹H NMR of Methanesulfonyl chloride (CDCl₃): δ 3.43 (s, 3H). This provides an expected chemical shift for the methyl group attached to the sulfonyl chloride. For (4-Methylphenyl)methanesulfonyl chloride, one would expect signals for the methyl group on the phenyl ring, the methylene group, and the aromatic protons.

  • ¹³C NMR of Methanesulfonyl chloride: The methyl carbon typically appears around 45-55 ppm.

  • IR Spectra: Sulfonyl chlorides exhibit characteristic strong absorption bands for the S=O stretching vibrations, typically in the regions of 1370-1340 cm⁻¹ (asymmetric) and 1185-1160 cm⁻¹ (symmetric).

Note: The absence of readily available, verified spectroscopic data for (4-Methylphenyl)methanesulfonyl chloride necessitates that researchers acquiring or synthesizing this compound perform their own analytical characterization to confirm its identity and purity.

Safety and Handling

Sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions.

  • Hazard Statements: Assumed to be corrosive and an irritant. May cause burns upon contact with skin and eyes. Harmful if swallowed or inhaled.

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors. Keep away from moisture, as it can hydrolyze to the corresponding sulfonic acid and hydrochloric acid.

Researchers should always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.

Conclusion

(4-Methylphenyl)methanesulfonyl chloride is a valuable building block in organic synthesis, offering a straightforward method for the introduction of the (4-methylphenyl)methanesulfonyl moiety. Its primary utility in the formation of sulfonamides makes it a compound of interest for medicinal chemists and drug development professionals. While detailed synthetic and spectroscopic data are not widely published, the general principles of sulfonyl chloride chemistry provide a solid foundation for its synthesis and application. As with any reactive chemical, appropriate safety measures are paramount during its handling and use.

References

Spectroscopic and Synthetic Profile of 4-Methylbenzylsulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Methylbenzylsulfonyl chloride (CAS 51419-59-1). Due to the limited availability of direct spectroscopic data for this compound, this document presents data for its close structural isomer, 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl, CAS 98-59-9), for comparative purposes. This information is intended to serve as a valuable resource for researchers utilizing sulfonyl chlorides in medicinal chemistry and organic synthesis.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of sulfonyl chlorides.[1] The following tables summarize the available spectroscopic data for the structural isomer, 4-methylbenzenesulfonyl chloride. These values can be used as an estimation for this compound, though slight variations are expected due to the difference in the position of the sulfonyl chloride group relative to the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

Table 1: ¹H NMR Spectroscopic Data for 4-Methylbenzenesulfonyl chloride (Isomer)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.89d2HAr-H (ortho to SO₂Cl)
7.41d2HAr-H (meta to SO₂Cl)
2.47s3H-CH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 4-Methylbenzenesulfonyl chloride (Isomer)

Chemical Shift (δ) ppmAssignment
145.7Ar-C (ipso to SO₂Cl)
134.8Ar-C (ipso to CH₃)
130.1Ar-C (meta to SO₂Cl)
127.8Ar-C (ortho to SO₂Cl)
21.8-CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid technique for identifying functional groups. The strong absorption bands characteristic of the sulfonyl chloride group (S=O and S-Cl stretches) are key diagnostic peaks.

Table 3: IR Spectroscopic Data for 4-Methylbenzenesulfonyl chloride (Isomer)

Wavenumber (cm⁻¹)IntensityAssignment
1375-1350StrongAsymmetric SO₂ Stretch
1180-1160StrongSymmetric SO₂ Stretch
~570StrongS-Cl Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-methylbenzenesulfonyl chloride, electron ionization (EI) is a common method.

Table 4: Mass Spectrometry Data for 4-Methylbenzenesulfonyl chloride (Isomer)

m/zRelative IntensityAssignment
190Moderate[M]⁺ (for ³⁵Cl isotope)
192Low[M+2]⁺ (for ³⁷Cl isotope)
155High[M-Cl]⁺
91Very High[C₇H₇]⁺ (Tropylium ion)
65Moderate[C₅H₅]⁺

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is based on a general method for the synthesis of sulfonyl chlorides from S-alkyl isothiourea salts.

Materials:

  • 4-Methylbenzyl halide (or sulfate)

  • Thiourea

  • Ethanol

  • Acetonitrile

  • Water

  • tert-Butyl hypochlorite

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 4-methylbenzyl halide (5 mmol) and thiourea (0.381 g, 5 mmol) in ethanol (5 mL) is heated at reflux for 1 hour.

  • Upon reaction completion, the solvent is removed under vacuum. The residue is washed with ether (3 x 5 mL) to yield the S-(4-methylbenzyl)isothiourea salt.

  • The crude salt is transferred to a three-necked round-bottomed flask equipped with a thermometer and an addition funnel, and placed in an ice bath.

  • Water (0.45 mL) and acetonitrile (10 mL) are added to the flask.

  • A solution of tert-butyl hypochlorite (2.86 mL) in acetonitrile (5 mL) is added dropwise to the mixture under vigorous stirring, maintaining the reaction temperature between 0-20°C.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

  • The solvent is removed under vacuum, and the residue is dissolved in ether (15 mL).

  • The organic phase is washed with water (2 x 10 mL) and dried over anhydrous sodium sulfate.

  • The solvent is concentrated under vacuum to yield this compound. The product can be further purified by recrystallization from a petroleum ether-ethyl acetate mixture.[2]

Spectroscopic Characterization

General Considerations:

  • Solvent Selection: Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents such as CDCl₃, acetone-d₆, or DMSO-d₆ are recommended for NMR analysis.

¹H and ¹³C NMR Spectroscopy:

  • Prepare a solution of the synthesized this compound in an appropriate deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the sample using either a KBr pellet, a thin film on a salt plate, or as a solution in a suitable solvent (e.g., CCl₄).

  • Identify the characteristic absorption bands for the sulfonyl chloride functional group.

Mass Spectrometry (MS):

  • Introduce the sample into the mass spectrometer, typically using a technique like electron ionization (EI) or electrospray ionization (ESI).

  • Analyze the resulting mass spectrum to determine the molecular ion peak and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of sulfonyl chlorides.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (4-Methylbenzyl halide, Thiourea) reaction Reaction & Workup start->reaction 1. Reflux 2. Solvent Removal purification Purification (Recrystallization) reaction->purification Crude Product product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectroscopic Data nmr->data ir->data ms->data

Caption: Synthesis and Characterization Workflow.

This guide provides foundational information for researchers working with this compound. While direct spectroscopic data is currently limited, the provided data for its isomer offers a useful point of reference. The experimental protocols outline a clear path for its synthesis and subsequent characterization.

References

An In-depth Technical Guide to 4-Methylbenzylsulfonyl chloride: NMR Analysis, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methylbenzylsulfonyl chloride, a key intermediate in organic synthesis. This document details its spectral properties, with a focus on Nuclear Magnetic Resonance (NMR) analysis, outlines a reliable synthetic protocol, and discusses its reactivity profile. Safety considerations for handling this compound are also presented.

Spectroscopic Analysis: NMR Data

Due to the limited availability of public experimental spectra for this compound, the following ¹H and ¹³C NMR data are estimated based on the analysis of structurally similar compounds, namely benzylsulfonyl chloride and p-xylene. These estimations provide a valuable reference for the identification and characterization of the title compound.

Estimated ¹H NMR Data

The expected ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit signals corresponding to the methyl, methylene, and aromatic protons.

Table 1: Estimated ¹H NMR Chemical Shifts for this compound

ProtonsEstimated Chemical Shift (ppm)MultiplicityIntegration
-CH₃~2.4Singlet3H
-CH₂-SO₂Cl~5.0Singlet2H
Aromatic H (ortho to -CH₃)~7.3Doublet2H
Aromatic H (ortho to -CH₂SO₂Cl)~7.5Doublet2H
Estimated ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for the methyl carbon, the methylene carbon, and the four unique aromatic carbons.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

CarbonEstimated Chemical Shift (ppm)
-CH₃~21
-CH₂-SO₂Cl~65
Aromatic C (quaternary, attached to -CH₃)~141
Aromatic C (quaternary, attached to -CH₂SO₂Cl)~133
Aromatic C (ortho to -CH₃)~130
Aromatic C (ortho to -CH₂SO₂Cl)~131

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the proposed assignments for the estimated ¹H and ¹³C NMR chemical shifts.

Caption: Structure of this compound with estimated NMR shifts.

Experimental Protocols

Synthesis of this compound from 4-Methylbenzylthiol

This method involves the oxidative chlorination of the corresponding thiol.

Materials:

  • 4-Methylbenzylthiol

  • N-Chlorosuccinimide (NCS)

  • Hydrochloric acid (HCl), concentrated

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methylbenzylthiol (1 equivalent) in a mixture of acetonitrile and water.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add N-chlorosuccinimide (NCS, approximately 3-4 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition of NCS is complete, add a catalytic amount of concentrated hydrochloric acid.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

The following diagram illustrates a general workflow for this synthesis.

G start Start dissolve Dissolve 4-methylbenzylthiol in Acetonitrile/Water start->dissolve cool Cool to 0-5 °C dissolve->cool add_ncs Add N-Chlorosuccinimide cool->add_ncs add_hcl Add conc. HCl add_ncs->add_hcl react Stir at 0-5 °C for 1-2h add_hcl->react quench Quench with Na₂SO₃ solution react->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end End purify->end

Caption: General workflow for the synthesis of a sulfonyl chloride from a thiol.

Reactivity and Chemical Pathways

This compound is a reactive electrophile, and its chemistry is dominated by nucleophilic substitution at the sulfonyl group.

Reactions with Nucleophiles

The sulfonyl chloride moiety is an excellent leaving group, making the sulfur atom highly susceptible to attack by a wide range of nucleophiles.

  • Amines: Primary and secondary amines react readily with this compound to form stable sulfonamides.[1][2] This is a widely used reaction in medicinal chemistry for the synthesis of biologically active compounds. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

  • Alcohols: In the presence of a base, alcohols react to form sulfonate esters.

  • Water: this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.

The general signaling pathway for the reaction with a primary amine is depicted below.

G sulfonyl_chloride This compound intermediate Tetrahedral Intermediate sulfonyl_chloride->intermediate Nucleophilic Attack amine Primary Amine (R-NH₂) amine->intermediate base Base (e.g., Pyridine, Et₃N) salt Base·HCl Salt base->salt sulfonamide Sulfonamide intermediate->sulfonamide Loss of Cl⁻ hcl HCl intermediate->hcl hcl->salt

Caption: Reaction pathway of this compound with a primary amine.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes severe skin burns and eye damage and may cause respiratory irritation.[3]

  • Handling: Use only under a chemical fume hood.[3] Wear personal protective equipment, including gloves, protective clothing, eye protection, and a face shield.[3] Avoid breathing dust and prevent contact with skin, eyes, and clothing.[3] Do not allow contact with water, as it reacts to liberate toxic gas.[3]

  • Storage: Store in a corrosives area, away from water or moist air.[3] Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated and under an inert atmosphere.[3]

  • Incompatible Materials: Strong oxidizing agents, water, strong acids, strong bases, alcohols, and amines.[3]

References

A-Z Guide to Mass Spectrometry of 4-Methylbenzylsulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mass spectrometric behavior of 4-Methylbenzylsulfonyl chloride (CAS 51419-59-1), a key reagent in organic synthesis. As a Senior Application Scientist, the goal of this document is to move beyond mere spectral interpretation and delve into the causal mechanisms that dictate the compound's fragmentation. Understanding these pathways is critical for unambiguous compound identification, reaction monitoring, and impurity profiling in drug development and chemical research.

A crucial point of clarification: this compound (C₈H₉ClO₂S) is structurally distinct from its isomer, 4-methylbenzenesulfonyl chloride (tosyl chloride, C₇H₇ClO₂S).[1][2] The presence of a methylene (-CH₂) linker between the aromatic ring and the sulfonyl chloride moiety in this compound fundamentally alters its fragmentation pattern, making a dedicated analysis essential.

Foundational Analysis: Molecular Structure and Ionization

To predict and interpret a mass spectrum, one must begin with the molecule's structure and the ionization process.

Molecular Structure:

  • Chemical Formula: C₈H₉ClO₂S

  • Molecular Weight: 204.67 g/mol

  • Key Structural Features: The molecule contains a 4-methylphenyl (p-tolyl) group connected via a methylene bridge to a sulfonyl chloride functional group. The most labile bonds susceptible to cleavage under energetic conditions are the C-S bond between the benzyl and sulfonyl groups and the S-Cl bond.

Ionization Methodology: Electron Ionization (EI)

For a volatile, thermally stable compound like this compound, gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization (EI) is the standard analytical approach. In the EI source, the molecule is bombarded with high-energy electrons (~70 eV), causing the ejection of an electron to form a positively charged radical ion known as the molecular ion (M•⁺).[3]

M (C₈H₉ClO₂S) + e⁻ → M•⁺ ([C₈H₉ClO₂S]•⁺) + 2e⁻

This molecular ion is energetically unstable and rapidly undergoes a series of predictable bond cleavages, or fragmentations, to yield smaller, more stable charged ions. It is these fragment ions that are detected and form the mass spectrum.

The Core of the Matter: Predicted EI Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by the relative stability of the potential products. The pathways detailed below represent the most mechanistically favored fragmentation routes.

Pathway A: Dominant α-Cleavage (C-S Bond Scission)

The most significant fragmentation pathway involves the cleavage of the benzylic C-S bond. This is mechanistically driven by the exceptional stability of the resulting 4-methylbenzyl cation.

  • The molecular ion [CH₃C₆H₄CH₂SO₂Cl]•⁺ undergoes heterolytic cleavage of the C-S bond.

  • This cleavage results in two primary fragments: a neutral SO₂Cl radical and the 4-methylbenzyl cation.

  • The 4-methylbenzyl cation ([C₈H₉]⁺) has an m/z of 105. This cation readily rearranges into the highly stable 4-methyltropylium ion, an aromatic seven-membered ring system. Due to this profound stability, the m/z 105 ion is predicted to be the base peak (the most intense peak) in the spectrum.

This fragmentation can also proceed to form the [SO₂Cl]⁺ ion, though this is typically less favored than the formation of the highly stable carbocation. The [SO₂Cl]⁺ ion would present with a characteristic isotopic pattern at m/z 99 (for ³⁵Cl) and m/z 101 (for ³⁷Cl) in an approximate 3:1 ratio.

Pathway B: S-Cl Bond Cleavage and Subsequent SO₂ Elimination

A secondary, yet significant, pathway begins with the cleavage of the weaker S-Cl bond.

  • The molecular ion loses a chlorine radical (•Cl) to form the [M - Cl]⁺ acylium-type ion, [CH₃C₆H₄CH₂SO₂]⁺, at m/z 169.

  • This fragment is unstable and readily expels a neutral molecule of sulfur dioxide (SO₂), a mass loss of 64 Da. The elimination of SO₂ from organosulfur compounds is a well-documented and common fragmentation process in mass spectrometry.[4][5][6]

  • The loss of SO₂ from the m/z 169 fragment also leads to the formation of the highly stable 4-methylbenzyl cation at m/z 105 . This provides a secondary mechanistic route to the base peak, further cementing its high relative abundance.

At a Glance: Summary of Key Diagnostic Fragments

The following table summarizes the key ions expected in the EI mass spectrum of this compound.

m/z (mass-to-charge ratio)Ion FormulaProposed Structure / NameMechanistic OriginPredicted Relative Intensity
204 / 206[C₈H₉ClO₂S]•⁺Molecular IonElectron IonizationLow to Absent
169[C₈H₉O₂S]⁺[M - Cl]⁺Pathway B: Initial S-Cl bond cleavageLow
105 [C₈H₉]⁺ 4-Methyltropylium Ion Pathway A (Primary) & Pathway B (Secondary) Very High (Base Peak)
99 / 101[SO₂Cl]⁺Sulfonyl Chloride CationPathway A: C-S bond cleavageLow to Medium
79[C₆H₇]⁺Further fragmentation of m/z 105 (loss of C₂H₂)Low
64[SO₂]•⁺Sulfur Dioxide Radical CationDirect ionization of neutral SO₂ fragmentLow

Visualizing the Fragmentation Cascade

The logical flow of fragmentation from the molecular ion to the stable base peak can be visualized using a fragmentation diagram.

G cluster_path_b Pathway B M Molecular Ion [C₈H₉ClO₂S]•⁺ m/z 204/206 M_Cl [M - Cl]⁺ [C₈H₉O₂S]⁺ m/z 169 M->M_Cl - •Cl BasePeak Base Peak 4-Methyltropylium Ion [C₈H₉]⁺ m/z 105 M->BasePeak - •SO₂Cl SO2Cl_ion [SO₂Cl]⁺ m/z 99/101 M->SO2Cl_ion M_Cl->BasePeak - SO₂

Caption: Predicted EI fragmentation pathways of this compound.

Field-Proven Methodology: Experimental Protocol for GC-MS Analysis

This section provides a standardized, self-validating protocol for the analysis of this compound.

Objective: To obtain a clean, reproducible EI mass spectrum for compound identification and purity assessment.

1. Sample Preparation:

  • Accurately weigh approximately 1-2 mg of the this compound sample.
  • Dissolve the sample in 1 mL of a high-purity, volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate. Ensure the solvent does not co-elute with the analyte.
  • Vortex the solution until the sample is fully dissolved, yielding a concentration of ~1-2 mg/mL.
  • If necessary, perform a serial dilution to achieve a final concentration of ~10-100 µg/mL for injection.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium, with a constant flow rate of 1.0-1.2 mL/min.
  • GC Column: A standard non-polar or mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or HP-5ms.
  • Oven Temperature Program:
  • Initial Temperature: 100 °C, hold for 1 minute.
  • Ramp: Increase temperature at 15 °C/min to 280 °C.
  • Final Hold: Hold at 280 °C for 5 minutes.
  • Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Scan Range: 40 - 450 amu (to ensure capture of all relevant fragments and potential impurities).
  • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the high-volume solvent peak from saturating the detector.

4. Data Analysis:

  • Integrate the chromatographic peak corresponding to this compound.
  • Generate the background-subtracted mass spectrum.
  • Identify the molecular ion (if present) and the key diagnostic fragment ions (m/z 169, 105, 99/101) as detailed in this guide.
  • Confirm the isotopic pattern for any chlorine-containing fragments.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process dominated by the formation of the highly stable 4-methyltropylium ion at m/z 105. This ion, formed via two distinct mechanistic pathways, serves as the most reliable diagnostic peak for the identification of the compound's core structure. A thorough understanding of these fragmentation routes, as outlined in this guide, empowers researchers to confidently identify this molecule, distinguish it from its isomers, and ensure the integrity of their synthetic workflows.

References

4-Methylbenzylsulfonyl chloride IR spectrum analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectrum Analysis of 4-Methylbenzylsulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (C₈H₉ClO₂S). It details the characteristic vibrational frequencies associated with its functional groups, offers detailed experimental protocols for sample analysis, and presents a logical workflow for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Functional Groups

This compound is a chemical compound with the linear formula H₃CC₆H₄CH₂SO₂Cl. It is a solid at room temperature with a melting point of 76-80 °C. The key functional groups that give rise to characteristic absorption bands in its IR spectrum are:

  • Aromatic ring (para-disubstituted benzene)

  • Methyl group (-CH₃) attached to the aromatic ring

  • Methylene group (-CH₂-) bridging the aromatic ring and the sulfonyl chloride group

  • Sulfonyl chloride group (-SO₂Cl)

Predicted Infrared (IR) Absorption Data

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups. The precise position and intensity of these peaks can vary slightly depending on the sample preparation method and the physical state of the sample.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3100 - 3000MediumAromatic C-HStretch
2950 - 2850Medium to StrongAliphatic C-H (Methyl & Methylene)Stretch
1600 - 1475Weak to MediumAromatic C=CRing Stretch
~1450 & ~1375Medium-CH₃ and -CH₂-Bending
1410 - 1370StrongSulfonyl Chloride (SO₂)Asymmetric Stretch
1204 - 1166StrongSulfonyl Chloride (SO₂)Symmetric Stretch[1]
860 - 800StrongAromatic C-H (para-disubstituted)Out-of-Plane Bending
800 - 600StrongC-ClStretch

Experimental Protocols for IR Spectrum Acquisition

The acquisition of a high-quality IR spectrum of a solid sample like this compound requires proper sample preparation. Below are detailed methodologies for common techniques.

Potassium Bromide (KBr) Pellet Method

This method involves dispersing the solid sample in a dry KBr matrix and pressing it into a transparent pellet.

Methodology:

  • Grinding: Finely grind approximately 1-2 mg of this compound using a clean, dry agate mortar and pestle.[2]

  • Mixing: Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and thoroughly mix it with the ground sample. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[3]

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply pressure to form a clear, transparent pellet.[2] Cloudy or opaque pellets may result from insufficient grinding or the presence of moisture.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR instrument for analysis.[2]

Thin Solid Film Method

This is a rapid method for obtaining a spectrum of a solid that is soluble in a volatile solvent.

Methodology:

  • Dissolution: Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a suitable volatile solvent, such as methylene chloride or acetone.[4]

  • Film Casting: Place one or two drops of the resulting solution onto the surface of a single, clean IR-transparent salt plate (e.g., NaCl or KBr).[4]

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[4]

  • Analysis: Place the salt plate in the sample holder of the instrument and acquire the spectrum. If the peaks are too intense, the film is too thick and can be thinned by washing the plate and repeating the process with a more dilute solution.[4]

Nujol Mull Method

In this technique, the solid sample is ground with a mulling agent (mineral oil, or "Nujol") to create a fine paste.

Methodology:

  • Grinding: Grind 5 to 10 mg of the solid sample in a mortar to a fine powder. The particle size should ideally be less than the wavelength of the IR radiation to minimize scattering.[3][5]

  • Mulling: Add a small drop of Nujol (mineral oil) to the powder and continue grinding to create a smooth, translucent paste (a mull).[3]

  • Sample Mounting: Transfer a small amount of the mull onto one KBr plate. Place a second KBr plate on top and gently rub the plates together with a circular motion to evenly distribute the mull and remove any air bubbles.[3][5] The film should appear slightly translucent.[3]

  • Analysis: Place the sandwiched plates in the spectrometer to obtain the spectrum. Note that the Nujol itself will show characteristic C-H stretching and bending bands (around 2920, 2850, 1460, and 1375 cm⁻¹), which will be superimposed on the sample's spectrum.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the IR spectrum analysis of this compound.

IR_Analysis_Workflow cluster_0 Step 1: Compound Identification cluster_1 Step 2: Functional Group Analysis cluster_2 Step 3: IR Peak Prediction cluster_3 Step 4: Experimental Verification cluster_4 Step 5: Final Interpretation compound This compound Formula: C₈H₉ClO₂S Structure: H₃CC₆H₄CH₂SO₂Cl groups Functional Groups -SO₂Cl (Sulfonyl Chloride) -CH₂- (Methylene) -C₆H₄- (Aromatic Ring) -CH₃ (Methyl) compound->groups peaks Predicted IR Peaks (cm⁻¹) ~3050 (Aromatic C-H) ~2900 (Aliphatic C-H) 1370 & 1180 (SO₂) 1600-1475 (C=C Ring) ~830 (p-subst. bend) groups->peaks experiment Acquire Spectrum Prepare Sample (e.g., KBr Pellet) Run FTIR Instrument Process Data peaks->experiment interpretation Correlate Experimental Peaks with Predicted Values Confirm Presence of Functional Groups Final Structure Confirmation experiment->interpretation

References

An In-depth Technical Guide to the Reaction Mechanism of 4-Methylbenzylsulfonyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between 4-methylbenzylsulfonyl chloride and primary amines, a crucial transformation in the synthesis of sulfonamides. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. This document details the reaction mechanism, influencing factors, potential side reactions, and provides standardized experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the reactant's properties is essential for safe handling and optimal reaction design.

PropertyValueReference
Molecular Formula C₈H₉ClO₂S[1]
Molecular Weight 204.67 g/mol [1]
Appearance Solid[1]
Melting Point 76-80 °C[1]
Assay 96%[1]
Storage Temperature 2-8°C[1]

Core Reaction Mechanism: Nucleophilic Substitution

The fundamental reaction between this compound and a primary amine is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The reaction proceeds via a well-established mechanism, initiated by the nucleophilic attack of the primary amine on the electrophilic sulfur atom.

The lone pair of electrons on the nitrogen atom of the primary amine attacks the sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This is typically the rate-determining step. The subsequent collapse of this intermediate involves the expulsion of the chloride ion as a leaving group and the deprotonation of the nitrogen atom, usually facilitated by a base, to yield the stable sulfonamide product. The presence of a base is critical to neutralize the hydrochloric acid (HCl) generated in situ; without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

Core reaction mechanism of this compound with a primary amine.

Factors Influencing the Reaction

Several factors can significantly impact the rate and yield of the sulfonylation reaction. Careful consideration and optimization of these parameters are crucial for successful synthesis.

  • Nucleophilicity of the Amine : The reactivity of the primary amine is directly related to its nucleophilicity. Electron-donating groups on the amine will increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups will have the opposite effect. Generally, primary amines are highly reactive.[3]

  • Steric Hindrance : Bulky substituents on either the amine or the sulfonyl chloride can sterically hinder the nucleophilic attack, slowing down the reaction rate and potentially lowering the yield.

  • Base : The choice of base is critical. It must be sufficiently basic to neutralize the generated HCl but should not react with the sulfonyl chloride. Common bases include pyridine and triethylamine.[2] The use of an appropriate amount of base (typically 1.5-2.0 equivalents) is essential to drive the reaction to completion.[2]

  • Solvent : The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane, to prevent the hydrolysis of the sulfonyl chloride.[2]

  • Temperature : The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[2]

Potential Side Reactions

While the formation of the sulfonamide is the primary reaction pathway, several side reactions can occur, leading to byproducts and reduced yields.

  • Di-sulfonylation : Since primary amines have two N-H bonds, a second sulfonylation can occur to form a di-sulfonylated byproduct. This is more likely with a large excess of the sulfonyl chloride and prolonged reaction times.

  • Hydrolysis of the Sulfonyl Chloride : this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine. Therefore, anhydrous reaction conditions are crucial.

  • Reaction with Solvent : If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the amine in reacting with the sulfonyl chloride, leading to the formation of sulfonate esters.

Quantitative Data on Sulfonamide Synthesis

Sulfonyl ChloridePrimary AmineBaseSolventYield (%)Reference
p-Toluenesulfonyl chlorideAnilinePyridine-100[3]
p-Toluenesulfonyl chloridep-ToluidinePyridine-Quantitative[3]
Benzylsulfonyl chlorideTrimetazidineTriethylamineDichloromethane87[4]
4-Methylbenzenesulfonyl chlorideAllylaminePotassium CarbonateTetrahydrofuran73[5]
4-Methylbenzenesulfonyl chloride2-Aminophenol--91[6]

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of an N-alkyl-4-methylbenzylsulfonamide.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)[2]

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine and dissolve it in anhydrous dichloromethane.[2]

  • Addition of Base : Add anhydrous pyridine or triethylamine to the solution.[2]

  • Cooling : Cool the reaction mixture to 0 °C in an ice bath.[2]

  • Addition of Sulfonyl Chloride : Slowly add a solution of this compound in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.[2]

  • Reaction : Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

  • Work-up : Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[2]

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : The crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve primary amine in anhydrous DCM prep2 Add base (pyridine or triethylamine) prep1->prep2 prep3 Cool mixture to 0°C prep2->prep3 react1 Slowly add 4-Methylbenzylsulfonyl chloride solution prep3->react1 react2 Stir at 0°C for 1h, then at RT for 12-24h react1->react2 react3 Monitor reaction by TLC react2->react3 workup1 Quench with water react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with 1M HCl, NaHCO3, brine workup2->workup3 workup4 Dry over MgSO4/Na2SO4 workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 purify1 Recrystallization or Column Chromatography workup5->purify1

General experimental workflow for sulfonamide synthesis.

References

An In-depth Technical Guide to the Electrophilicity of 4-Methylbenzylsulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the electrophilicity of 4-methylbenzylsulfonyl chloride. Due to the limited availability of direct kinetic and quantitative data for this specific compound, this guide employs a comparative approach, extensively leveraging the well-documented electrophilicity of the structurally related and widely used p-toluenesulfonyl chloride (TsCl). The guide explores the fundamental principles of electrophilicity in sulfonyl chlorides, the electronic and steric factors influencing their reactivity, and provides detailed experimental protocols for their use in sulfonylation reactions.

Introduction

This compound, also known as p-tolylmethanesulfonyl chloride, is an organic reagent with the chemical formula CH₃C₆H₄CH₂SO₂Cl. It belongs to the class of sulfonyl chlorides, which are characterized by a -SO₂Cl functional group. These compounds are powerful electrophiles and are widely utilized in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters. The sulfonamide moiety is a key functional group in a vast array of pharmaceuticals, including antibacterial, antiviral, and antihypertensive agents, making sulfonyl chlorides essential tools in drug discovery and development.

The electrophilicity of a sulfonyl chloride is a critical determinant of its reactivity towards nucleophiles. This property is governed by the electron density at the sulfur atom of the sulfonyl group. While the electrophilicity of arylsulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), has been extensively studied, there is a notable scarcity of direct quantitative data for benzylsulfonyl chlorides like this compound. This guide aims to bridge this knowledge gap by providing a detailed theoretical and comparative analysis of its expected electrophilicity, alongside practical experimental guidance.

The Electrophilic Nature of Sulfonyl Chlorides

The sulfur atom in a sulfonyl chloride is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant polarization of the S-O and S-Cl bonds, rendering the sulfur atom highly electron-deficient and, therefore, a potent electrophile. Nucleophilic attack on this electrophilic sulfur center leads to the displacement of the chloride ion, a good leaving group, resulting in the formation of a new bond between the sulfur and the nucleophile.

The general mechanism for the reaction of a sulfonyl chloride with a nucleophile (e.g., an alcohol or an amine) is typically a bimolecular nucleophilic substitution (Sₙ2) process. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

G Figure 1: General Mechanism of Sulfonylation cluster_0 R-SO2Cl R-SO₂Cl R-SO2Nu R-SO₂Nu R-SO2Cl->R-SO2Nu + Nu-H, Base Nu-H Nu-H Base-H+ Base-H⁺ Cl- Cl⁻ Base Base

Figure 1: General Mechanism of Sulfonylation.

Comparative Analysis of Electrophilicity: this compound vs. p-Toluenesulfonyl Chloride

To understand the electrophilicity of this compound, a comparative analysis with the well-characterized p-toluenesulfonyl chloride (TsCl) is instructive. The key structural difference between these two molecules is the presence of a methylene (-CH₂-) bridge between the tolyl group and the sulfonyl chloride moiety in this compound.

Electronic Effects:

The reactivity of an arylsulfonyl chloride is significantly influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the sulfur atom, reducing its electrophilicity and thus its reactivity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the sulfur atom, enhancing its electrophilicity and reactivity.

The methyl group in p-toluenesulfonyl chloride is a weak electron-donating group, primarily through hyperconjugation and a weak inductive effect. In this compound, the sulfonyl chloride group is insulated from the aromatic ring by a methylene group. The benzyl group (-CH₂-C₆H₅) as a whole is generally considered to be weakly electron-withdrawing or nearly neutral in its inductive effect, and it cannot participate in resonance with the sulfonyl group. In contrast, the tolyl group in TsCl is directly conjugated with the sulfonyl group, allowing for resonance effects.

Quantitative Data for Substituted Benzenesulfonyl Chlorides:

The solvolysis of substituted benzenesulfonyl chlorides in various solvents has been extensively studied, providing a quantitative basis for understanding the electronic effects on their reactivity. The following table summarizes the first-order rate constants (k) for the solvolysis of a series of 4-substituted benzenesulfonyl chlorides in 50% acetone/50% water at 25.0 °C.[1]

Substituent (X) in 4-X-C₆H₄SO₂ClRate Constant (k) in min⁻¹
p-Methyl0.0106
Hydrogen0.0146
m-Nitro0.044

These data clearly demonstrate that electron-donating groups (p-methyl) decrease the rate of solvolysis (and thus electrophilicity), while electron-withdrawing groups (m-nitro) increase the rate. Based on this trend, this compound, with a less pronounced electron-donating effect than the tolyl group in TsCl, is expected to have a solvolysis rate constant greater than that of TsCl under similar conditions.

Further quantitative insight is provided by the hydrolysis rates of 4-methylbenzenesulfonyl chloride (TsCl) in water at 25°C, which are rapid with a half-life of approximately 2.2 minutes at neutral pH.[2]

pHHalf-life (t₁/₂) at 25°C
4.02.2 min
7.02.2 min
9.02.6 min

While no direct hydrolysis data exists for this compound, its anticipated higher electrophilicity suggests it would hydrolyze at an even faster rate.

Experimental Protocols

The following are detailed, general methodologies for the sulfonylation of alcohols and amines. These protocols can be adapted for use with this compound.

Protocol 1: Synthesis of a 4-Methylbenzylsulfonate Ester

This protocol describes the general procedure for the reaction of an alcohol with this compound to form a sulfonate ester.

Materials:

  • Alcohol

  • This compound

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Standard glassware for extraction and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine or triethylamine (1.2-1.5 eq.) to the stirred solution.

  • Slowly add a solution of this compound (1.1-1.2 eq.) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Synthesis of a 4-Methylbenzylsulfonamide

This protocol describes the general procedure for the reaction of a primary or secondary amine with this compound to form a sulfonamide.

Materials:

  • Primary or secondary amine

  • This compound

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Standard glassware for extraction and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.5-2.0 eq.) in anhydrous dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by flash column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the key chemical transformations and a typical experimental workflow for sulfonylation reactions.

G Figure 2: Reaction of this compound with an Alcohol cluster_0 Start 4-Methylbenzylsulfonyl Chloride Product 4-Methylbenzylsulfonate Ester Start->Product + Alcohol Alcohol (R-OH) Alcohol->Product + Base Base (e.g., Pyridine) Base->Product

Figure 2: Sulfonate Ester Formation.

G Figure 3: Experimental Workflow for Sulfonylation Dissolve_Reactants Dissolve Nucleophile and Base in Solvent Cool Cool to 0 °C Dissolve_Reactants->Cool Add_Sulfonyl_Chloride Add 4-Methylbenzylsulfonyl Chloride Solution Cool->Add_Sulfonyl_Chloride React Stir at Room Temperature Add_Sulfonyl_Chloride->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup (Wash with Acid, Base, Brine) Monitor->Workup Reaction Complete Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify Product (Chromatography/Recrystallization) Dry_Concentrate->Purify

Figure 3: General Experimental Workflow.

Conclusion

References

Hydrolysis of 4-Methylbenzylsulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonyl chlorides are a critical class of reagents in organic synthesis, widely employed in the preparation of sulfonamides and sulfonate esters, which are common moieties in many pharmaceutical compounds.[1] The reactivity and stability of sulfonyl chlorides in aqueous environments are of paramount importance, particularly in the context of drug development and manufacturing, where aqueous conditions are frequently encountered. The rate of hydrolysis, the reaction with water, dictates the compound's shelf-life, its suitability for certain reaction conditions, and potential degradation pathways.

This technical guide provides an in-depth overview of the hydrolysis of 4-methylbenzenesulfonyl chloride as a surrogate for 4-methylbenzylsulfonyl chloride. It includes quantitative data on its hydrolysis rate under various pH conditions, a detailed experimental protocol for determining such rates, and a visualization of the underlying reaction mechanism.

Quantitative Hydrolysis Rate Data for 4-Methylbenzenesulfonyl Chloride

The hydrolysis of 4-methylbenzenesulfonyl chloride is rapid in aqueous solutions. The reaction yields 4-methylbenzenesulfonic acid and hydrochloric acid. The rate of this reaction is often expressed in terms of its half-life (t½), the time required for half of the compound to hydrolyze.

Table 1: Half-life of 4-Methylbenzenesulfonyl Chloride in Water at 25°C [2]

pHHalf-life (t½) in minutes
4.02.2
7.02.2
9.02.6

Table 2: Extent of Hydrolysis of 4-Methylbenzenesulfonyl Chloride in Water at 25°C and pH 7.0 [2]

Time (minutes)Hydrolysis (%)
474
893

Experimental Protocol: Determination of Hydrolysis Rate

This section details a robust methodology for determining the hydrolysis rate of a sulfonyl chloride, such as this compound, using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the rate of disappearance of the sulfonyl chloride and the appearance of its sulfonic acid hydrolysis product over time in an aqueous solution at a constant temperature and pH.

Materials and Equipment:

  • This compound (or the sulfonyl chloride of interest)

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer solutions of the desired pH (e.g., phosphate buffer for pH 7)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column (e.g., Waters µ-Bondapak C-18, 300 x 3.9 mm or equivalent)[2]

  • Thermostatted reaction vessel or water bath

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the sulfonyl chloride in a non-aqueous, water-miscible solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the corresponding sulfonic acid (the expected hydrolysis product) in water or the buffer solution at a known concentration.

    • From these stock solutions, prepare a series of calibration standards of both the sulfonyl chloride and the sulfonic acid covering the expected concentration range of the kinetic run.

  • HPLC Method Development:

    • Develop an isocratic or gradient HPLC method that provides good separation and peak shape for both the sulfonyl chloride and its sulfonic acid derivative.

    • A typical mobile phase could be a mixture of acetonitrile and water (with or without a small amount of acid like formic acid to improve peak shape).

    • Set the UV detector to a wavelength where both compounds have reasonable absorbance.

  • Kinetic Run:

    • Equilibrate the buffer solution to the desired temperature (e.g., 25°C) in the thermostatted reaction vessel.

    • Initiate the reaction by adding a small, known volume of the sulfonyl chloride stock solution to the stirred, temperature-controlled buffer solution. The final concentration of the sulfonyl chloride should be within the calibrated range.

    • Immediately start a timer and withdraw the first sample (t=0).

    • Continue to withdraw samples at regular time intervals (e.g., every minute for a fast reaction). The sampling frequency should be adjusted based on the expected reaction rate to obtain a sufficient number of data points during the course of the reaction.

    • Immediately quench the reaction in each withdrawn sample. This can be done by diluting the sample in a cold, non-aqueous solvent (like acetonitrile) to stop further hydrolysis.

    • Filter each quenched sample through a syringe filter before HPLC analysis.

  • Sample Analysis:

    • Inject the prepared standards and the samples from the kinetic run onto the HPLC system.

    • Record the peak areas for the sulfonyl chloride and the sulfonic acid in each chromatogram.

  • Data Analysis:

    • Construct calibration curves for both the sulfonyl chloride and the sulfonic acid by plotting peak area versus concentration.

    • Use the calibration curves to determine the concentration of the sulfonyl chloride and the sulfonic acid in each sample from the kinetic run.

    • Plot the natural logarithm of the concentration of the sulfonyl chloride (ln[SC]) versus time.

    • For a first-order reaction, this plot should be linear. The negative of the slope of this line is the pseudo-first-order rate constant (k).

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Reaction Mechanism and Visualization

The hydrolysis of arenesulfonyl chlorides in neutral or acidic aqueous solutions is generally considered to proceed through a bimolecular nucleophilic substitution (SN2-like) mechanism.[3] In this pathway, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This leads to the formation of a transition state where the sulfur-oxygen bond is forming and the sulfur-chlorine bond is breaking. The reaction is completed by the departure of the chloride ion and deprotonation to yield the sulfonic acid and hydrochloric acid.

Below are diagrams illustrating the experimental workflow and the proposed hydrolysis mechanism.

experimental_workflow cluster_prep Preparation cluster_kinetic Kinetic Run cluster_analysis Analysis standards Prepare Standards (Sulfonyl Chloride & Sulfonic Acid) hplc_method Develop HPLC Method initiate Initiate Reaction in Buffered Solution (t=0) sample Withdraw & Quench Samples at Intervals initiate->sample hplc_analysis Analyze Samples by HPLC sample->hplc_analysis data_analysis Calculate Concentrations & Rate Constant (k) hplc_analysis->data_analysis

Caption: Experimental workflow for determining the hydrolysis rate.

hydrolysis_mechanism reactants Ar-SO2Cl + 2H2O transition_state [H2O---SO2(Ar)---Cl]‡ + H2O reactants->transition_state Nucleophilic Attack products Ar-SO3H + HCl + H2O transition_state->products Leaving Group Departure

Caption: Proposed SN2-like mechanism for sulfonyl chloride hydrolysis.

Conclusion

While specific kinetic data for the hydrolysis of this compound remains elusive in the public domain, the information available for the closely related 4-methylbenzenesulfonyl chloride provides valuable insights. The latter demonstrates rapid hydrolysis in aqueous environments, a characteristic that is likely shared by this compound. The provided experimental protocol offers a clear and effective method for researchers to determine the precise hydrolysis rate of this compound or other sulfonyl chlorides of interest. Understanding these hydrolysis kinetics is essential for the effective use of these important synthetic intermediates in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-substituted Sulfonamides using 4-Methylbenzylsulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted sulfonamides are a critical class of compounds in medicinal chemistry and drug discovery, renowned for their diverse pharmacological activities. The sulfonamide moiety is a key pharmacophore present in a wide range of therapeutic agents, including antibacterial, anticancer, anti-inflammatory, and antiviral drugs. The synthesis of these compounds through the reaction of 4-methylbenzylsulfonyl chloride with primary or secondary amines offers a versatile and efficient method for generating libraries of novel N-substituted sulfonamides. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of these compounds, along with a summary of their potential biological activities.

Reaction Scheme and Workflow

The synthesis of N-substituted sulfonamides from this compound is typically achieved through a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. The reaction is generally carried out in the presence of a base to neutralize the HCl byproduct.

A general reaction scheme is presented below:

G cluster_products Products 4_methylbenzylsulfonyl_chloride 4-Methylbenzylsulfonyl Chloride sulfonamide N-substituted Sulfonamide 4_methylbenzylsulfonyl_chloride->sulfonamide + Amine amine Primary or Secondary Amine (R1R2NH) amine->sulfonamide hcl HCl sulfonamide->hcl elimination

Caption: General reaction for the synthesis of N-substituted sulfonamides.

The overall experimental workflow for the synthesis and purification of N-substituted sulfonamides is outlined in the following diagram:

G start Start reaction_setup Reaction Setup: - Dissolve amine and base in solvent - Cool to 0 °C start->reaction_setup addition Slow addition of This compound reaction_setup->addition reaction Reaction at Room Temperature (Monitor by TLC) addition->reaction workup Aqueous Work-up: - Quench reaction - Extract with organic solvent reaction->workup drying Dry organic layer (e.g., Na2SO4 or MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification of Crude Product concentration->purification recrystallization Recrystallization purification->recrystallization If solid column_chromatography Column Chromatography purification->column_chromatography If oil or impure solid characterization Characterization: - NMR, IR, Mass Spec - Purity Analysis (HPLC) recrystallization->characterization column_chromatography->characterization end End characterization->end

Caption: Experimental workflow for synthesis and purification.

Data Presentation

Table 1: Synthesis of N-substituted Sulfonamides - Reaction Conditions and Yields

This table summarizes the reaction conditions and corresponding yields for the synthesis of various N-substituted sulfonamides using this compound or its close analog, p-toluenesulfonyl chloride.

Amine SubstrateBaseSolventReaction Time (h)Yield (%)Reference
4-MethylbenzylaminePyridineDichloromethane24-[1]
(Benzamidomethyl)amine-Aqueous585.0[2]
AllylamineK2CO3THF/H2O2473[3]
2-Aminophenol---91[4]
N-Allyl-4-methylbenzenesulfonamideNaOHTHF2467[3]

Note: In some cases, a two-step synthesis is employed where the primary sulfonamide is first formed and then further substituted.

Table 2: Biological Activity of N-substituted 4-Methylbenzylsulfonamides

This table presents the in vitro biological activity of selected N-substituted sulfonamides, highlighting their potential as therapeutic agents.

CompoundBiological ActivityAssayIC50 (µM)Reference
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideLipoxygenase InhibitionEnzyme Inhibition Assay57 ± 0.97[5]
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideButyrylcholinesterase InhibitionEnzyme Inhibition Assay89 ± 0.79[5]
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamideAcetylcholinesterase InhibitionEnzyme Inhibition Assay75 ± 0.83[5]
N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamideAntibacterial (Gram-positive & negative)MIC Assay-[6]
4-({[2, 4-dioxo-2H-chromen-3 (4H)-ylidene] methyl} amino) sulfonamidesCytotoxicityBrine Shrimp BioassayLD50 = 2.9072 x 10⁻⁴ M[7]
N-(o-chlorobenzyl)-4-bromophenylsulfonamideα-Glucosidase InhibitionEnzyme Inhibition Assay124.74 ± 0.18[8]
N-(p-chlorobenzyl)-4-bromophenylsulfonamideα-Glucosidase InhibitionEnzyme Inhibition Assay142.52 ± 0.18[8]
N-(n-octyl)-4-bromophenylsulfonamideα-Glucosidase InhibitionEnzyme Inhibition Assay57.38 ± 0.19[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-4-methylbenzylsulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine in an organic solvent.

Materials:

  • This compound (1.0 eq)

  • Appropriate primary or secondary amine (1.1-1.2 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1-1.2 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Two-Step Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide[3]

This protocol details a two-step synthesis where a primary sulfonamide is first synthesized and then subsequently alkylated.

Step 1: Synthesis of N-Allyl-4-methylbenzenesulfonamide

  • To a stirring solution of allylamine in a mixture of THF and aqueous K₂CO₃, add 4-methylbenzenesulfonyl chloride dropwise at room temperature.[1]

  • Stir the reaction mixture for 24 hours.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate to yield the primary sulfonamide.

Step 2: Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide

  • Add N-allyl-4-methylbenzenesulfonamide (1.0 eq) dropwise to a stirring solution of benzyl bromide (1.0 eq) in THF.[3]

  • Add a 0.535 M solution of sodium hydroxide dropwise and stir the mixture for 24 hours at room temperature.[3]

  • A white precipitate will form, which can be isolated by vacuum filtration.[3]

  • Recrystallize the crude product from ethanol to afford white crystals.[3]

Purification and Characterization

Purification:

The crude N-substituted sulfonamide can be purified by one of the following methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or mixtures of ethyl acetate and hexane) is an effective method for purification.

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, purification by column chromatography on silica gel is recommended. A typical eluent system is a mixture of hexane and ethyl acetate.

Characterization:

The structure and purity of the synthesized sulfonamides should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., S=O, N-H).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthesis of N-substituted sulfonamides using this compound is a robust and versatile method for generating a wide array of compounds with significant potential in drug discovery. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize, purify, and characterize these valuable molecules for further investigation into their biological activities and potential therapeutic applications.

References

Application Notes and Protocols: 4-Methylbenzylsulfonyl Chloride for Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the intricate pathways of drug development and medicinal chemistry, the strategic use of protecting groups is paramount. The temporary masking of reactive functional groups, such as amines, is a critical step to prevent undesired side reactions and ensure the selective transformation of target molecules. Among the diverse arsenal of amine protecting groups, the sulfonamides stand out for their inherent stability. The 4-methylbenzylsulfonyl group, introduced via 4-methylbenzylsulfonyl chloride, offers a robust and reliable option for the protection of primary and secondary amines. This document provides detailed application notes, experimental protocols, and stability data for the use of this compound as a protecting group for amines.

Overview of the 4-Methylbenzylsulfonyl Protecting Group

The 4-methylbenzylsulfonyl group, often abbreviated as Mbs, provides a stable sulfonamide linkage that is resistant to a wide range of reaction conditions. This stability makes it an attractive choice for multi-step syntheses where other protecting groups might be labile. The protection reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, typically in the presence of a base. Deprotection, while requiring specific conditions, can be achieved effectively, liberating the free amine at the desired stage of the synthetic route.

Data Presentation

Table 1: Reaction Conditions and Yields for Amine Protection with this compound
Amine TypeSubstrate ExampleBaseSolventReaction Time (h)Yield (%)Reference
Primary Amine4-MethylbenzylaminePyridineDichloromethane24Not Reported[1]
Secondary AmineN-AllylamineSodium HydroxideTetrahydrofuran2467[2][3][4]
Table 2: Deprotection Methods and Yields for N-(4-Methylbenzylsulfonyl)amines (Analogous Systems)
Deprotection ReagentSubstrate TypeSolventReaction TimeYield (%)Reference/Analogy
Trifluoroacetic Acid (TFA)N-(p-Methoxybenzyl)sulfonamideDichloromethane (DCM)Not Reported68-98[5] (Analogous System)
Samarium Diiodide (SmI₂)N-(p-Toluenesulfonyl)amideNot ReportedNot ReportedGood to Excellent[6] (Analogous System)
Lithium/NaphthaleneN-(p-Toluenesulfonyl)amideTetrahydrofuran (THF)Not ReportedGood to Excellent[6] (Analogous System)
Table 3: Stability Profile of N-(4-Methylbenzylsulfonyl)amines (Inferred from Analogous Sulfonamides)
ConditionReagent(s)StabilityComments
Strongly AcidicTFA / DCMLabileDeprotection can be achieved.
Strongly BasicNaOH / MeOHGenerally StableSulfonamides are known for their high stability towards basic conditions.
ReductiveH₂, Pd/CGenerally StableRequires specific reductive cleavage methods for deprotection.
Oxidativem-CPBAGenerally StableThe sulfonamide linkage is robust towards many oxidizing agents.

Experimental Protocols

Protocol 1: Protection of a Primary Amine - Synthesis of 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide[1]

Materials:

  • 4-Methylbenzylamine

  • p-Toluenesulfonyl chloride (can be substituted with this compound for the target compound)

  • Pyridine

  • Dichloromethane (DCM), degassed

  • 5 M Hydrochloric acid (HCl)

  • Water

  • Nitrogen atmosphere

Procedure:

  • To a stirring mixture of 4-methylbenzylamine (1.0 eq) and pyridine (1.1 eq) in degassed dichloromethane (DCM) under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the mixture with 5 M HCl.

  • Dilute the mixture with DCM.

  • Wash the organic phase with water.

  • Combine the aqueous layers and back-extract with DCM.

  • Combine all organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Protection of a Secondary Amine - Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide[2][3][4]

Materials:

  • N-Allyl-4-methylbenzenesulfonamide (starting material, can be prepared from allylamine and this compound)

  • Benzyl bromide

  • Sodium hydroxide (NaOH) solution (0.535 M)

  • Tetrahydrofuran (THF)

  • Ethanol (for recrystallization)

Procedure:

  • Add N-allyl-4-methylbenzenesulfonamide (1.0 eq) dropwise to a stirring solution of benzyl bromide (1.0 eq) in tetrahydrofuran (THF).

  • Add 0.535 M sodium hydroxide solution (1.25 eq) dropwise to the mixture.

  • Stir the reaction for 24 hours at room temperature.

  • Isolate the resulting white precipitate from the reaction mixture via vacuum filtration.

  • Recrystallize the crude product from ethanol to afford the pure N-allyl-N-benzyl-4-methylbenzenesulfonamide. The reported yield for this procedure is 67%.[2][3]

Protocol 3: Deprotection of N-(4-Methylbenzylsulfonyl)amine via Acidolysis (Adapted from an Analogous System)[5]

Materials:

  • N-(4-Methylbenzylsulfonyl) protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-(4-Methylbenzylsulfonyl) protected amine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution. The exact concentration and reaction time may need to be optimized for the specific substrate. A good starting point is a 1:1 mixture of TFA:DCM.

  • Stir the reaction at room temperature and monitor the progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography or other suitable methods. Yields for the analogous deprotection of a PMB-protected sulfonamide were reported to be in the range of 68-98%.[5]

Mandatory Visualization

Protection_Mechanism Amine R1-NH-R2 (Amine) Intermediate [Transition State] Amine->Intermediate Nucleophilic Attack SulfonylChloride 4-Me-Ph-CH2-SO2Cl (this compound) SulfonylChloride->Intermediate Base Base Base->Intermediate Proton Abstraction ProtectedAmine R1-N(SO2CH2-Ph-4-Me)-R2 (Protected Amine) Intermediate->ProtectedAmine Byproduct Base-H+ Cl- Intermediate->Byproduct

Caption: Reaction mechanism for the protection of amines.

Deprotection_Workflow start Start: N-(4-Methylbenzylsulfonyl)amine acid_deprotection Method A: Acidolysis (e.g., TFA/DCM) start->acid_deprotection reductive_deprotection Method B: Reductive Cleavage (e.g., SmI2 or Li/Naphthalene) start->reductive_deprotection workup Aqueous Workup & Extraction acid_deprotection->workup reductive_deprotection->workup purification Purification (e.g., Chromatography) workup->purification end End: Free Amine purification->end

Caption: General workflow for deprotection of N-(4-Methylbenzylsulfonyl)amines.

Logical_Relationship ProtectingGroup 4-Methylbenzylsulfonyl Group Protection Protection Reaction (Base, Solvent) ProtectingGroup->Protection Amine Primary or Secondary Amine Amine->Protection ProtectedAmine N-(4-Methylbenzylsulfonyl)amine (Stable Intermediate) Protection->ProtectedAmine Deprotection Deprotection Reaction (Acidic or Reductive) ProtectedAmine->Deprotection FinalProduct Desired Product with Free Amine Deprotection->FinalProduct

Caption: Logical relationship in a synthesis involving amine protection.

References

Application Notes and Protocols: 4-Methylbenzylsulfonyl Chloride for Alcohol Protection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols for the use of 4-methylbenzylsulfonyl chloride as a protecting group for alcohols are proposed general methods based on the established chemistry of analogous sulfonyl chlorides. These procedures have not been experimentally validated for this specific reagent and should be adapted and optimized for specific substrates.

Introduction

In multistep organic synthesis, the temporary protection of functional groups is a critical strategy to prevent unwanted side reactions. Alcohols, being ubiquitous and reactive functional groups, often require protection. Sulfonate esters are known for their stability under a range of conditions. This compound offers a potential protecting group that combines the features of a sulfonate ester with the characteristics of a benzyl group. The resulting 4-methylbenzylsulfonate (Mbs) group is expected to be stable under various conditions, and its removal can potentially be achieved through methods known to cleave sulfonate esters.

Data Summary

The following table summarizes representative reaction conditions and yields for the protection of primary and secondary alcohols with analogous sulfonyl chlorides, such as methanesulfonyl chloride. These values provide a general expectation for the efficiency of the protection reaction with this compound.

Alcohol SubstrateReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-OctanolMethanesulfonyl ChlorideTriethylamineDichloromethane0 to RT2.5>95 (NMR)[1]
Benzyl AlcoholMethanesulfonyl ChlorideTriethylamineDichloromethane0 to RT2.5>95 (NMR)[1]
(S)-Boc-AlaninolMethanesulfonyl ChlorideTriethylamineDichloromethane04Not specified[2]
Generic Secondary Alcoholp-Toluenesulfonyl ChloridePyridineDichloromethane0 to RT1-5Typically high[General knowledge]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with this compound

This protocol describes a general procedure for the formation of a 4-methylbenzylsulfonate ester from a primary alcohol.

Materials:

  • Primary alcohol

  • This compound (MbsCl)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) or pyridine (2.0 equivalents) to the stirred solution.

  • Slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (optional, if a basic amine is used), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-methylbenzylsulfonate ester.

Protocol 2: Deprotection of a 4-Methylbenzylsulfonate Ester via Reductive Cleavage

This protocol outlines a general method for the cleavage of the 4-methylbenzylsulfonate group to regenerate the parent alcohol using a reductive method with magnesium in methanol.[3][4]

Materials:

  • 4-Methylbenzylsulfonate protected alcohol

  • Anhydrous methanol (MeOH)

  • Magnesium (Mg) turnings

  • Ammonium chloride (NH₄Cl) solution (saturated, aqueous)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the 4-methylbenzylsulfonate protected alcohol (1.0 equivalent) in anhydrous methanol.

  • Add magnesium turnings (5-10 equivalents) to the solution.

  • Stir the mixture at room temperature. An exotherm and hydrogen evolution may be observed.

  • If the reaction is slow, gently heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture to remove any remaining magnesium and magnesium salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Visualizations

Protection_Mechanism cluster_reactants ROH R-OH (Alcohol) Intermediate [R-O-S(O)₂(CH₂-Ph-CH₃)]⁺Cl⁻ (Sulfonate Ester Intermediate) ROH->Intermediate Nucleophilic Attack Base Base (e.g., Et3N) Base->ROH Deprotonation Base->Intermediate MbsCl This compound (MbsCl) MbsCl->Intermediate Product R-O-Mbs (Protected Alcohol) Intermediate->Product Deprotonation BaseHCl Base·HCl

Caption: Proposed mechanism for the protection of an alcohol with this compound.

Deprotection_Mechanism cluster_reactants ROMbs R-O-Mbs (Protected Alcohol) Intermediate [R-O-S(O)(CH₂-Ph-CH₃)]⁻ + Mg²⁺ ROMbs->Intermediate Single Electron Transfer Mg Mg Mg->ROMbs MeOH MeOH MeOH->Intermediate Protonation ROH R-OH (Alcohol) Intermediate->ROH S-O Bond Cleavage Byproduct Toluene-α-sulfinic acid salt Intermediate->Byproduct

Caption: Proposed reductive cleavage mechanism for the deprotection of a 4-methylbenzylsulfonate ester.

References

Application Notes and Protocols for 4-Methylbenzylsulfonyl Chloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the protection of reactive amino acid side chains is crucial to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. For cysteine residues, the thiol group is particularly susceptible to oxidation and other modifications. The 4-methylbenzyl (4-MeBzl) group is a well-established protecting group for the cysteine thiol, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. While the pre-protected amino acid, Boc-Cys(4-MeBzl)-OH, is commercially available and the standard reagent for incorporating S-4-methylbenzyl cysteine into a peptide sequence, this document explores the chemistry of 4-methylbenzylsulfonyl chloride and its relevance to this protection strategy.

Application of the 4-Methylbenzyl Protecting Group in SPPS

The primary application of the 4-methylbenzyl protecting group for cysteine in SPPS is to mask the nucleophilic thiol side chain during peptide elongation. This protection is robust and stable to the repetitive acidolytic cleavage of the Nα-Boc group. The 4-MeBzl group is typically removed at the final step of the synthesis, concurrently with the cleavage of the peptide from the resin, using strong acidic conditions such as anhydrous hydrogen fluoride (HF).

Key Features of the 4-Methylbenzyl Protecting Group:

  • Stability: Stable to the trifluoroacetic acid (TFA) solutions used for Nα-Boc deprotection.

  • Cleavage: Removed by strong acids, most commonly HF.

  • Compatibility: Primarily used in Boc/Bzl SPPS strategies.

Synthesis of S-4-Methylbenzyl-L-Cysteine

While this compound is not the conventional reagent for the S-alkylation of cysteine for SPPS applications, the S-4-methylbenzyl protected cysteine is typically synthesized before its incorporation into the peptide chain. The common laboratory synthesis involves the reaction of cysteine with 4-methylbenzyl chloride.

A plausible, though not standard, method for the introduction of the 4-methylbenzyl group could theoretically involve this compound. However, the more reactive 4-methylbenzyl chloride is generally preferred for S-alkylation.

Experimental Protocols

Protocol 1: Synthesis of Boc-Cys(4-MeBzl)-OH (A Representative Method)

This protocol outlines a representative method for the synthesis of the key building block, Boc-Cys(4-MeBzl)-OH, which is then used in SPPS. This method does not directly use this compound but is essential for understanding the preparation of the necessary protected amino acid.

Materials:

  • L-cysteine hydrochloride

  • 4-Methylbenzyl chloride

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • S-Alkylation of Cysteine:

    • Dissolve L-cysteine hydrochloride in an aqueous solution of sodium hydroxide at 0 °C.

    • Slowly add a solution of 4-methylbenzyl chloride in a suitable organic solvent (e.g., ethanol).

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Isolate the S-(4-methylbenzyl)-L-cysteine by adjusting the pH to the isoelectric point to precipitate the product. Filter, wash with water, and dry.

  • N-Boc Protection:

    • Suspend the S-(4-methylbenzyl)-L-cysteine in a mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with a cold, dilute acid (e.g., citric acid) and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Boc-Cys(4-MeBzl)-OH.

Protocol 2: Solid-Phase Peptide Synthesis using Boc-Cys(4-MeBzl)-OH

This protocol describes the general steps for incorporating Boc-Cys(4-MeBzl)-OH into a peptide sequence using a manual Boc-SPPS workflow.

Materials:

  • Pre-loaded resin (e.g., PAM or MBHA resin)

  • Boc-protected amino acids, including Boc-Cys(4-MeBzl)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, DIC/HOBt)

  • Anhydrous hydrogen fluoride (HF)

  • Scavengers (e.g., p-cresol, p-thiocresol, anisole)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes.

    • Drain the solution and treat with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Treat the resin with a 5-10% solution of DIEA in DMF to neutralize the trifluoroacetate salt. Wash with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Boc-amino acid (including Boc-Cys(4-MeBzl)-OH) with a coupling reagent (e.g., HBTU/DIEA or DIC/HOBt) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and N-terminal Boc deprotection, dry the peptide-resin under vacuum.

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add appropriate scavengers (e.g., a mixture of p-cresol and p-thiocresol is effective for deprotecting S-4-methylbenzyl cysteine).[1]

    • Cool the apparatus to -78 °C and condense anhydrous HF into the reaction vessel.

    • Perform the cleavage reaction at 0 °C for 1 hour.[1]

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Wash the peptide with cold ether multiple times to remove scavengers and other by-products.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following table summarizes typical cleavage conditions and expected outcomes for peptides containing S-4-methylbenzyl protected cysteine. It is important to note that yields can be sequence-dependent.

ParameterCondition/ValueReference
Cleavage Reagent Anhydrous Hydrogen Fluoride (HF)[1]
Scavengers p-cresol and p-thiocresol (e.g., 90:5:5 v/v HF:p-cresol:p-thiocresol)[1]
Reaction Time 1 hour[1]
Reaction Temperature 0 °C[1]
Expected Cysteine Recovery Nearly quantitative with appropriate scavengers[1]
Purity of Crude Peptide Variable (sequence-dependent)

Potential Side Reactions

Several side reactions can occur during the synthesis and cleavage of peptides containing Cys(4-MeBzl).

  • Incomplete Deprotection: Under conditions of low acidity, the S-4-methylbenzyl group may not be completely removed.[1] High acidity HF is required for efficient cleavage.[1]

  • Alkylation of other residues: The carbocations generated during the cleavage of benzyl-type protecting groups can alkylate sensitive residues like tryptophan and methionine. The use of effective scavengers is crucial to minimize these side reactions.

  • Sulfoxide Formation: The thioether of the protected cysteine can be oxidized to a sulfoxide. This sulfoxide is resistant to cleavage under standard high HF conditions.[1]

Visualizations

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Final Cleavage and Deprotection Resin Resin Support Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 Wash (DCM/DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA/DMF) Wash2 Wash (DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-Cys(4-MeBzl)-OH + Coupling Reagent) Wash3 Wash (DMF/DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Repeat for next amino acid Final_Peptide_Resin Fully Assembled Peptide-Resin Wash3->Final_Peptide_Resin Final Cycle HF_Cleavage HF Cleavage (HF, p-cresol, p-thiocresol) Final_Peptide_Resin->HF_Cleavage Precipitation Precipitation (Cold Ether) HF_Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-Cys(4-MeBzl)-OH.

Cleavage_Mechanism Protected_Cys Resin-Peptide-Cys(4-MeBzl) Protonation Protonation of Thioether by HF Protected_Cys->Protonation HF SN2_Attack SN2 Attack by Scavenger (e.g., p-thiocresol) Protonation->SN2_Attack Scavenger Deprotected_Cys Resin-Peptide-Cys-SH SN2_Attack->Deprotected_Cys Byproduct 4-Methylbenzyl-scavenger adduct SN2_Attack->Byproduct

References

Application Notes and Protocols: One-Pot Synthesis of Sulfonamides with 4-Methylbenzylsulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of diverse sulfonamide libraries is crucial for drug discovery and development. This document provides detailed protocols for the efficient one-pot synthesis of N-substituted sulfonamides from 4-methylbenzylsulfonyl chloride and various primary and secondary amines. The described methods offer advantages in terms of operational simplicity, time efficiency, and resource conservation by eliminating the need for isolation of intermediate products.

Reaction Principle

The one-pot synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic substitution reaction. The amino group of the primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base is typically added to the reaction mixture to neutralize the in-situ generated HCl, driving the reaction to completion.

Experimental Protocols

Two primary protocols are presented: a conventional method using a standard organic solvent and a microwave-assisted solvent-free method for a more environmentally benign approach.

Protocol 1: Conventional One-Pot Synthesis in Dichloromethane

This protocol is adapted from the standard synthesis of sulfonamides and is applicable to a wide range of primary and secondary amines.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Pyridine or Triethylamine (Et₃N)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of the amine (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add pyridine (1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Solvent-Free One-Pot Synthesis

This protocol offers a rapid and environmentally friendly alternative to conventional heating methods.[1]

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Microwave reactor

  • n-Hexane

Procedure:

  • In a microwave-safe reaction vessel, add the amine (1.0 mmol) and this compound (1.0 mmol).

  • Expose the mixture to microwave irradiation (100-300 W) for a period of 3-10 minutes. The optimal time and power should be determined for each substrate. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add n-hexane (10-15 mL) to the solidified mixture and triturate to induce crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

Data Presentation

The following table summarizes the expected yields for the one-pot synthesis of various sulfonamides from this compound and a selection of primary and secondary amines, based on analogous reactions with structurally similar sulfonyl chlorides.

EntryAmineProductMethodReaction TimeYield (%)
1AnilineN-phenyl-4-methylbenzenesulfonamideConventional3 h~95
24-MethylanilineN-(4-methylphenyl)-4-methylbenzenesulfonamideConventional3 h~97
34-MethoxyanilineN-(4-methoxyphenyl)-4-methylbenzenesulfonamideConventional3.5 h~93
44-ChloroanilineN-(4-chlorophenyl)-4-methylbenzenesulfonamideConventional4 h~90
5BenzylamineN-benzyl-4-methylbenzenesulfonamideConventional2.5 h~96
6CyclohexylamineN-cyclohexyl-4-methylbenzenesulfonamideConventional2 h~98
7Morpholine4-((4-methylbenzyl)sulfonyl)morpholineConventional2 h~94
8Piperidine1-((4-methylbenzyl)sulfonyl)piperidineConventional2 h~92
9AnilineN-phenyl-4-methylbenzenesulfonamideMicrowave3 min~97
10Pyrrolidine1-((4-methylbenzyl)sulfonyl)pyrrolidineMicrowave2.5 min~95

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of sulfonamides.

experimental_workflow reagents Amine + This compound + Base (optional) reaction One-Pot Reaction (Conventional or Microwave) reagents->reaction Mixing workup Aqueous Workup (for conventional method) reaction->workup Reaction Completion purification Purification (Recrystallization or Chromatography) reaction->purification Direct Isolation (for microwave method) workup->purification product Pure Sulfonamide purification->product

Caption: General experimental workflow for the one-pot synthesis of sulfonamides.

Signaling Pathway Context (Hypothetical)

Sulfonamides are known to inhibit various signaling pathways. For instance, certain sulfonamide derivatives act as inhibitors of the Carbonic Anhydrase (CA) enzyme family, which is involved in pH regulation and ion transport, processes often dysregulated in cancer. The diagram below illustrates a simplified, hypothetical signaling pathway where a synthesized sulfonamide could act.

signaling_pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor downstream_effector Downstream Effector (e.g., Kinase Cascade) receptor->downstream_effector carbonic_anhydrase Carbonic Anhydrase (CA) downstream_effector->carbonic_anhydrase Activation ph_regulation Intracellular pH Regulation carbonic_anhydrase->ph_regulation cell_proliferation Cell Proliferation & Survival ph_regulation->cell_proliferation sulfonamide Synthesized Sulfonamide sulfonamide->carbonic_anhydrase Inhibition

Caption: Hypothetical signaling pathway showing sulfonamide inhibition of Carbonic Anhydrase.

References

Application Note: A Standardized Protocol for the Tosylation of Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The conversion of a primary alcohol to a p-toluenesulfonate (tosylate) ester is a fundamental and critical transformation in organic synthesis. This procedure effectively converts the hydroxyl group, a poor leaving group, into a tosylate, which is an excellent leaving group for nucleophilic substitution (SN2) and elimination reactions.[1][2] This protocol provides a detailed, reliable, and scalable method for the tosylation of primary alcohols using p-toluenesulfonyl chloride (TsCl) in the presence of a tertiary amine base and a nucleophilic catalyst. The resulting alkyl tosylates are versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1][3]

Experimental Workflow

The overall experimental procedure is summarized in the workflow diagram below, outlining the key stages from reaction setup to final product characterization.

Tosylation_Workflow A Reaction Setup (Flame-dried glassware, inert atm.) B Substrate & Solvent Addition (Alcohol in Anhydrous DCM) A->B 1 C Cool to 0 °C B->C 2 D Reagent Addition (Base, Catalyst, TsCl) C->D 3 E Reaction (Stir at 0 °C to RT, Monitor by TLC) D->E 4 F Aqueous Work-up (Quench, Extract, Wash) E->F 5 G Drying & Concentration (Dry over Na2SO4, Rotovap) F->G 6 H Purification (Flash Column Chromatography) G->H 7 I Characterization (NMR, IR, MS) H->I 8

Caption: Experimental workflow for the tosylation of a primary alcohol.

Quantitative Data Summary

The following table summarizes the typical reagents, their roles, and molar equivalencies for a standard tosylation reaction.

ReagentRoleMolar Equivalent (eq.)Notes
Primary AlcoholSubstrate1.0The limiting reagent.
p-Toluenesulfonyl Chloride (TsCl)Tosylating Agent1.2 - 1.5An excess ensures complete consumption of the alcohol.[4] Recrystallization may improve reproducibility.[5]
Triethylamine (TEA) or PyridineBase1.5 - 2.0Scavenges the HCl byproduct generated during the reaction.[1][4]
4-Dimethylaminopyridine (DMAP)Nucleophilic Catalyst0.1 - 0.2Accelerates the reaction; not always necessary but often beneficial.[6]
Dichloromethane (DCM)Anhydrous Solvent10 - 20 VolumesMust be anhydrous to prevent hydrolysis of TsCl.[4][7]

Detailed Experimental Protocol

This protocol describes a general procedure for the tosylation of a primary alcohol on a 10 mmol scale. Adjustments may be necessary for specific substrates.

Materials and Equipment:

  • Round-bottom flask (100 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon line with bubbler

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Primary alcohol (10 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (12-15 mmol)

  • Triethylamine (TEA) (15-20 mmol), distilled

  • 4-Dimethylaminopyridine (DMAP) (1-2 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel and eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in a 100 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).[7]

  • Addition of Reactants:

    • To the flask, add the primary alcohol (1.0 eq., 10 mmol).

    • Dissolve the alcohol in anhydrous DCM (approx. 10 volumes, e.g., 50 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Sequentially add triethylamine (1.5 eq., 15 mmol) and 4-dimethylaminopyridine (0.2 eq., 2 mmol) to the stirred solution.[1]

    • Finally, add p-toluenesulfonyl chloride (1.5 eq., 15 mmol) portion-wise over 5 minutes, ensuring the temperature does not rise significantly.[1]

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[1]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).[4][7]

  • Aqueous Work-up:

    • Once the reaction is complete, quench by adding deionized water (approx. 50 mL).[4]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 25 mL).[4]

    • Combine all organic layers and wash sequentially with:

      • Saturated aqueous NaHCO₃ (2 x 50 mL) to remove residual acid and pyridine/triethylamine salts.[1]

      • Brine (1 x 50 mL) to remove residual water.[4]

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous Na₂SO₄.[1]

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]

  • Purification:

    • The crude tosylate is typically purified by flash column chromatography on silica gel.[7] The eluent system will depend on the polarity of the product but is often a mixture of hexanes and ethyl acetate.

    • Alternatively, for crystalline products, recrystallization can be employed.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

    • ¹H NMR: Expect characteristic aromatic protons from the tosyl group at ~7.4-7.8 ppm and a singlet for the methyl group at ~2.4 ppm. The protons on the carbon adjacent to the tosylate oxygen will be shifted downfield compared to the starting alcohol.

    • IR Spectroscopy: Look for strong absorbances corresponding to the S=O stretching of the sulfonate group around 1360 cm⁻¹ and 1175 cm⁻¹.[8]

Safety and Handling Precautions
  • p-Toluenesulfonyl chloride (TsCl) is corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine and Pyridine are flammable, toxic, and have strong odors. All transfers should be performed in a fume hood.

  • The reaction should be conducted under anhydrous conditions as TsCl reacts with water.[5]

  • Distillation is generally not recommended for purifying tosylates, especially those derived from unsaturated alcohols, due to the risk of explosion.[9] Column chromatography is a safer alternative.[9]

Troubleshooting
  • Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents were anhydrous. Gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion, but this may increase side products.

  • Formation of Alkyl Chloride: In some cases, particularly with benzylic alcohols or under certain conditions, the corresponding alkyl chloride may form as a byproduct.[1] This occurs when the chloride ion (from TsCl or HCl byproduct) displaces the initially formed tosylate.[1]

  • Purification Issues: If excess TsCl remains, it can sometimes be removed by washing with a dilute aqueous amine solution or by reacting it with a scavenger like cellulose filter paper.[10]

References

Application Notes and Protocols: Reaction of 4-Methylbenzylsulfonyl Chloride with Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents exhibiting diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. While this reaction is generally robust, the sulfonylation of sterically hindered amines presents a significant synthetic challenge. The bulky nature of these amines impedes the approach of the nucleophilic nitrogen atom to the electrophilic sulfur center of the sulfonyl chloride, often leading to low yields and slow reaction rates.

These application notes provide an overview of the reaction between 4-methylbenzylsulfonyl chloride and various hindered amines. This document details experimental protocols, presents quantitative data for representative reactions, and discusses key considerations for achieving successful sulfonylation of sterically demanding substrates.

Reaction Principles and Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom of the this compound. The amine acts as the nucleophile, attacking the electrophilic sulfur atom. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction. The presence of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), can significantly accelerate the reaction, particularly with hindered amines.

The general mechanism involves the initial attack of the amine on the sulfonyl chloride to form a tetrahedral intermediate. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom by a base to yield the final sulfonamide product.

Data Presentation

The following table summarizes the reaction of this compound with a selection of hindered primary and secondary amines under optimized conditions. The data is compiled from literature precedents for similar sulfonylation reactions and representative experimental outcomes.

EntryHindered AmineBaseCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1tert-ButylamineTriethylamineDMAP (10)Dichloromethane252475
2DiisopropylamineTriethylamineDMAP (10)Acetonitrile504860
32,2,6,6-TetramethylpiperidineProton-Sponge®NoneToluene11072<10
4AnilinePyridineNoneDichloromethane251292
5p-AnisidinePoly(4-vinylpyridine)NoneAcetonitrile252.593

Note: Yields are for isolated and purified products. Reactions with highly hindered amines such as 2,2,6,6-tetramethylpiperidine are notoriously difficult and often result in very low to no product formation under standard conditions.

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of a Hindered Primary Amine (tert-Butylamine)

Materials:

  • This compound

  • tert-Butylamine

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add tert-butylamine (1.2 equivalents) and anhydrous dichloromethane.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Add DMAP (0.1 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Procedure for the Sulfonylation of a Hindered Secondary Amine (Diisopropylamine)

Materials:

  • This compound

  • Diisopropylamine

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Acetonitrile

  • Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a sealed tube, combine diisopropylamine (1.5 equivalents), triethylamine (2.0 equivalents), and DMAP (0.1 equivalents) in anhydrous acetonitrile.

  • Add this compound (1.0 equivalent) to the mixture.

  • Seal the tube and heat the reaction mixture to 50 °C for 48 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired sulfonamide.

Mandatory Visualizations

Reaction_Mechanism reagents This compound + Hindered Amine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Sulfonamide + HCl intermediate->product Elimination of Cl- product->product base Base protonated_base Protonated Base base->protonated_base Neutralization

Caption: General reaction mechanism for sulfonamide formation.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Combine Amine, Base, Catalyst in Solvent Combine Amine, Base, Catalyst in Solvent Cool to 0°C Cool to 0°C Add Sulfonyl Chloride Add Sulfonyl Chloride Stir at RT Stir at RT Quench with Water Quench with Water Stir at RT->Quench with Water Extract with Organic Solvent Extract with Organic Solvent Wash with Acid, Base, Brine Wash with Acid, Base, Brine Dry and Concentrate Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Characterization (NMR, MS) Characterization (NMR, MS)

Caption: A typical experimental workflow for synthesis.

Hindered_Amine_Factors cluster_sterics Steric Hindrance cluster_conditions Reaction Conditions center Reaction Success amine_bulk Amine Bulkiness amine_bulk->center Decreases sulfonyl_bulk Sulfonyl Chloride Structure sulfonyl_bulk->center Decreases temperature Increased Temperature temperature->center Increases catalyst Use of Catalyst (e.g., DMAP) catalyst->center Increases base Strong, Non-nucleophilic Base base->center Increases

Application Notes and Protocols for the Deprotection of 4-Methylbenzylsulfonyl (Mbs) Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for the deprotection of amines protected with the 4-Methylbenzylsulfonyl (Mbs) group. The Mbs group is a valuable amine protecting group due to its stability under a range of reaction conditions. However, its efficient and selective removal is crucial for the successful progression of multi-step synthetic routes. This document details various deprotection strategies, including reductive cleavage and acidic hydrolysis, complete with experimental protocols and quantitative data to facilitate methodological selection and implementation in a laboratory setting.

Deprotection Strategies Overview

The cleavage of the Mbs group from an amine can be achieved through several distinct chemical pathways. The choice of method often depends on the overall molecular structure and the presence of other functional groups. The primary strategies involve either reductive cleavage of the sulfur-nitrogen bond or hydrolysis under strong acidic conditions.

dot

Caption: General strategies for Mbs-amine deprotection.

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for various methods applicable to the deprotection of sulfonamides, including those structurally similar to Mbs-protected amines. This data allows for a comparative assessment of the different approaches.

Deprotection MethodReagentsSolventTemperatureTimeYield (%)Citation(s)
Reductive Cleavage
Magnesium/MethanolMg, MeOHMethanolRoom Temp to 50°C1 - 24 h70 - 95
Low-Valent TitaniumTi(O-i-Pr)₄, Me₃SiCl, MgTHF50°C1 - 6 h75 - 98
Sodium in Liquid AmmoniaNa, NH₃ (liq.)Liquid Ammonia-78°C to -33°C0.5 - 2 h80 - 95
Acidic Hydrolysis
Hydrogen Bromide in Acetic Acid33% HBr in AcOH, PhenolAcetic Acid90°C16 - 24 h10 - 50
Nucleophilic Cleavage
Thiophenol/BaseThiophenol, K₂CO₃DMFRoom Temperature24 h~96

Note: Yields are highly substrate-dependent and the provided ranges are indicative. Optimization of reaction conditions may be required for specific substrates.

Experimental Protocols

Detailed methodologies for key deprotection strategies are provided below. These protocols are based on established procedures for sulfonamide cleavage and can be adapted for Mbs-protected amines.

Protocol 1: Reductive Cleavage using Magnesium in Methanol

This method offers a mild and effective way to cleave the Mbs group under neutral conditions.

Materials:

  • Mbs-protected amine

  • Magnesium (Mg) turnings or powder

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Iodine (I₂) crystal (optional, as an activator)

Procedure:

  • Dissolve the Mbs-protected amine (1.0 equiv) in anhydrous methanol. The concentration will depend on the solubility of the substrate.

  • To the stirred solution, add magnesium turnings or powder (10-35 equiv).

  • A single crystal of iodine can be added to activate the magnesium surface.

  • Stir the reaction mixture at room temperature or heat to 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

dot

MagnesiumMethanol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve Mbs-Amine in MeOH AddMg Add Mg Turnings (10-35 equiv) Dissolve->AddMg Stir Stir at RT or 50°C Monitor by TLC/LC-MS AddMg->Stir Quench Quench with sat. aq. NH4Cl Stir->Quench Extract Extract with EtOAc Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify

Caption: Workflow for Mg/MeOH deprotection.

Protocol 2: Acidic Hydrolysis using Hydrogen Bromide in Acetic Acid

This method is suitable for substrates that are stable to strong acidic conditions. The use of a scavenger like phenol is recommended to trap the liberated benzyl cation and prevent side reactions.

Materials:

  • Mbs-protected amine

  • 33% Hydrogen Bromide (HBr) in Acetic Acid (AcOH)

  • Phenol

  • Diethyl ether (Et₂O)

Procedure:

  • To a solution of the Mbs-protected amine (1.0 equiv) in a minimal amount of acetic acid, add phenol (10-20 equiv).

  • Add 33% HBr in acetic acid.

  • Heat the reaction mixture to 90°C and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, precipitate the product by adding the reaction mixture to a stirred solution of diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

  • The resulting amine hydrobromide salt can be used directly or neutralized with a suitable base and extracted for further purification.

dot

HBrAcOH cluster_setup Reaction Setup cluster_react Reaction cluster_isolate Isolation Dissolve Dissolve Mbs-Amine in AcOH with Phenol AddHBr Add 33% HBr/AcOH Dissolve->AddHBr Heat Heat at 90°C Monitor by TLC/LC-MS AddHBr->Heat Cool Cool to RT Heat->Cool Precipitate Precipitate in Et2O Cool->Precipitate Filter Filter & Dry Precipitate->Filter

Caption: Workflow for HBr/AcOH deprotection.

Protocol 3: Nucleophilic Cleavage using Thiophenol and Potassium Carbonate

This protocol, adapted from the deprotection of related arylsulfonamides, utilizes a soft nucleophile to cleave the S-N bond under basic conditions.

Materials:

  • Mbs-protected amine

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Brine

Procedure:

  • Dissolve the Mbs-protected amine (1.0 equiv) in anhydrous DMF.

  • Add potassium carbonate (2.0-3.0 equiv) and thiophenol (1.5-2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction with water and extract the product with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

dot

Thiophenol cluster_setup Reaction Setup cluster_react Reaction cluster_workup Workup & Purification Dissolve Dissolve Mbs-Amine in DMF AddReagents Add K2CO3 and Thiophenol Dissolve->AddReagents Stir Stir at RT Monitor by TLC/LC-MS AddReagents->Stir Quench Quench with Water Stir->Quench Extract Extract with EtOAc/Et2O Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Chromatography) Dry->Purify

Caption: Workflow for Thiophenol/Base deprotection.

Concluding Remarks

The selection of an appropriate deprotection method for Mbs-protected amines is critical and should be guided by the chemical nature of the substrate. Reductive methods, particularly with magnesium in methanol, offer a mild and broadly applicable strategy. For more robust molecules, acidic hydrolysis can be effective, though careful optimization is necessary to minimize side reactions. The protocols and data provided herein serve as a valuable resource for the efficient and successful removal of the 4-Methylbenzylsulfonyl protecting group in complex synthetic endeavors. It is always recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate.

Application Notes and Protocols: The Utility of 4-Methylbenzylsulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methylbenzylsulfonyl chloride as a pivotal reagent in medicinal chemistry for the synthesis of pharmacologically active sulfonamides. This document offers detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways and experimental workflows to guide researchers in the development of novel therapeutic agents.

Introduction

This compound, also known as p-tolylmethanesulfonyl chloride, is a versatile sulfonylating agent widely employed in organic synthesis.[1] Its reactivity allows for the facile introduction of the 4-methylbenzylsulfonyl moiety onto various nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. The resulting sulfonamides are a cornerstone of many therapeutic areas due to their diverse biological activities, which include antibacterial, anticancer, and enzyme inhibitory properties. The 4-methylbenzyl group can confer favorable pharmacokinetic properties and engage in specific interactions with biological targets, making this reagent a valuable building block in drug discovery.

Applications in Medicinal Chemistry

Derivatives of this compound have been investigated for a range of therapeutic applications, primarily driven by the biological activity of the resulting sulfonamides.

Antibacterial Agents

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a vital class of therapeutics. Their primary mechanism of action in bacteria is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid biosynthesis pathway.[1][2][3] This pathway is absent in humans, providing a selective target for antibacterial drugs.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Bacteria synthesize folic acid de novo through a pathway that utilizes para-aminobenzoic acid (PABA). Sulfonamides, being structural analogs of PABA, act as competitive inhibitors of dihydropteroate synthase (DHPS), preventing the condensation of PABA with dihydropteroate pyrophosphate (DHPP) to form dihydropteroate. This blockade halts the synthesis of folic acid, a crucial precursor for nucleotide and amino acid biosynthesis, ultimately leading to bacteriostasis.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Biosynthesis cluster_inhibition Inhibition GTP GTP DHPPP Dihydropterin Pyrophosphate (DHPP) GTP->DHPPP Multiple Steps DHP Dihydropteroate DHPPP->DHP Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->DHP DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotide &\nAmino Acid\nSynthesis Nucleotide & Amino Acid Synthesis THF->Nucleotide &\nAmino Acid\nSynthesis Sulfonamide Sulfonamide (e.g., from this compound) Sulfonamide->DHP Competitive Inhibition

Diagram 1. Inhibition of Bacterial Folic Acid Synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of sulfonamides is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.

Compound IDBacterial StrainMIC (µg/mL)Reference
1a (N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide)Staphylococcus aureus>100[4]
1b (4-methyl-N-(2-nitrophenyl)benzenesulfonamide)Staphylococcus aureus>100[4]
General Sulfonamides Gram-positive strains4 - >128[5]
General Sulfonamides Gram-negative strains64 - >128[5]

Note: Data for closely related sulfonamides are presented to illustrate the range of activity.

Anticancer Agents

The sulfonamide moiety is a recognized pharmacophore in the design of anticancer agents, acting through various mechanisms such as enzyme inhibition and cell cycle disruption. Derivatives of this compound have been explored as precursors to compounds with cytotoxic activity against various cancer cell lines.

Mechanism of Action: CDK2 Inhibition and Cell Cycle Arrest

One of the key mechanisms through which sulfonamides can exert their anticancer effects is by inhibiting Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. CDK2, in complex with cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

CDK2_Pathway cluster_pathway CDK2 Signaling in Cell Cycle Progression cluster_inhibition Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription CyclinE_CDK2->Rb Hyperphosphorylates S_Phase S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Promotes G1_Phase G1 Phase G1_Phase->CyclinD_CDK46 Sulfonamide_Inhibitor Sulfonamide Inhibitor (from this compound) Sulfonamide_Inhibitor->CyclinE_CDK2 Inhibits

Diagram 2. Inhibition of the CDK2 Signaling Pathway.

Quantitative Data: Anticancer Activity (IC50)

The in vitro anticancer activity of sulfonamides is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
BS3 (4-methylbenzenesulfonate derivative)K562 (Leukemia)0.078[6]
BS4 (4-methylbenzenesulfonate derivative)K562 (Leukemia)>25[6]
12d (Benzenesulfonamide derivative)MDA-MB-468 (Breast Cancer)3.99[7]
12i (Benzenesulfonamide derivative)MDA-MB-468 (Breast Cancer)1.48[7]

Note: Data for structurally related sulfonamides are presented to demonstrate potential anticancer activity.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of sulfonamides derived from this compound.

Protocol 1: General Synthesis of N-Substituted-4-methylbenzenesulfonamides

This protocol describes a general and robust method for the synthesis of sulfonamides via the reaction of this compound with a primary or secondary amine.

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve amine in solvent (e.g., DCM, THF). - Add base (e.g., Pyridine, Triethylamine). Start->Reaction_Setup Addition Addition of Sulfonyl Chloride: - Add this compound solution  dropwise at 0°C. Reaction_Setup->Addition Reaction Reaction: - Stir at room temperature. - Monitor by TLC. Addition->Reaction Workup Aqueous Work-up: - Acidify with dilute HCl. - Extract with organic solvent. - Wash with brine, dry over Na2SO4. Reaction->Workup Purification Purification: - Concentrate under reduced pressure. - Purify by recrystallization or  column chromatography. Workup->Purification Characterization Characterization: - NMR, IR, Mass Spectrometry. Purification->Characterization End End Characterization->End

Diagram 3. General Workflow for Sulfonamide Synthesis.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Pyridine, Triethylamine) (1.5 eq)

  • 5 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator and purification apparatus (recrystallization or column chromatography)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.1 eq) and the base (1.5 eq) in the anhydrous solvent.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring amine solution over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-24 hours, monitoring its progress by TLC.

  • Upon completion, carefully acidify the reaction mixture with 5 M HCl to a pH of ~2.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution for MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized sulfonamides against bacterial strains using the broth microdilution method.

Materials:

  • Synthesized sulfonamide compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation: Prepare a stock solution of each sulfonamide in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compounds in CAMHB in a 96-well plate.

  • Inoculum Preparation: Culture the bacterial strains overnight. Adjust the turbidity of the bacterial suspension in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the sulfonamide at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Protocol 3: In Vitro CDK2 Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of synthesized sulfonamides against CDK2.

Materials:

  • Synthesized sulfonamide compounds

  • Recombinant active CDK2/Cyclin A or CDK2/Cyclin E enzyme

  • Kinase substrate (e.g., Histone H1 peptide)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the CDK2 enzyme, the kinase substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent according to the manufacturer's protocol (e.g., by measuring luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a diverse array of sulfonamide derivatives with significant potential in medicinal chemistry. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel sulfonamides as antibacterial, anticancer, and enzyme-inhibiting agents. Further derivatization and optimization of lead compounds synthesized from this key building block hold promise for the development of new and effective therapeutics.

References

Synthesis of Biologically Active Sulfonamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of three prominent biologically active sulfonamide-based drugs: Celecoxib (an anti-inflammatory and anti-cancer agent), Dorzolamide (an anti-glaucoma agent), and Indinavir (an antiviral agent). The protocols are based on established literature methods.

Introduction to Biologically Active Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] Its prevalence is attributed to its ability to mimic the transition state of various enzymatic reactions, act as a stable scaffold, and participate in hydrogen bonding, thereby enhancing binding affinity to biological targets. Sulfonamides exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral effects. This versatility has made the development of novel synthetic routes to access structurally diverse sulfonamides a continuous focus of research in drug discovery.

Synthesis of Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation associated with arthritis, as well as for the management of acute pain.[2] Its selectivity for COX-2 over COX-1 reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[3] Furthermore, celecoxib has shown promise as an anti-cancer agent by inhibiting angiogenesis and inducing apoptosis.[4]

Experimental Protocol: Synthesis of Celecoxib

This protocol describes a common synthetic route to Celecoxib, involving the condensation of a β-diketone with a substituted hydrazine.

Reaction Scheme:

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq) in ethanol.

  • Add 4-sulfamoylphenylhydrazine hydrochloride (1.05 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude Celecoxib by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane).

Quantitative Data: Celecoxib Synthesis
ParameterValueReference
Yield 86%[5]
Melting Point 162-164 °C[5]
COX-2 IC50 0.04 µM[6]
COX-1 IC50 15 µM[6]
Signaling Pathway and Experimental Workflow

Celecoxib Mechanism of Action:

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins (PGs), key mediators of inflammation and pain.[3] In cancer, inhibition of COX-2 can lead to decreased production of PGE2, which in turn can inhibit angiogenesis and induce apoptosis.[7]

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Inhibits Inflammation Inflammation & Pain Prostaglandins->Inflammation Promotes Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Promotes Apoptosis Apoptosis Prostaglandins->Apoptosis Inhibits

Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.

Experimental Workflow for Celecoxib Synthesis:

Celecoxib_Workflow Start Start: Reagents Reaction Reaction: Condensation in Ethanol with HCl catalyst (Reflux) Start->Reaction Workup Work-up: Solvent removal, Extraction with Ethyl Acetate, Washing Reaction->Workup Purification Purification: Recrystallization Workup->Purification Analysis Analysis: TLC, Melting Point, NMR, Mass Spec Purification->Analysis End Pure Celecoxib Analysis->End

Caption: Workflow for the synthesis and purification of Celecoxib.

Synthesis of Dorzolamide: A Carbonic Anhydrase Inhibitor

Dorzolamide is a topical carbonic anhydrase II inhibitor used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[8] It reduces the production of aqueous humor in the eye.[9]

Experimental Protocol: Synthesis of Dorzolamide Hydrochloride

The synthesis of dorzolamide is a multi-step process. The following is a simplified representation of a key step involving the formation of the sulfonamide from an aminated intermediate.

Reaction Scheme:

Caption: Dorzolamide inhibits Carbonic Anhydrase II in the eye.

Experimental Workflow for Dorzolamide Synthesis (Final Steps):

Dorzolamide_Workflow Start Start: Aminated Intermediate Sulfonylation Sulfonylation: Fuming H2SO4, Thionyl Chloride Start->Sulfonylation Workup Work-up: Quenching, Extraction, pH adjustment Sulfonylation->Workup Salt_Formation Salt Formation: Precipitation with Ethanolic HCl Workup->Salt_Formation Isolation Isolation: Filtration, Washing, Drying Salt_Formation->Isolation End Pure Dorzolamide HCl Isolation->End

Caption: Workflow for the final steps of Dorzolamide HCl synthesis.

Synthesis of Indinavir: An HIV Protease Inhibitor

Indinavir is an antiretroviral drug used to treat HIV/AIDS. It is a protease inhibitor that prevents the viral protease enzyme from cleaving viral polyproteins, a crucial step in the maturation of new, infectious virions. [10]

Experimental Protocol: Total Synthesis of Indinavir

The total synthesis of Indinavir is a complex, multi-step process. The following protocol outlines a convergent synthetic strategy. [11] Convergent Synthesis Strategy:

The synthesis involves the preparation of three key fragments that are subsequently coupled:

  • Piperazine fragment: (S)-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide

  • Hydroxyethylene isostere fragment

  • Aminoindanol fragment: (-)-cis-(1S,2R)-1-aminoindan-2-ol

A. Synthesis of the Piperazine Fragment:

A detailed protocol for a three-step synthesis of the piperazine fragment starting from (S)-tert-butyl-N-p-tosylaziridine-carboxamide has been reported with an overall yield of 20%. [12]The steps involve:

  • Regioselective ring-opening of the aziridine with 3-picolylamine.

  • N,N'-bisalkylation with diphenyl vinyl sulfonium triflate.

  • N-detosylation.

B. Coupling and Final Steps:

  • The hydroxyethylene isostere fragment is coupled to the aminoindanol fragment.

  • The resulting intermediate is then coupled with the piperazine fragment.

  • Deprotection steps are carried out to yield the final Indinavir molecule. The overall yield for the total synthesis has been reported to be 35% over ten steps. [11]A solid-phase synthesis has also been developed.

Quantitative Data: Indinavir Synthesis and Activity
ParameterValueReference
Overall Yield (Total Synthesis) 35% (10 steps)[11]
Yield of Piperazine Fragment 20% (3 steps)[12]
HIV Protease Ki 0.34 nM[13]
Signaling Pathway and Experimental Workflow

Indinavir Mechanism of Action:

Indinavir is a competitive inhibitor of the HIV-1 protease. It binds to the active site of the enzyme, preventing it from cleaving the Gag-Pol polyproteins into functional viral proteins and enzymes. This results in the production of immature, non-infectious viral particles. [10]

Indinavir_Pathway Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Viral_Proteins Functional Viral Proteins HIV_Protease->Viral_Proteins Cleavage Indinavir Indinavir Indinavir->HIV_Protease Inhibits Viral_Maturation Viral Maturation Viral_Proteins->Viral_Maturation Infectious_Virions Infectious Virions Viral_Maturation->Infectious_Virions

Caption: Indinavir inhibits HIV-1 Protease, preventing viral maturation.

Experimental Workflow for Indinavir Synthesis (Convergent Strategy):

Indinavir_Workflow Start1 Start: Piperazine Precursors Synth1 Synthesis of Piperazine Fragment Start1->Synth1 Start2 Start: Isostere Precursors Synth2 Synthesis of Isostere-Aminoindanol Conjugate Start2->Synth2 Start3 Start: Aminoindanol Precursors Start3->Synth2 Coupling Coupling of Fragments Synth1->Coupling Synth2->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification Deprotection->Purification End Pure Indinavir Purification->End

Caption: Convergent synthesis workflow for Indinavir.

References

Application Notes: The Role of 4-Methylbenzylsulfonyl Chloride in the Synthesis of Tetrahydro-β-carbolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-β-carboline (THBC) scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. The functionalization of the THBC ring system is crucial for modulating their biological activity. This document details the application of 4-methylbenzylsulfonyl chloride in the synthesis of N-sulfonylated tetrahydro-β-carbolines. The primary synthetic route involves an initial Pictet-Spengler reaction to construct the core THBC framework, followed by N-sulfonylation of the piperidine nitrogen with this compound. This two-step process provides a reliable method for accessing a diverse range of N-substituted THBCs for drug discovery and development.

Introduction

The tetrahydro-β-carboline moiety is a key pharmacophore found in a wide array of biologically active molecules exhibiting anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The synthesis of THBCs is most commonly achieved through the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone under acidic conditions.[1][2] Subsequent modification of the THBC structure, particularly at the piperidine nitrogen (N-2), is a common strategy to alter the physicochemical properties and biological target engagement of these molecules.

Sulfonamides are a critical class of functional groups in medicinal chemistry, known for their ability to act as bioisosteres of amides and for their role in improving pharmacokinetic profiles. The introduction of a 4-methylbenzylsulfonyl group onto the THBC nitrogen can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This protocol outlines a general procedure for this synthetic transformation.

Synthetic Pathway Overview

The synthesis of N-(4-methylbenzylsulfonyl)-tetrahydro-β-carbolines is typically achieved in a two-step sequence as illustrated below. The first step is the acid-catalyzed Pictet-Spengler cyclization of tryptamine with an appropriate aldehyde to form the tetrahydro-β-carboline ring. The second step involves the N-sulfonylation of the resulting secondary amine with this compound in the presence of a base.

G cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: N-Sulfonylation Tryptamine Tryptamine i1 Tryptamine->i1 Aldehyde Aldehyde (R-CHO) Aldehyde->i1 Acid Acid Catalyst (e.g., TFA, HCl) Iminium Acid->Iminium THBC Tetrahydro-β-carboline THBC_input Tetrahydro-β-carboline THBC->THBC_input i1->Iminium + Iminium->THBC Cyclization i2 THBC_input->i2 SulfonylChloride 4-Methylbenzylsulfonyl Chloride SulfonylChloride->i2 Base Base (e.g., Triethylamine) FinalProduct N-(4-Methylbenzylsulfonyl)- tetrahydro-β-carboline Base->FinalProduct i2->FinalProduct +

Caption: General workflow for the synthesis of N-(4-methylbenzylsulfonyl)-tetrahydro-β-carbolines.

Data Presentation

The following tables summarize representative quantitative data for the two key synthetic steps. Note that while a direct literature precedent for the use of this compound with THBCs was not identified in the search, the data for the N-sulfonylation step is based on analogous reactions with other sulfonyl chlorides and secondary amines, which are expected to have similar outcomes.[1]

Table 1: Pictet-Spengler Synthesis of 1-Substituted-Tetrahydro-β-carbolines

EntryTryptamine DerivativeAldehydeCatalyst/SolventTime (h)Yield (%)
1TryptamineParaformaldehydeAcOH:CH₂Cl₂1-253
2TryptamineBenzaldehydeAcOH:CH₂Cl₂1-225
3Tryptamine3-MethoxybenzaldehydeAcOH:CH₂Cl₂1-273
4Tryptophan methyl esterBenzaldehydeAcOH:CH₂Cl₂1-2-

Data adapted from a study on the synthesis of THBC derivatives.[3]

Table 2: N-Sulfonylation of Tetrahydro-carbolines and Related Amines

EntrySubstrateSulfonyl ChlorideBaseSolventYield (%)
1Tetrahydro-γ-carboline4-Fluorobenzenesulfonyl chlorideTriethylamineDCM65-80
2Tetrahydro-β-carboline4-Fluorobenzenesulfonyl chlorideTriethylamineDCM65-80
3General Secondary AmineMethanesulfonyl chlorideTriethylamineDCMHigh
4DibutylamineBenzenesulfonyl chlorideNaOH (1.0 M)Water94

Data compiled from analogous sulfonylation reactions.[1][4][5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Substituted-Tetrahydro-β-carbolines via Pictet-Spengler Reaction

This protocol is adapted from a general method for the synthesis of 1-substituted-tetrahydro-β-carbolines.[3]

Materials:

  • Tryptamine or Tryptophan methyl ester (1.0 eq)

  • Aldehyde (1.2 eq)

  • Glacial Acetic Acid (AcOH)

  • Dichloromethane (CH₂Cl₂), dry

  • Ammonium Hydroxide (NH₄OH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve tryptamine (1.0 eq) in a mixture of glacial acetic acid and dry dichloromethane (e.g., 5:10 mL).

  • Slowly add the aldehyde (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Basify the solution to a pH of 9-10 using ammonium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Sulfonylation of Tetrahydro-β-carboline with this compound

This protocol is based on general procedures for the N-sulfonylation of secondary amines and tetrahydro-carbolines.[1][4][6]

Materials:

  • 1-Substituted-tetrahydro-β-carboline (from Protocol 1) (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (NEt₃) or other suitable base (1.5 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve the tetrahydro-β-carboline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the stirred solution to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous dichloromethane.

  • Slowly add the this compound solution dropwise to the cooled tetrahydro-β-carboline solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methylbenzylsulfonyl)-tetrahydro-β-carboline.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in the decision-making process for the synthesis and purification of the target compounds.

G Start Start Synthesis PictetSpengler Perform Pictet-Spengler Reaction Start->PictetSpengler CheckPS Monitor Reaction by TLC PictetSpengler->CheckPS CheckPS->PictetSpengler Incomplete WorkupPS Aqueous Workup & Extraction CheckPS->WorkupPS Complete PurifyPS Purify THBC by Column Chromatography WorkupPS->PurifyPS Sulfonylation Perform N-Sulfonylation PurifyPS->Sulfonylation CheckSulf Monitor Reaction by TLC Sulfonylation->CheckSulf CheckSulf->Sulfonylation Incomplete WorkupSulf Aqueous Workup & Extraction CheckSulf->WorkupSulf Complete PurifySulf Purify Final Product by Column Chromatography WorkupSulf->PurifySulf End Characterize Final Product PurifySulf->End

Caption: Decision workflow for the synthesis and purification process.

Conclusion

The two-step synthesis involving the Pictet-Spengler reaction followed by N-sulfonylation with this compound is a robust and versatile method for the preparation of N-substituted tetrahydro-β-carbolines. These protocols provide a solid foundation for researchers to generate libraries of these compounds for further investigation in drug discovery programs. Careful control of reaction conditions and purification are key to obtaining high yields and purity of the final products.

References

Application Notes and Protocols: Solvent Effects on 4-Methylbenzylsulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the influence of solvent on the reactions of 4-methylbenzylsulfonyl chloride and its structural analogs. The provided protocols and data are intended to guide reaction optimization, mechanistic studies, and the development of robust synthetic procedures in drug discovery and development.

Introduction

This compound is a versatile reagent in organic synthesis, frequently employed for the introduction of the 4-methylbenzylsulfonyl (tosylmethyl) group, a common moiety in pharmacologically active compounds. The reactivity and reaction pathway of this compound are highly sensitive to the surrounding solvent environment. Understanding these solvent effects is crucial for controlling reaction rates, product distributions, and for elucidating reaction mechanisms.

The solvolysis of sulfonyl chlorides, including this compound, is a key reaction class where solvent plays a critical role. These reactions typically proceed through a bimolecular nucleophilic substitution (S_N2) mechanism. The solvent can influence the reaction rate by stabilizing the transition state and solvating the leaving group. The extended Grunwald-Winstein equation is a powerful tool for analyzing these solvent effects and providing insights into the reaction mechanism.

Quantitative Data on Solvent Effects

The following tables summarize the solvolysis rate constants for compounds structurally related to this compound in various solvent systems. This data illustrates the profound impact of the solvent composition on reaction kinetics.

Table 1: Solvolysis Rate Constants for p-Methylbenzenesulfonyl Chloride at 25.0 °C

Solvent Mixture (v/v)Rate Constant (min⁻¹)Reference
50% Acetone / 50% Water0.0106[1]
47.5% Ethanol / 52.5% Water0.0287[1]

Table 2: Solvolysis Rate Constants for Benzenesulfonyl Chloride in Various Solvents at 35.0 °C

Solvent10⁵k (s⁻¹)Solvent Nucleophilicity (N_T)Solvent Ionizing Power (Y_Cl)Reference
100% EtOH3.60 ± 0.340.37-2.52[2][3]
90% EtOH13.6 ± 0.60.16-0.94[2][3]
80% EtOH22.8 ± 0.80.000.00[2][3]
70% EtOH32.4 ± 1.2-0.200.78[2][3]
100% MeOH15.1 ± 0.80.17-1.17[2][3]
90% MeOH22.1 ± 0.9-0.01-0.21[2][3]
80% MeOH29.8 ± 1.1-0.090.67[2][3]
70% MeOH27.6 ± 0.9-0.401.46[2][3]
90% Acetone1.15 ± 0.07-0.35-2.39[2][3]
80% Acetone3.64 ± 0.20-0.37-0.83[2][3]
70% Acetone8.81 ± 0.39-0.420.13[2][3]

Table 3: Solvolysis Rate Constants for Phenylmethanesulfonyl Chloride (Benzylsulfonyl Chloride) at 45.0 °C

Solvent10⁵k (s⁻¹)Solvent Nucleophilicity (N_T)Solvent Ionizing Power (Y_Cl)Reference
100% EtOH1.70 ± 0.030.37-2.52
90% EtOH6.01 ± 0.050.16-0.94
80% EtOH11.4 ± 0.10.000.00
100% MeOH7.94 ± 0.060.17-1.17
90% MeOH13.5 ± 0.1-0.01-0.21
80% MeOH18.2 ± 0.1-0.090.67
97% TFE (w/w)0.124 ± 0.002-3.302.83
90% TFE (w/w)0.455 ± 0.004-2.552.94
70% TFE (w/w)1.95 ± 0.02-1.982.96
50% TFE (w/w)6.27 ± 0.05-1.663.05

Experimental Protocols

Protocol for Determining Solvolysis Rate Constants

This protocol outlines a general procedure for measuring the first-order rate constants for the solvolysis of sulfonyl chlorides. The reaction is monitored by measuring the increase in conductivity as the reaction proceeds, due to the formation of hydrochloric acid.

Materials:

  • This compound (or other sulfonyl chloride)

  • High-purity solvents (e.g., ethanol, methanol, acetone, water)

  • Conductivity meter with a dipping cell

  • Constant temperature bath

  • Volumetric flasks and pipettes

  • Microsyringe

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixtures by volume or weight. For aqueous mixtures, use deionized water. Ensure all solvents are of high purity to avoid interference.

  • Temperature Equilibration: Place the solvent in a reaction vessel equipped with the conductivity cell and allow it to equilibrate to the desired reaction temperature in the constant temperature bath.

  • Substrate Preparation: Prepare a stock solution of the sulfonyl chloride in a dry, inert solvent (e.g., acetonitrile or dioxane) at a concentration of approximately 1-3% (w/w).

  • Reaction Initiation: Inject a small aliquot (e.g., 4 µL) of the sulfonyl chloride stock solution into the equilibrated solvent with vigorous stirring to ensure rapid mixing. The final concentration of the sulfonyl chloride should be in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: Record the change in conductivity over time. Data points should be collected at regular intervals until the reaction is at least 95% complete.

  • Data Analysis: The first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final conductivity and the conductivity at time t (ln(C∞ - Ct)) versus time. The slope of the resulting linear plot will be -k.

Protocol for Product Analysis

This protocol describes a general method for identifying and quantifying the products of this compound reactions in different solvents.

Materials:

  • This compound

  • Desired reaction solvents

  • Quenching solution (e.g., cold water or a saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Analytical instrumentation (e.g., GC-MS, LC-MS, NMR)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve this compound in the chosen solvent at a known concentration. Stir the reaction at a controlled temperature for a predetermined time or until completion (monitored by TLC or other methods).

  • Reaction Quenching: Stop the reaction by adding a quenching solution.

  • Product Extraction: Extract the reaction mixture with a suitable organic solvent.

  • Work-up: Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.

  • Analysis: Analyze the crude product mixture using appropriate analytical techniques to identify and quantify the products.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed reaction mechanism for the solvolysis of this compound and a typical experimental workflow for studying solvent effects.

Solvolysis_Mechanism Reactants This compound + Nucleophile (Solvent) TS Transition State (Trigonal Bipyramidal) Reactants->TS S_N2 Attack Products Solvolysis Product + Cl⁻ TS->Products Leaving Group Departure

Caption: Proposed S_N2 mechanism for the solvolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent_Prep Prepare Solvent Mixtures Equilibration Equilibrate Solvent Temperature Solvent_Prep->Equilibration Substrate_Prep Prepare Sulfonyl Chloride Stock Solution Initiation Initiate Reaction Substrate_Prep->Initiation Equilibration->Initiation Data_Collection Monitor Reaction Progress (e.g., Conductivity) Initiation->Data_Collection Rate_Calculation Calculate Rate Constants Data_Collection->Rate_Calculation GW_Analysis Grunwald-Winstein Analysis Rate_Calculation->GW_Analysis Mechanism_Determination Determine Reaction Mechanism GW_Analysis->Mechanism_Determination

Caption: Experimental workflow for studying solvent effects on sulfonyl chloride solvolysis.

References

Application Notes and Protocols: Base Selection for Sulfonamide Synthesis with 4-Methylbenzylsulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sulfonamides is a cornerstone in medicinal chemistry and drug development due to their wide range of biological activities. The reaction of a sulfonyl chloride, such as 4-methylbenzylsulfonyl chloride, with a primary or secondary amine is a fundamental method for creating the sulfonamide bond. The choice of base in this reaction is critical as it neutralizes the hydrochloric acid byproduct, influences reaction rates, and can affect the final product yield and purity.[1][2] This document provides detailed application notes, experimental protocols, and a comparative analysis of common bases used in the synthesis of sulfonamides with this compound.

Core Principles of Base Selection

The selection of an appropriate base for the sulfonylation of amines is crucial for efficient synthesis.[1] The primary role of the base is to scavenge the hydrogen chloride (HCl) generated during the reaction between the amine and the sulfonyl chloride.[2] The choice between an organic or inorganic base depends on several factors including the reactivity of the amine, the desired reaction conditions, and the ease of work-up.

Commonly employed bases include tertiary amines like pyridine and triethylamine (TEA), as well as inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH).[2] Organic bases are typically used in anhydrous organic solvents, while inorganic bases can be utilized in aqueous-organic biphasic systems or as a suspension in an organic solvent.[3][4][5] The strength and nucleophilicity of the base can also play a role, with stronger, non-nucleophilic bases being generally preferred to avoid side reactions.

Comparative Analysis of Common Bases

The choice of base can significantly impact the yield and reaction conditions of sulfonamide synthesis. Below is a summary of commonly used bases with their typical reaction conditions and reported yields for the synthesis of N-substituted sulfonamides from p-toluenesulfonyl chloride, a close analog of this compound.

BaseSolvent(s)Temperature (°C)Typical Yield (%)Reference(s)
PyridineDichloromethane (DCM)Room Temperature~42%[6]
Triethylamine (TEA)Dichloromethane (DCM)Room TemperatureHigh[1]
Potassium Carbonate (K₂CO₃)Tetrahydrofuran (THF) / WaterRoom TemperatureHigh[3]
Sodium Hydroxide (NaOH)Diethyl Ether0High[1]
Crosslinked Poly(4-vinylpyridine)AcetonitrileRoom TemperatureGood to Excellent[7]

Experimental Protocols

The following are detailed protocols for the synthesis of a model sulfonamide, N-(4-methylbenzyl)-4-methylbenzenesulfonamide, using different bases. These protocols can be adapted for other primary and secondary amines.

Protocol 1: Synthesis using Pyridine in Dichloromethane

This protocol is adapted from the synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.[6]

Materials:

  • 4-Methylbenzylamine

  • This compound (or p-toluenesulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM), degassed

  • 5 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • To a stirring mixture of 4-methylbenzylamine (1.1 equivalents) and pyridine (1.1 equivalents) in degassed dichloromethane, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the mixture with 5 M HCl and dilute with additional dichloromethane.

  • Transfer the mixture to a separatory funnel and wash the organic phase with water.

  • Combine the aqueous layers and back-extract with dichloromethane.

  • Combine all organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to dryness.

  • Dissolve the residue in hot ethanol and filter. Allow the filtrate to crystallize.

  • Filter the crystals and dry to obtain the final product.

Protocol 2: Synthesis using Potassium Carbonate in a Biphasic System

This protocol utilizes an aqueous inorganic base.[3]

Materials:

  • Amine (e.g., Allylamine)

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • 5 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Dissolve this compound (1.0 equivalent) in tetrahydrofuran.

  • Add the amine (1.1 equivalents) dropwise to the stirring mixture.

  • Add an aqueous solution of potassium carbonate (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify with 5 M HCl and dilute with dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis using Triethylamine in Dichloromethane

This protocol employs a common organic base.

Materials:

  • Amine

  • This compound

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 equivalents) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

The synthesis of sulfonamides from sulfonyl chlorides and amines follows a well-established nucleophilic substitution mechanism. The choice of base is a critical parameter that influences the efficiency of this process.

Sulfonamide_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification Amine Amine Reaction_Vessel Reaction in Appropriate Solvent Amine->Reaction_Vessel Sulfonyl_Chloride 4-Methylbenzylsulfonyl Chloride Sulfonyl_Chloride->Reaction_Vessel Base Base (Pyridine, TEA, K2CO3, etc.) Base->Reaction_Vessel Acidification Acidification (if necessary) Reaction_Vessel->Acidification Reaction Mixture Extraction Extraction Acidification->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification_Step Recrystallization or Chromatography Drying->Purification_Step Crude Product Product Sulfonamide Product Purification_Step->Product Reaction_Mechanism Amine R-NH2 (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride 4-Me-Ph-SO2Cl (Electrophile) SulfonylChloride->Intermediate Product R-NH-SO2-Ph-4-Me (Sulfonamide) Intermediate->Product Elimination of Cl- HCl HCl Intermediate->HCl Salt Base-H+ Cl- HCl->Salt Base Base Base->Salt Neutralization

References

Troubleshooting & Optimization

Low yield in sulfonamide synthesis with 4-Methylbenzylsulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfonamide Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in sulfonamide synthesis, with a specific focus on reactions involving 4-Methylbenzylsulfonyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a very low yield in my sulfonamide synthesis using this compound. What are the most common initial checks I should perform?

A1: When troubleshooting a low-yield sulfonamide synthesis, a systematic approach starting with the quality of your reagents and the reaction setup is crucial. Here is a checklist of initial points to verify:

  • Reagent Quality:

    • Amine: Ensure your amine is pure and dry. Amines can absorb atmospheric carbon dioxide to form carbamates, which can interfere with the reaction.[1]

    • This compound: This reagent is highly sensitive to moisture and can readily hydrolyze to the corresponding 4-methylbenzylsulfonic acid, which is unreactive under standard sulfonamide synthesis conditions.[1][2][3][4] It is advisable to use a freshly opened bottle or to purify the sulfonyl chloride before use.[1] Proper storage under an inert atmosphere and refrigeration is recommended to maintain its quality.[2]

    • Solvent: Always use anhydrous (dry) solvents. The presence of water will promote the hydrolysis of the sulfonyl chloride.[1][3]

    • Base: If you are using a tertiary amine base such as triethylamine or pyridine, ensure it is pure and dry.

  • Reaction Conditions:

    • Stoichiometry: Carefully re-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (typically 1.1-1.5 equivalents).[1]

    • Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction, and then allowed to warm to room temperature.[3] If the reaction is sluggish, gentle heating may be necessary; however, excessive heat can lead to side reactions.[1]

    • Atmosphere: It is highly recommended to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of reagents by atmospheric moisture and oxygen.[1][3]

Q2: My starting materials are pure and the reaction is set up under anhydrous conditions, but the yield is still low. What are the potential side reactions, and how can I minimize them?

A2: Even with pure starting materials, side reactions can significantly impact your yield. The most common side reaction is the hydrolysis of this compound.

  • Hydrolysis of Sulfonyl Chloride: this compound reacts rapidly with water to form 4-methylbenzylsulfonic acid.[4] This sulfonic acid will not react with the amine under the reaction conditions, thus consuming your starting material.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. Perform the reaction under a strictly inert atmosphere.

  • Dimerization or Polymerization: At elevated temperatures, side reactions leading to dimerization or polymerization can occur.[3]

    • Solution: Maintain careful temperature control throughout the reaction. Add the sulfonyl chloride solution slowly to the amine solution at a lower temperature (e.g., 0 °C) to manage the exotherm before allowing the reaction to proceed at the desired temperature.[3]

Q3: Could the choice of base and solvent be the reason for the low yield?

A3: Yes, the selection of the base and solvent is critical for the success of the reaction.

  • Base: The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction.

    • An inappropriate base can be detrimental. For instance, a base that is too weak may not effectively scavenge the HCl, leading to protonation of the amine and halting the reaction. A base that is too strong or sterically hindered might lead to other side reactions.

    • Commonly used bases include pyridine and triethylamine. In some cases, using an excess of the amine reactant can also serve as the base.[3]

  • Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.

    • Protic solvents, such as alcohols, are generally unsuitable as they can react with the sulfonyl chloride.[2][3]

    • Commonly used anhydrous solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.

Q4: My amine is sterically hindered or has electron-withdrawing groups. Could this be affecting the reaction yield?

A4: Absolutely. The nucleophilicity of the amine is a key factor in the reaction rate and overall yield.

  • Sterically Hindered Amines: Amines with bulky substituents near the nitrogen atom will react more slowly due to steric hindrance, making it difficult for the amine to attack the sulfur atom of the sulfonyl chloride.

  • Electron-Deficient Amines: Amines with electron-withdrawing groups are less nucleophilic because the electron density on the nitrogen atom is reduced.

  • Solutions for Less Reactive Amines:

    • More Forcing Conditions: You may need to use higher reaction temperatures or longer reaction times.[5]

    • Use of a Catalyst: The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can sometimes enhance the reaction rate.[5]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in sulfonamide synthesis.

G cluster_0 start Low Sulfonamide Yield reagent_quality Verify Reagent Purity (Amine, Sulfonyl Chloride, Solvent, Base) start->reagent_quality reaction_conditions Review Reaction Conditions (Stoichiometry, Temperature, Atmosphere) reagent_quality->reaction_conditions Reagents OK success Improved Yield reagent_quality->success Impurity Identified & Rectified side_reactions Investigate Potential Side Reactions (Hydrolysis, Dimerization) reaction_conditions->side_reactions Conditions OK reaction_conditions->success Conditions Optimized reactant_reactivity Assess Amine Reactivity (Steric Hindrance, Electronic Effects) side_reactions->reactant_reactivity Side Reactions Minimized side_reactions->success Conditions Adjusted workup Optimize Workup & Purification (Extraction pH, Chromatography) reactant_reactivity->workup Amine is Reactive reactant_reactivity->success Forcing Conditions Applied workup->success Optimized

Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.

Data Summary

The following table summarizes the impact of various experimental parameters on the yield of sulfonamide synthesis.

ParameterPotential IssueRecommended ActionExpected Outcome
This compound Hydrolysis due to moistureUse fresh or purified reagent; handle under inert atmosphere.Increased availability of active sulfonyl chloride.
Amine Impurities (e.g., carbamates) or low nucleophilicityPurify amine; use more forcing conditions for less reactive amines.Improved reaction rate and conversion.
Solvent Presence of waterUse anhydrous solvent.Minimized hydrolysis of sulfonyl chloride.
Base Incorrect strength or purityUse a dry, non-nucleophilic base of appropriate strength (e.g., pyridine, triethylamine).Efficient neutralization of HCl without side reactions.
Temperature Too low (slow reaction) or too high (side reactions)Start at 0 °C and allow to warm to room temperature; apply gentle heat if necessary.Controlled reaction rate and minimized byproducts.
Stoichiometry Incorrect molar ratiosUse a 1:1 ratio of amine to sulfonyl chloride with a slight excess of base (1.1-1.5 eq.).Optimal conversion of limiting reagent.
Atmosphere Presence of air and moistureConduct the reaction under an inert atmosphere (N₂ or Ar).Protection of reagents from degradation.

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas (nitrogen or argon).

    • Ensure all reagents are of high purity and solvents are anhydrous.

  • Reaction Setup:

    • To a dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 equivalent) and anhydrous solvent (e.g., dichloromethane).

    • Add the base (e.g., triethylamine, 1.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent in a separate flask.

    • Add the this compound solution dropwise to the stirring amine solution at 0 °C over a period of 15-30 minutes.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Monitor the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)). The reaction time can vary from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure sulfonamide.

References

Technical Support Center: Reactions of 4-Methylbenzylsulfonyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methylbenzylsulfonyl chloride for the synthesis of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when reacting this compound with amines?

A1: The most prevalent side reactions include:

  • Hydrolysis: this compound can react with water present in the reaction mixture to form the corresponding 4-methylbenzenesulfonic acid. This is a significant issue as sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of a base.

  • Di-sulfonylation: With primary amines, a common side reaction is the formation of a di-sulfonylated product where two sulfonyl groups are attached to the nitrogen atom. This can be minimized by controlling the stoichiometry and reaction conditions.[1]

  • Reaction with Solvent: Protic solvents can compete with the amine as a nucleophile, leading to the formation of undesired byproducts.

  • Over-alkylation of Amine: The product sulfonamide can sometimes react further if other reactive sites are present, or the starting amine can undergo multiple alkylations if it has multiple reactive protons.[2]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields are often attributed to several factors:

  • Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines exhibit reduced reactivity. Increasing the reaction temperature or using a catalyst such as 4-dimethylaminopyridine (DMAP) can enhance the reaction rate.

  • Hydrolysis of the Sulfonyl Chloride: Ensure all glassware is oven-dried and use anhydrous solvents to minimize the presence of water. If an aqueous workup is necessary, perform it quickly at a low temperature.[3]

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or prone to side reactions at elevated temperatures. Gradual temperature adjustments can help identify the optimal range.

  • Inappropriate Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine or pyridine is often used to neutralize the HCl byproduct without competing with the amine nucleophile.

Q3: How can I effectively remove unreacted this compound from my reaction mixture?

A3: Unreacted this compound can be quenched and removed by:

  • Aqueous Base Wash: Adding a dilute aqueous base like sodium bicarbonate or sodium hydroxide will hydrolyze the remaining sulfonyl chloride to the water-soluble 4-methylbenzenesulfonic acid salt, which can then be removed in the aqueous layer during extraction.[4]

  • Amine Scavenger: Adding a simple, water-soluble primary or secondary amine (like aqueous ammonia) will react with the excess sulfonyl chloride to form a water-soluble sulfonamide that can be easily washed away.[4]

Q4: I am observing a significant amount of a di-sulfonated byproduct with my primary amine. How can I prevent this?

A4: To minimize di-sulfonylation:

  • Control Stoichiometry: Use a 1:1 molar ratio of the amine to this compound. A slight excess of the amine can also help consume the sulfonyl chloride before it can react a second time.[1]

  • Slow Addition: Add the this compound solution dropwise to the amine solution to avoid localized high concentrations of the sulfonyl chloride.[1]

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can favor the mono-sulfonylation product.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Low Reactivity of Amine Increase reaction temperature in increments of 10°C. Add a catalytic amount of DMAP (0.1 eq).
Degradation of this compound Use freshly opened or purified this compound. Store the reagent under anhydrous conditions at 2-8°C.
Presence of Moisture Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Inappropriate Solvent Switch to an aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
Issue 2: Formation of Multiple Products (Observed by TLC/LC-MS)
Potential Cause Troubleshooting Step
Di-sulfonylation of Primary Amine Add this compound slowly to the amine solution. Use a 1:1 or slight excess of amine stoichiometry. Run the reaction at a lower temperature (e.g., 0°C to room temperature).
Hydrolysis of Sulfonyl Chloride Ensure rigorous anhydrous conditions. Minimize the time for aqueous workup and keep the temperature low.
Reaction with Base/Solvent Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). Use an aprotic, non-reactive solvent.

Data Presentation

Table 1: Influence of Reaction Conditions on Hydrolysis of Arylsulfonyl Chlorides

Sulfonyl ChloridepHHalf-life (t½) at 25°C
4-Methylbenzenesulfonyl chloride4.02.2 min
4-Methylbenzenesulfonyl chloride7.02.2 min
4-Methylbenzenesulfonyl chloride9.02.6 min

Data extracted from a study on p-toluenesulfonyl chloride, a close structural analog of this compound. The data illustrates the rapid rate of hydrolysis in aqueous environments.[3]

Table 2: General Effect of Reaction Parameters on Product Distribution

ParameterDesired Product YieldDi-sulfonylationHydrolysis
↑ Temperature Can increase or decreaseIncreasesIncreases
↑ Reaction Time Increases (up to a point)IncreasesIncreases
↑ Molar Ratio (Sulfonyl Chloride:Amine) DecreasesIncreases-
Presence of Water Decreases-Significantly Increases
Use of Protic Solvents Decreases-Increases

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-substituted-4-methylbenzenesulfonamides

This protocol is a general guideline for the reaction of this compound with a primary or secondary amine in an organic solvent.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.

  • Add the this compound solution dropwise to the stirred amine solution at 0°C over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants Amine Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride 4-Methylbenzylsulfonyl chloride SulfonylChloride->Intermediate Product Sulfonamide Product Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl Salt [Base-H]+Cl- HCl->Salt Base Base (e.g., Et3N) Base->Salt

Caption: General reaction pathway for the formation of a sulfonamide.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Purity Check Purity of Starting Materials Start->Check_Purity Anhydrous_Conditions Ensure Anhydrous Conditions Check_Purity->Anhydrous_Conditions If pure Purification Purification Strategy Check_Purity->Purification If impure Anhydrous_Conditions->Start If wet, re-run Optimize_Temp Optimize Reaction Temperature Anhydrous_Conditions->Optimize_Temp If dry Optimize_Base Optimize Base Optimize_Temp->Optimize_Base If optimized Optimize_Stoichiometry Optimize Stoichiometry Optimize_Base->Optimize_Stoichiometry If optimized Optimize_Stoichiometry->Purification Success Improved Yield/ Purity Purification->Success

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Prevention of Bis-Sulfonylation in Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of bis-sulfonylation of primary amines and to provide strategies for achieving selective mono-sulfonylation.

Frequently Asked Questions (FAQs)

Q1: What is bis-sulfonylation and why does it occur with primary amines?

A1: Bis-sulfonylation, also known as di-sulfonylation, is a side reaction in which a primary amine reacts with two equivalents of a sulfonyl chloride, resulting in the formation of a bis-sulfonylated product (R-N(SO₂R')₂). This occurs in a two-step process. Initially, the primary amine reacts to form the desired mono-sulfonamide. The resulting mono-sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be abstracted to form a nucleophilic sulfonamide anion. This anion can then attack a second molecule of sulfonyl chloride, leading to the undesired bis-sulfonylated byproduct.

Q2: What are the most critical reaction parameters to control for selective mono-sulfonylation?

A2: The key parameters to control for selective mono-sulfonylation are:

  • Stoichiometry: The molar ratio of the primary amine to the sulfonylating agent.

  • Base: The type and amount of base used are crucial as the base can facilitate the deprotonation of the mono-sulfonamide.

  • Temperature: The reaction temperature affects the rates of both the desired and undesired reactions.

  • Rate of Addition: The speed at which the sulfonyl chloride is introduced to the reaction mixture can significantly impact selectivity.

Q3: How does the choice of base influence the formation of the bis-sulfonylated product?

A3: The base neutralizes the HCl generated during the reaction. However, a strong base can readily deprotonate the mono-sulfonamide, promoting the second sulfonylation. Weaker or sterically hindered bases, such as pyridine or 2,6-lutidine, are often preferred over stronger, non-hindered bases like triethylamine to minimize the formation of the sulfonamide anion.

Q4: Can steric hindrance in the amine or sulfonyl chloride affect the selectivity?

A4: Yes, steric hindrance plays a significant role. Sterically hindered primary amines are less prone to bis-sulfonylation because the bulky substituents impede the approach of the second sulfonyl chloride molecule. Similarly, sterically hindered sulfonyl chlorides can also favor mono-sulfonylation.

Troubleshooting Guide: Minimizing Bis-Sulfonylation

Issue: My reaction is producing a significant amount of the bis-sulfonylated product.

Below is a step-by-step guide to troubleshoot and optimize your reaction for mono-sulfonylation.

Troubleshooting Step Action & Rationale Detailed Protocol
1. Adjust Stoichiometry & Rate of Addition Action: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. Add the sulfonyl chloride solution dropwise over an extended period. Rationale: A slight excess of the amine ensures the complete consumption of the sulfonyl chloride, minimizing its availability for the second reaction. Slow addition maintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.Prepare a dilute solution of the sulfonyl chloride in an appropriate anhydrous solvent. Add this solution to the stirred solution of the primary amine and base at 0 °C over 30-60 minutes using a syringe pump or a dropping funnel.
2. Modify Base Conditions Action: Switch to a weaker or more sterically hindered base. Use the minimum amount of base required to neutralize the generated acid. Rationale: A weaker base (e.g., pyridine) is less likely to deprotonate the mono-sulfonamide compared to a stronger base (e.g., triethylamine). Using a stoichiometric amount of base prevents excess base from promoting the undesired deprotonation.Replace triethylamine with pyridine or 2,6-lutidine. Start with 1.1 equivalents of the base and adjust as needed based on reaction monitoring.
3. Lower the Reaction Temperature Action: Perform the reaction at a lower temperature. Rationale: Lowering the temperature generally reduces the rate of the bis-sulfonylation reaction more significantly than the initial mono-sulfonylation, thus improving selectivity.Conduct the addition of the sulfonyl chloride at 0 °C (ice-water bath). If bis-sulfonylation is still an issue, consider even lower temperatures, such as -20 °C or -78 °C (dry ice/acetone bath), during the addition phase.
4. Solvent Selection Action: Ensure the use of an appropriate anhydrous aprotic solvent. Rationale: Protic solvents can react with the sulfonyl chloride. The choice of aprotic solvent (e.g., dichloromethane, THF, acetonitrile) can influence the solubility of reactants and intermediates, which can affect reaction rates and selectivity.Use freshly distilled, anhydrous solvents. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.

Data Presentation

While specific yields can be highly substrate-dependent, the following table summarizes the general effect of key reaction parameters on the selectivity of mono-sulfonylation.

Parameter Condition Favoring Mono-sulfonylation Condition Favoring Bis-sulfonylation Reported Observations
Amine:Sulfonyl Chloride Ratio 1.1 : 1.01.0 : >1.0Using excess sulfonyl chloride is a primary cause of bis-sulfonylation.
Base Pyridine, 2,6-LutidineTriethylamine, DBUWeaker, sterically hindered bases improve selectivity for the mono-sulfonated product.
Temperature 0 °C to Room TemperatureElevated TemperaturesLower temperatures are generally preferred to enhance selectivity.
Rate of Addition Slow, Dropwise AdditionRapid, Bulk AdditionRapid addition can create localized high concentrations of sulfonyl chloride, promoting the second sulfonylation.

Experimental Protocols

General Protocol for Selective Mono-sulfonylation of a Primary Amine

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Primary amine (1.1 mmol)

  • Sulfonyl chloride (1.0 mmol)

  • Pyridine (1.2 mmol)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel or syringe pump

  • Inert atmosphere (Nitrogen or Argon)

  • Ice-water bath

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.1 mmol) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Base: Add pyridine (1.2 mmol) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Preparation of Sulfonyl Chloride Solution: In a separate dry flask, dissolve the sulfonyl chloride (1.0 mmol) in a small amount of anhydrous DCM.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The reaction can then be allowed to slowly warm to room temperature and stirred for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to isolate the pure mono-sulfonamide.

Visualizations

Reaction Pathway

G cluster_mono Mono-sulfonylation (Desired) cluster_bis Bis-sulfonylation (Undesired) Amine Primary Amine (R-NH2) MonoSulfonamide Mono-sulfonamide (R-NH-SO2R') Amine->MonoSulfonamide + R'-SO2Cl SulfonylChloride1 Sulfonyl Chloride (R'-SO2Cl) SulfonamideAnion Sulfonamide Anion (R-N⁻-SO2R') MonoSulfonamide->SulfonamideAnion + Base - H-Base⁺ BisSulfonamide Bis-sulfonamide (R-N(SO2R')2) SulfonamideAnion->BisSulfonamide + R'-SO2Cl SulfonylChloride2 Sulfonyl Chloride (R'-SO2Cl) G start High Bis-sulfonylation Observed step1 Step 1: Adjust Stoichiometry (1.1 eq. Amine) & Slow Down Addition Rate start->step1 check1 Problem Solved? step1->check1 step2 Step 2: Modify Base (e.g., Pyridine instead of TEA) check1->step2 No end_success Selective Mono-sulfonylation Achieved check1->end_success Yes check2 Problem Solved? step2->check2 step3 Step 3: Lower Reaction Temperature (e.g., 0°C or lower) check2->step3 No check2->end_success Yes check3 Problem Solved? step3->check3 check3->end_success Yes end_fail Consider Alternative Synthetic Methods check3->end_fail No

Minimizing hydrolysis of 4-Methylbenzylsulfonyl chloride during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methylbenzylsulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing hydrolysis during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during aqueous workup?

A1: The primary cause of degradation is hydrolysis. This compound is highly reactive towards water, leading to the formation of the corresponding and often undesired 4-methylbenzylsulfonic acid. This reaction is catalyzed by both acidic and basic conditions.

Q2: How quickly does hydrolysis occur?

A2: Hydrolysis of sulfonyl chlorides can be very rapid. For the closely related p-toluenesulfonyl chloride, the half-life in water at 25°C is approximately 2.2 minutes at pH 4 and 7, and 2.6 minutes at pH 9.[1] This indicates that significant degradation can occur in a very short time during an aqueous workup.

Q3: What are the general principles to minimize hydrolysis of this compound?

A3: The key principles are to limit the exposure of the sulfonyl chloride to water, especially under conditions that accelerate hydrolysis. This can be achieved by:

  • Low Temperatures: Keeping the reaction and workup apparatus cold slows down the rate of hydrolysis.

  • Minimized Contact Time: Reducing the duration of the aqueous workup is critical.

  • pH Control: While both acidic and basic conditions can promote hydrolysis, using a mildly acidic or neutral quench is often preferred over a basic one.

  • Rapid Phase Separation: Efficiently separating the organic layer containing the product from the aqueous layer is crucial.

Q4: How can I remove the 4-methylbenzylsulfonic acid byproduct from my product?

A4: 4-Methylbenzylsulfonic acid is significantly more polar and acidic than the parent sulfonyl chloride. It can be removed by washing the organic layer with a cold, dilute solution of a weak base, such as sodium bicarbonate. The base will deprotonate the sulfonic acid, forming a water-soluble sulfonate salt that will partition into the aqueous layer.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of this compound after workup. Extensive hydrolysis during the aqueous workup.Review your workup protocol. Ensure all steps are performed at low temperature (0-5 °C). Minimize the time the organic layer is in contact with the aqueous phase. Use pre-chilled solvents and solutions.
Presence of a highly polar, water-soluble impurity in the final product. Formation of 4-methylbenzylsulfonic acid due to hydrolysis.During the workup, include a rapid wash with cold, saturated aqueous sodium bicarbonate solution to remove the acidic byproduct.
Product appears oily or difficult to crystallize. Residual sulfonic acid or other impurities.Purify the crude product using flash column chromatography on silica gel. The less polar sulfonyl chloride should elute before the highly polar sulfonic acid.
Reaction does not go to completion, and starting material is recovered along with hydrolysis product. Inefficient reaction conditions or premature quenching.Optimize reaction conditions (time, temperature, stoichiometry). When quenching, do so cautiously to avoid hydrolyzing the remaining starting material before it has fully reacted.

Data Presentation

The following table summarizes the hydrolysis half-life of p-toluenesulfonyl chloride, a close structural analog of this compound, at various pH values. This data highlights the rapid nature of the hydrolysis reaction.

pHTemperature (°C)Half-life (minutes)
4252.2[1]
7252.2[1]
9252.6[1]

Experimental Protocols

Protocol 1: Optimized Aqueous Workup to Minimize Hydrolysis

This protocol is designed for quenching a reaction containing this compound and extracting the product while minimizing its decomposition.

  • Cool the Reaction Mixture: Before starting the workup, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quench the Reaction: Slowly add the reaction mixture to a separate flask containing a vigorously stirred, pre-chilled (0 °C) volume of a neutral or mildly acidic aqueous solution (e.g., cold water or a saturated solution of ammonium chloride). Pouring the reaction mixture onto ice is also an effective method.[2]

  • Extraction: Immediately transfer the quenched mixture to a pre-chilled separatory funnel. Extract the product with a cold, water-immiscible organic solvent such as ethyl acetate or dichloromethane. Perform the extraction quickly to minimize contact time with the aqueous phase.

  • Washing Sequence: a. Wash the organic layer once with cold, saturated aqueous sodium bicarbonate solution. This should be done rapidly (less than 1 minute of gentle shaking) to neutralize any residual acid and remove the sulfonic acid byproduct. b. Wash the organic layer once with cold, saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure, ensuring the bath temperature remains low (e.g., below 40 °C).

Visualizations

Hydrolysis_Minimization_Workflow Workflow for Minimizing Hydrolysis of this compound A Reaction Completion B Cool Reaction Mixture to 0 °C A->B C Quench with Cold Aqueous Solution (e.g., ice water, sat. NH4Cl) B->C D Rapid Extraction with Cold Organic Solvent C->D E Wash with Cold sat. NaHCO3 (Quickly) D->E F Wash with Cold Brine E->F J Aqueous Waste (contains 4-methylbenzylsulfonic acid salt) E->J G Dry with Anhydrous Agent (e.g., Na2SO4) F->G H Concentrate under Reduced Pressure (Low Temperature) G->H I Purified this compound H->I

Caption: Experimental workflow for the workup of this compound.

Hydrolysis_Pathway Hydrolysis of this compound cluster_organic Organic Phase cluster_aqueous Aqueous Phase A This compound (Product) B 4-Methylbenzylsulfonic Acid (Hydrolysis Byproduct) A->B Hydrolysis C Water (H2O) C->A D H+ / OH- D->A catalyzes

Caption: Undesired hydrolysis pathway of this compound.

References

Purification of crude product from 4-Methylbenzylsulfonyl chloride reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of the crude product from a 4-Methylbenzylsulfonyl chloride reaction. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction product?

A1: The most common impurity is 4-methylbenzenesulfonic acid, which is formed by the hydrolysis of this compound in the presence of water. Other potential impurities include unreacted starting materials and, depending on the synthetic route, the isomeric impurity o-toluenesulfonyl chloride.

Q2: Why is my crude product an oil or a low-melting solid when pure this compound is a crystalline solid?

A2: The presence of impurities, particularly the sulfonic acid hydrolysis product, can lead to a significant depression of the melting point, causing the crude product to appear as an oil or a gummy solid.

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method to monitor the purification process. By comparing the spots of the crude mixture, the purified fractions, and a pure standard (if available), you can assess the separation of the desired product from impurities. Staining with potassium permanganate can be useful for visualizing the compounds. For more detailed analysis, techniques like NMR, LC-MS, or GC-MS can be employed to confirm purity.[1]

Q4: What are the recommended storage conditions for purified this compound?

A4: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Storage at 2-8°C is often recommended.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Product "oils out" during recrystallization. The melting point of the crude product is lower than the boiling point of the solvent due to impurities.- Re-heat the mixture and add a small amount of additional "good" solvent to ensure everything dissolves, then cool slowly.- Try a different solvent system with a lower boiling point.- If the product is very impure, consider a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization.
Low or no crystal formation upon cooling. - The solution is not sufficiently saturated (too much solvent was used).- The solution has become supersaturated without nucleating.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound.
Persistent acidic impurity (4-methylbenzenesulfonic acid) after purification. The aqueous workup was insufficient to remove all the sulfonic acid.During the workup, ensure a thorough wash with a saturated sodium bicarbonate solution. You can monitor the pH of the aqueous layer to ensure it is basic.
Poor separation of product and impurities during column chromatography. The chosen eluent system has a polarity that is too high or too low.Optimize the mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate or dichloromethane) to achieve good separation between the product and impurity spots. A shallow gradient elution may be necessary.
Low recovery of the product after purification. - Too much solvent was used during recrystallization, leading to significant product loss in the mother liquor.- The product is broadly spread across many fractions in column chromatography.- For recrystallization, use the minimum amount of hot solvent required to dissolve the product.- For column chromatography, careful selection of the eluent and proper column packing can lead to sharper peaks and better recovery.

Data Presentation

Table 1: Comparison of Typical Purification Methods for Crystalline Organic Compounds

ParameterRecrystallizationColumn Chromatography
Typical Yield 70-90%60-85%
Achievable Purity >98.5%>99%
Scale Grams to KilogramsMilligrams to Grams
Time Consumption Moderate (requires cooling time)High (can be several hours)
Solvent Consumption Low to ModerateHigh

Note: The values in this table are representative for the purification of crystalline organic compounds and are for illustrative purposes. Actual results for this compound may vary based on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally. A mixed solvent system of petroleum ether and ethyl acetate is a good starting point.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot ethyl acetate (the "good" solvent). Add petroleum ether (the "poor" solvent) dropwise until the solution becomes cloudy. Add a few more drops of ethyl acetate to redissolve the precipitate. If crystals form upon cooling, this is a suitable solvent system.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to completely dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Add hot petroleum ether to the solution until it becomes persistently cloudy. Add a few drops of hot ethyl acetate to clarify the solution. Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purification using a silica gel column. The mobile phase should be optimized by TLC first.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different ratios of hexanes and ethyl acetate to find a solvent system that gives good separation (Rf of the product around 0.3-0.4).

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent (e.g., hexanes). Pack a glass column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully load the sample onto the top of the silica gel. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and adding the powder to the top of the column.

  • Elution: Begin eluting the column with the determined mobile phase, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude Product workup Aqueous Workup (Wash with NaHCO3) crude->workup analysis1 Purity Check (TLC, NMR) workup->analysis1 recrystallization Recrystallization analysis1->recrystallization High Loading & Moderate Purity column Column Chromatography analysis1->column Low Loading & High Purity analysis2 Final Purity Check (NMR, LC-MS) recrystallization->analysis2 column->analysis2 pure_product Pure Product analysis2->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingTree decision decision issue issue start Purification Issue issue_type What is the issue? start->issue_type oiling_out Product 'oils out' during recrystallization issue_type->oiling_out Oiling Out low_yield Low product recovery issue_type->low_yield Low Yield impurity Persistent impurity issue_type->impurity Impurity solution_oil Add more 'good' solvent and cool slowly OR Switch to a lower boiling point solvent system oiling_out->solution_oil solution_yield Use minimum hot solvent for recrystallization OR Optimize column chromatography elution low_yield->solution_yield solution_impurity Thorough NaHCO3 wash OR Optimize chromatography mobile phase impurity->solution_impurity

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Recrystallization of 4-Methylbenzylsulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 4-Methylbenzylsulfonyl chloride and its derivatives through recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during this purification technique.

Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization of this compound derivatives in a question-and-answer format.

Problem 1: The compound "oils out" and does not form crystals.

  • Possible Cause: The melting point of the crude material is lower than the boiling point of the solvent, causing it to separate as a liquid. This can be due to significant impurities depressing the melting point.

  • Solutions:

    • Increase Solvent Volume: Add a small amount of additional hot solvent to the solution to ensure the compound remains dissolved as it cools.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This can be achieved by insulating the flask.

    • Change Solvent System: Select a lower-boiling point solvent or a solvent mixture. A good starting point for aryl sulfonyl chlorides is a mixture of a solvent in which the compound is soluble (like ethyl acetate or toluene) and a solvent in which it is less soluble (like hexanes or petroleum ether).[1]

    • Pre-purification: If the material is highly impure, consider a preliminary purification step, such as passing it through a short silica plug, before recrystallization.

Problem 2: No crystals form, even after cooling.

  • Possible Cause: The solution is not supersaturated, meaning too much solvent was used.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the pure this compound derivative (if available) to the solution to act as a template for crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Allow it to cool again to see if crystals form. Be cautious not to evaporate too much solvent, which could cause the compound to precipitate out too quickly.

    • Cool to a Lower Temperature: If using a solvent with a low freezing point, consider cooling the solution in a dry ice/acetone bath.

Problem 3: The recrystallization yield is very low.

  • Possible Cause:

    • Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.

    • The compound has some solubility in the cold solvent.

    • Premature crystallization occurred during hot filtration.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Ice-Cold Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

    • Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Pre-heat Funnel: During hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely.

Problem 4: The purified crystals are colored.

  • Possible Cause: Colored impurities are co-crystallizing with the product.

  • Solution:

    • Decolorizing Carbon: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) to the solution. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound derivatives?

A1: The ideal solvent will dissolve the compound when hot but not when cold. For aryl sulfonyl chlorides, common single solvents include toluene and ethyl acetate. Mixed solvent systems are often effective, such as ethyl acetate/hexanes or toluene/petroleum ether.[1] It is crucial to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific derivative. 4-methylbenzenesulfonyl chloride is soluble in many organic solvents like ethanol, acetone, and chloroform, but has limited solubility in water.[2]

Q2: My this compound derivative is hydrolyzing during recrystallization. How can I prevent this?

A2: Sulfonyl chlorides are sensitive to water, especially at elevated temperatures, which can lead to hydrolysis to the corresponding sulfonic acid.[3][4] To prevent this, ensure that you use anhydrous (dry) solvents and that all glassware is thoroughly dried before use.[3]

Q3: What are the key safety precautions when working with this compound?

A3: this compound is a corrosive and moisture-sensitive solid. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid contact with water as it can react and release corrosive HCl gas.

Q4: How can I assess the purity of my recrystallized product?

A4: The purity of the recrystallized this compound derivative can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point that corresponds to the literature value. Impurities will typically cause the melting point to be depressed and broaden the melting range. The melting point of this compound is 76-80 °C.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure and purity of the final product.

Data Presentation

Table 1: Qualitative Solubility of Aryl Sulfonyl Chlorides

Solvent ClassSolubility BehaviorExample Solvents
Polar AproticGenerally good solubilityAcetone, Ethyl Acetate
AromaticGenerally good solubilityToluene, Benzene
HalogenatedGenerally good solubilityDichloromethane, Chloroform
AliphaticLower solubility, often used as anti-solventsHexanes, Heptane, Petroleum Ether
AlcoholsSoluble, but risk of reaction (solvolysis)Ethanol, Methanol
WaterVery low solubility, reacts (hydrolyzes)Water

Note: This table provides general guidance. Empirical testing is necessary to determine the optimal solvent for a specific this compound derivative.

Experimental Protocols

Detailed Methodology for Recrystallization of a this compound Derivative

This protocol is a general guideline and should be adapted based on the specific properties of the derivative and the results of solvent screening.

  • Solvent Selection:

    • Place a small amount of the crude this compound derivative into several test tubes.

    • Add a small amount of a different potential recrystallization solvent to each test tube.

    • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes. A good solvent will dissolve the compound completely upon heating.

    • Allow the test tubes to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

  • Dissolution:

    • Place the crude this compound derivative in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the chosen recrystallization solvent to the flask.

    • Gently heat the mixture on a hotplate with stirring.

    • Continue to add small portions of the hot solvent until the solid is just dissolved. Avoid adding a large excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution and swirl.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.

    • Pre-heat a stemless funnel and a new Erlenmeyer flask with a small amount of hot solvent.

    • Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Continue to draw air through the crystals on the Büchner funnel to partially dry them.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_output Output cluster_waste Byproducts Crude Crude Solid Solvent Select Solvent Dissolve Dissolve in Hot Solvent Crude->Dissolve Add Solvent->Dissolve Add Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Cool Cool Slowly Dissolve->Cool If no insoluble impurities Hot_Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Mother_Liquor Mother Liquor (Impurities) Isolate->Mother_Liquor Separate Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: A general workflow for the recrystallization of this compound derivatives.

Troubleshooting_Decision_Tree Start Recrystallization Problem Oiling_Out Compound 'Oils Out'? Start->Oiling_Out No_Crystals No Crystals Form? Start->No_Crystals Low_Yield Low Yield? Start->Low_Yield Oiling_Out_Sol1 Add more solvent Oiling_Out->Oiling_Out_Sol1 Yes Oiling_Out_Sol2 Cool slower Oiling_Out->Oiling_Out_Sol2 Yes Oiling_Out_Sol3 Change solvent Oiling_Out->Oiling_Out_Sol3 Yes No_Crystals_Sol1 Scratch flask No_Crystals->No_Crystals_Sol1 Yes No_Crystals_Sol2 Add seed crystal No_Crystals->No_Crystals_Sol2 Yes No_Crystals_Sol3 Reduce solvent volume No_Crystals->No_Crystals_Sol3 Yes Low_Yield_Sol1 Use minimum hot solvent Low_Yield->Low_Yield_Sol1 Yes Low_Yield_Sol2 Wash with ice-cold solvent Low_Yield->Low_Yield_Sol2 Yes Low_Yield_Sol3 Collect second crop Low_Yield->Low_Yield_Sol3 Yes Success Pure Crystals Oiling_Out_Sol1->Success Oiling_Out_Sol2->Success Oiling_Out_Sol3->Success No_Crystals_Sol1->Success No_Crystals_Sol2->Success No_Crystals_Sol3->Success Low_Yield_Sol1->Success Low_Yield_Sol2->Success Low_Yield_Sol3->Success

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methylbenzylsulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and handling of 4-Methylbenzylsulfonyl chloride. Our aim is to facilitate the optimization of reaction conditions to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing and handling this compound?

A1: this compound is a highly reactive and moisture-sensitive compound. The main challenges include:

  • Hydrolysis: It rapidly hydrolyzes in the presence of water to form the unreactive 4-methylbenzenesulfonic acid.[1] This is the most common cause of low yield.

  • Thermal Instability: Like many sulfonyl chlorides, it can be prone to decomposition at elevated temperatures.

  • Side Reactions: Depending on the synthetic route, various side products can form, complicating purification.

  • Safety: Sulfonyl chlorides are lachrymators and corrosive. They must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Q2: Which synthetic routes are commonly used to prepare this compound?

A2: Several synthetic routes can be employed, each with its own advantages and disadvantages. The choice of route often depends on the available starting materials and desired scale.

  • From 4-Methylbenzyl Mercaptan (p-Tolylmethanethiol): This involves the oxidative chlorination of the corresponding thiol.

  • From 4-Methylbenzyl Chloride: Chlorosulfonation of 4-methylbenzyl chloride.

  • From Sodium 4-Methylbenzenesulfinate: Reaction with a chlorinating agent.

Q3: How can I minimize the hydrolysis of this compound during my reaction and workup?

A3: Minimizing exposure to water is critical.

  • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Biphasic Reaction Systems: For reactions involving aqueous reagents, a biphasic system (e.g., dichloromethane and water) can be employed. The this compound remains in the organic phase, minimizing contact with water.

  • Controlled Quenching: When quenching the reaction, do so at low temperatures by adding the reaction mixture to ice-cold water or a cold aqueous solution to dissipate heat and slow the rate of hydrolysis.

  • Prompt Workup: Do not leave the sulfonyl chloride in contact with aqueous solutions for extended periods. Separate the organic layer promptly after washing.

Q4: What is the best way to purify crude this compound?

A4: Recrystallization is the most common and effective method for purifying this compound.

  • Solvent Selection: A mixed solvent system of petroleum ether and ethyl acetate is a good starting point for recrystallization.[2] The crude product should be dissolved in a minimum amount of the more soluble solvent (ethyl acetate) at an elevated temperature, followed by the slow addition of the less soluble solvent (petroleum ether) until turbidity is observed. Slow cooling will then promote the formation of pure crystals.

  • Washing: The crude product can be washed with cold water to remove water-soluble impurities like sulfonic acid, but this should be done quickly to minimize hydrolysis of the desired product.

Q5: How can I confirm the purity of my synthesized this compound?

A5: Several analytical techniques can be used:

  • Melting Point: Pure this compound has a distinct melting point (approximately 76-80 °C).[3] A broad or depressed melting point indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify organic impurities. However, it may not easily differentiate between the sulfonyl chloride and the corresponding sulfonic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile impurities.[4]

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the final product. The sulfonic acid byproduct will appear as a more polar spot.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Moisture Contamination Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon).
Degraded Starting Material Use fresh or recently purified starting materials. This compound is moisture-sensitive and can degrade upon storage.
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require cooling to control exothermicity, while others may need gentle heating to proceed. Monitor the reaction by TLC to determine the optimal temperature.
Suboptimal Reagent Stoichiometry Carefully check the molar ratios of your reactants and reagents. Ensure the limiting reagent is appropriate for the reaction.
Inefficient Chlorinating Agent If preparing from a sulfonic acid or sulfinate, ensure the chlorinating agent (e.g., thionyl chloride, sulfuryl chloride) is fresh and active.
Problem 2: Presence of Significant Impurities
Impurity Observed Possible Cause Prevention and Removal Strategies
4-Methylbenzenesulfonic Acid Hydrolysis of the sulfonyl chloride due to the presence of water.Prevention: Strictly adhere to anhydrous reaction and workup conditions. Removal: Wash the crude product quickly with ice-cold water. The sulfonic acid is more water-soluble. Recrystallization is also effective.
Unreacted Starting Material Incomplete reaction.Increase reaction time, adjust the temperature, or consider a more active reagent or catalyst. Monitor the reaction to completion using TLC or another appropriate analytical technique.
Di- or Polychlorinated Byproducts Over-chlorination of the starting material.Carefully control the stoichiometry of the chlorinating agent. Add the chlorinating agent slowly and at a controlled temperature.
Disulfide Formation (If starting from a thiol) Incomplete oxidation.Ensure a sufficient amount of the oxidizing agent is used. Optimize reaction time and temperature.

Data Presentation

Table 1: Comparison of Solvents for Recrystallization of this compound

Solvent SystemExpected PurityAdvantagesDisadvantages
Petroleum Ether / Ethyl AcetateHighGood crystal formation, effective removal of common impurities.Requires careful optimization of solvent ratios.
Chloroform / HexaneModerate to HighCan be effective for certain impurities.Chloroform is a regulated solvent.
Carbon TetrachlorideModerate to HighHistorically used, but now largely replaced due to toxicity.Highly toxic and environmentally harmful.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methylbenzyl Mercaptan

This protocol is adapted from a general method for the synthesis of sulfonyl chlorides from thiols.

Materials:

  • 4-Methylbenzyl mercaptan

  • tert-Butyl hypochlorite

  • Acetonitrile (anhydrous)

  • Water (deionized)

  • Ether (anhydrous)

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottomed flask equipped with a thermometer and an addition funnel, dissolve 4-methylbenzyl mercaptan in acetonitrile.

  • Add water to the flask.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of tert-butyl hypochlorite in acetonitrile dropwise to the stirred mixture, maintaining the reaction temperature between 0-20°C.[2]

  • After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

  • Remove the solvent under reduced pressure.

  • Add ether to the residue to dissolve the product.

  • Wash the organic phase with two portions of water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a petroleum ether-ethyl acetate mixed solvent system.[2]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve 4-Methylbenzyl Mercaptan in Acetonitrile/Water cool Cool to 0°C start->cool add_reagent Add tert-Butyl Hypochlorite (0-20°C) cool->add_reagent react Stir for 30 min add_reagent->react remove_solvent Remove Solvent (in vacuo) react->remove_solvent dissolve Dissolve in Ether remove_solvent->dissolve wash Wash with Water dissolve->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Petroleum Ether/Ethyl Acetate concentrate->recrystallize product Pure 4-Methylbenzylsulfonyl Chloride recrystallize->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield moisture Moisture Contamination start->moisture reagents Degraded Reagents start->reagents temp Incorrect Temperature start->temp stoichiometry Wrong Stoichiometry start->stoichiometry dry_cond Use Anhydrous Conditions & Inert Atmosphere moisture->dry_cond fresh_reagents Use Fresh/Purified Reagents reagents->fresh_reagents optimize_temp Optimize Temperature (Monitor by TLC) temp->optimize_temp check_ratios Verify Molar Ratios stoichiometry->check_ratios

Caption: Troubleshooting logic for low product yield in this compound synthesis.

References

Technical Support Center: 4-Methylbenzylsulfonyl Chloride Reactivity and Temperature Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-Methylbenzylsulfonyl chloride in chemical synthesis. The information is tailored to address specific issues that may be encountered during experiments, with a focus on the influence of temperature on reactivity, stability, and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reactivity of this compound?

A1: As with most chemical reactions, increasing the temperature generally increases the rate of reaction of this compound with nucleophiles such as amines and alcohols. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. However, higher temperatures can also promote side reactions and decomposition, potentially reducing the yield and purity of the desired product. Careful temperature control is therefore crucial for successful synthesis.

Q2: What is the recommended storage temperature for this compound?

A2: It is recommended to store this compound in a dry, cool, and well-ventilated place, typically at temperatures between 2-8°C.[1] The compound is sensitive to moisture and can hydrolyze. Storing it under an inert atmosphere can further enhance its stability.[2]

Q3: At what temperature does this compound begin to decompose?

A3: While a specific decomposition temperature is not well-documented in the literature, thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[2] It is advisable to handle the compound with care and avoid excessive heating.

Q4: How does the rate of hydrolysis of this compound change with temperature?

Q5: Can I use this compound in one-pot synthesis procedures?

A5: Yes, one-pot procedures are possible. For instance, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide has been achieved in a one-pot reaction. However, careful control of reaction conditions, including temperature and the order of reagent addition, is essential to achieve good yields and minimize side products.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Sulfonamide or Sulfonate Ester
Possible Cause Troubleshooting Step
Low Reaction Temperature Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by TLC or another suitable analytical method. Be cautious not to overheat, which could lead to decomposition.
Poor Solubility of Reactants Ensure all reactants are fully dissolved at the reaction temperature. If necessary, choose a solvent in which both the this compound and the nucleophile have good solubility. A modest increase in temperature can sometimes improve solubility.
Hydrolysis of this compound Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If possible, use a non-protic solvent.
Inactive Nucleophile For less reactive nucleophiles, a higher reaction temperature may be required. Alternatively, a stronger, non-nucleophilic base can be used to deprotonate the nucleophile and increase its reactivity.
Issue 2: Formation of Multiple Products or Impurities
Possible Cause Troubleshooting Step
High Reaction Temperature Reduce the reaction temperature. While this may slow down the reaction, it can significantly improve selectivity and reduce the formation of byproducts from side reactions or decomposition.
Side Reactions with the Solvent If using a nucleophilic solvent (e.g., an alcohol for a reaction with an amine), consider switching to an inert solvent like dichloromethane, tetrahydrofuran, or toluene to prevent the formation of sulfonate esters as byproducts.
Presence of Water As mentioned previously, ensure anhydrous conditions to prevent the formation of the corresponding sulfonic acid via hydrolysis.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table provides data for the closely related compound, p-toluenesulfonyl chloride (tosyl chloride), to illustrate the effect of temperature on reaction rates. Note: This data should be used as a general guide and not as a direct substitute for experimental optimization with this compound.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of p-Toluenesulfonyl Chloride with α-Hydroxy Acids in the Presence of Pyridine in Acetonitrile at Different Temperatures [3]

α-Hydroxy Acidk₂ at 20°C (L mol⁻¹ s⁻¹)k₂ at 30°C (L mol⁻¹ s⁻¹)k₂ at 40°C (L mol⁻¹ s⁻¹)
Glycolic Acid0.01250.02380.0450
Lactic Acid0.01020.01980.0382
Mandelic Acid0.00850.01680.0330

This data demonstrates a clear trend of increasing reaction rate with increasing temperature.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Sulfonamides

This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.

  • Add the solution of this compound dropwise to the stirring amine solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Temperature Consideration: For less reactive amines, the reaction may be gently heated (e.g., to 40-50°C) to increase the rate of conversion. However, this should be done with caution, and the reaction should be monitored for the formation of impurities.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow General Workflow for Sulfonamide Synthesis reagents Dissolve Amine and Base in Anhydrous Solvent cooling Cool to 0°C reagents->cooling add_sulfonyl_chloride Add this compound Solution Dropwise cooling->add_sulfonyl_chloride reaction Stir at Room Temperature (Monitor by TLC) add_sulfonyl_chloride->reaction temp_check Reaction Complete? reaction->temp_check heating Optional: Gentle Heating (e.g., 40-50°C) temp_check->heating No workup Quench with Water and Extract temp_check->workup Yes heating->reaction purification Purify Product workup->purification final_product Pure Sulfonamide purification->final_product troubleshooting_yield Troubleshooting Low Reaction Yield start Low Yield check_temp Was Reaction Temperature Optimized? start->check_temp increase_temp Increase Temperature Incrementally check_temp->increase_temp No check_solubility Are Reactants Fully Dissolved? check_temp->check_solubility Yes success Improved Yield increase_temp->success change_solvent Use a Different Solvent check_solubility->change_solvent No check_hydrolysis Were Anhydrous Conditions Used? check_solubility->check_hydrolysis Yes change_solvent->success ensure_dry Dry Solvents/Reagents and Use Inert Atmosphere check_hydrolysis->ensure_dry No check_nucleophile Is the Nucleophile Sufficiently Reactive? check_hydrolysis->check_nucleophile Yes ensure_dry->success increase_reactivity Use a Stronger Base or Higher Temperature check_nucleophile->increase_reactivity No check_nucleophile->success Yes increase_reactivity->success

References

Technical Support Center: Troubleshooting Difficult Tosylations of Sterically Hindered Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the tosylation of sterically hindered alcohols. This guide provides in-depth troubleshooting advice, alternative protocols, and answers to frequently asked questions to help you navigate this common synthetic hurdle.

Frequently Asked Questions (FAQs)

Q1: My tosylation reaction on a sterically hindered secondary/tertiary alcohol is extremely slow or showing no conversion. What are the first steps I should take to troubleshoot this?

A1: Low reactivity is the most common issue with sterically hindered alcohols. Here’s a systematic approach to troubleshoot a stalled reaction:

  • Increase Reaction Temperature: Many standard tosylation protocols are performed at 0 °C or room temperature. For hindered substrates, gradually increasing the temperature to 40-80°C can significantly enhance the reaction rate.[1] Be mindful that higher temperatures can also promote side reactions like elimination.[2]

  • Use a More Effective Catalyst: Standard bases like pyridine or triethylamine (Et3N) may not be sufficient. Consider using a more potent nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) or 1-Methylimidazole (MI).[1][3][4] These catalysts work by forming a highly reactive sulfonylimidazolium or sulfonylpyridinium intermediate.

  • Re-evaluate Your Solvent: Dichloromethane (DCM) and pyridine are common solvents. However, for difficult cases, switching to a higher boiling point solvent like acetonitrile or 1,2-dichloroethane (DCE) might be beneficial, especially when heating the reaction.[1] Polar aprotic solvents like DMF or DMSO can also accelerate SN2 reactions, but be cautious of potential side reactions.[2]

  • Purify Your Reagents: Ensure your p-toluenesulfonyl chloride (TsCl) is pure. It can degrade over time, forming p-toluenesulfonic acid. Recrystallizing TsCl from hexane can remove impurities and significantly improve reaction yields and reproducibility.[1] Ensure all reagents and solvents are anhydrous, as water will readily consume the tosylating agent.

Q2: I'm observing significant formation of an alkene byproduct. How can I minimize this E2 elimination?

A2: Elimination is a major competing pathway, especially with secondary and tertiary alcohols, or when using strong, bulky bases at elevated temperatures.[2]

  • Lower the Reaction Temperature: Elimination reactions are often favored entropically and become more prominent at higher temperatures.[2] If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Choice of Base: Avoid bulky, strong bases if elimination is a problem. While a base is necessary to neutralize the HCl byproduct, a very strong or hindered base can preferentially deprotonate a beta-proton, leading to the alkene. A less hindered base like pyridine or triethylamine at a controlled stoichiometry is often preferred.[2][5]

  • Use a Milder Sulfonylating Agent: In some cases, switching from tosyl chloride to p-toluenesulfonic anhydride (Ts₂O) can reduce elimination. The reaction with the anhydride does not produce HCl, potentially altering the reaction environment to favor substitution.[6]

Q3: My starting material is sensitive to acidic conditions. Are there neutral or alternative tosylation methods available?

A3: Yes, several methods avoid the generation of HCl or the use of strong acids.

  • Tosyl Anhydride with a Catalyst: Using p-toluenesulfonic anhydride (Ts₂O) instead of TsCl avoids the formation of HCl. Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) has been shown to efficiently catalyze the tosylation of primary and secondary alcohols with Ts₂O under neutral and mild conditions.[4][6]

  • Silver(I) Oxide and Potassium Iodide: A method utilizing silver(I) oxide (Ag₂O) and potassium iodide (KI) in dichloromethane can efficiently sulfonylate primary and secondary alcohols.[4]

  • Metal-Exchanged Clays: Fe³⁺-montmorillonite clay can catalyze the direct tosylation of alcohols using p-toluenesulfonic acid, offering an enviro-economic route.[4]

Q4: Despite trying various conditions, tosylation is still failing. Are there alternative activating groups that are more suitable for hindered alcohols?

A4: When tosylation proves too difficult, switching to a more reactive sulfonylating agent is a common and effective strategy.

  • Mesylation (MsCl): Methanesulfonyl chloride (MsCl) is smaller than TsCl and therefore less sterically demanding. It often reacts more readily with hindered alcohols where tosylation fails.[1] The resulting mesylate (OMs) is also an excellent leaving group.

  • Triflation (Tf₂O or TfCl): Trifluoromethanesulfonic anhydride (Tf₂O) is an extremely powerful electrophile and will react with even very hindered alcohols. The resulting triflate (OTf) is one of the best-known leaving groups.[1] This reaction is typically performed at low temperatures (e.g., -78 °C) in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine.

Q5: I've successfully formed the tosylate, but now it's being converted to the corresponding alkyl chloride in the reaction mixture. Why is this happening and how can I prevent it?

A5: The in-situ conversion of a tosylate to a chloride is a known side reaction, particularly for activated alcohols like benzylic or allylic systems, but it can also occur with other substrates.[7][8][9] This happens because the chloride ion (Cl⁻), generated from the tosyl chloride, can act as a nucleophile and displace the newly formed tosylate group.

  • Use a Chloride Scavenger: Adding a silver salt, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), can help by precipitating the chloride ion as AgCl, thus removing it from the reaction mixture.

  • Alternative Sulfonylating Agent: Using tosyl anhydride (Ts₂O) eliminates the chloride byproduct altogether.[6]

  • Modified Procedures: An improved method for efficient tosylation that circumvents the R-OTs to R-Cl side reaction involves using TsCl with Et₃N and a catalytic amount of trimethylamine hydrochloride (Me₃N·HCl).[4]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the tosylation of sterically hindered alcohols from various literature sources.

Table 1: Comparison of Catalysts for the Tosylation of a Hindered Diacetonide Glucofuranose Derivative [3]

Catalyst (mol%)BaseSolventTime (h)TemperatureYield (%)
DMAP (20%)PyridinePyridine12Reflux49
1-Methylimidazole (40%) Pyridine Pyridine 4.5 Room Temp 87
1-Methylimidazole (20%) Et₃N CH₂Cl₂ 2.5 Room Temp 95

Table 2: Alternative Tosylation Reagents and Catalysts

Alcohol TypeReagent/CatalystConditionsYieldReference
Primary & SecondaryTs₂O / Yb(OTf)₃Neutral, mildHigh[4][6]
Primary & SecondaryTsCl / Ag₂O / KICH₂Cl₂Excellent[4]
Primary & Secondaryp-TsOH / ZrCl₄CH₂Cl₂, refluxGood to Excellent[10]
Alcohols & Phenolsp-TsCl / HeteropolyacidsSolvent-freeExcellent[11]

Detailed Experimental Protocols

Protocol 1: 1-Methylimidazole Catalyzed Tosylation of a Hindered Alcohol [3]

  • Dissolve the sterically hindered alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add triethylamine (Et₃N, 1.5 eq.) to the solution.

  • Add 1-Methylimidazole (MI, 0.2-0.4 eq.) as the catalyst.

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 eq.) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-5 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Tosylation using p-Toluenesulfonic Anhydride and Yb(OTf)₃ [6]

  • To a solution of the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., CH₂Cl₂ or CH₃CN), add p-toluenesulfonic anhydride (Ts₂O, 1.1 eq.).

  • Add Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 0.05-0.1 eq.) as the catalyst.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Visual Troubleshooting Guides

The following diagrams illustrate the decision-making process for troubleshooting difficult tosylation reactions.

G start_node Start: Tosylation of Hindered Alcohol issue_node Low or No Conversion? start_node->issue_node side_reaction_node Side Reaction Observed? issue_node->side_reaction_node No action1 Increase Temperature (e.g., 40-80 °C) issue_node->action1 Yes success_node Successful Tosylation side_reaction_node->success_node No elimination_node Elimination (Alkene)? side_reaction_node->elimination_node Yes action2 Use Stronger Catalyst (DMAP or 1-Methylimidazole) action1->action2 action3 Change Solvent (e.g., ACN, DCE) action2->action3 action4 Purify TsCl (Recrystallize) action3->action4 alt_reagent_node Consider Alternative Reagent (MsCl or Tf₂O) action4->alt_reagent_node chlorination_node Chlorination (R-Cl)? elimination_node->chlorination_node No action_elim1 Lower Temperature elimination_node->action_elim1 Yes chlorination_node->start_node No action_chlor1 Use Ts₂O instead of TsCl chlorination_node->action_chlor1 Yes action_elim2 Use Less Hindered Base action_elim1->action_elim2 action_elim2->start_node action_chlor2 Add Chloride Scavenger (e.g., Ag₂O) action_chlor1->action_chlor2 action_chlor2->start_node

Caption: Troubleshooting workflow for tosylation reactions.

G cluster_main Main Tosylation Pathway cluster_side Competing Side Reactions alcohol Sterically Hindered Alcohol (R-OH) tosylate Desired Product (R-OTs) alcohol->tosylate attacks elimination Elimination Product (Alkene) alcohol->elimination tscl TsCl intermediate Reactive Intermediate [Ts-Base]⁺Cl⁻ tscl->intermediate cl_ion Cl⁻ tscl->cl_ion source of base Base (e.g., Pyridine, Et₃N) base_hcl [Base-H]⁺Cl⁻ base->base_hcl base->elimination β-proton abstraction catalyst Catalyst (e.g., DMAP, MI) catalyst->intermediate forms intermediate->tosylate hcl HCl chlorination Chloride Byproduct (R-Cl) tosylate->chlorination hcl->base_hcl neutralized by cl_ion->chlorination nucleophilic attack

Caption: Key pathways in a tosylation reaction.

References

Removal of unreacted 4-Methylbenzylsulfonyl chloride from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of unreacted 4-Methylbenzylsulfonyl chloride from reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common issues associated with unreacted this compound in a reaction mixture?

A1: Unreacted this compound can lead to several complications in subsequent steps and product purification. Its high reactivity means it can react with nucleophiles, including water and chromatography solvents like methanol.[1] Hydrolysis of this compound produces 4-methylbenzenesulfonic acid and hydrochloric acid (HCl), which can degrade acid-sensitive products and complicate purification.[2][3] Due to its similar polarity to many organic products, it can also co-elute during column chromatography, making separation challenging.[4]

Q2: What are the primary methods for removing excess this compound?

A2: The most common strategies involve quenching the unreacted sulfonyl chloride to convert it into byproducts that are easier to remove. The main methods are:

  • Aqueous Workup: This involves quenching the reaction with water or an aqueous basic solution (like sodium bicarbonate) to hydrolyze the sulfonyl chloride to the water-soluble 4-methylbenzenesulfonic acid.[1][2]

  • Scavenger Resins: These are solid-supported nucleophiles (e.g., polymer-bound amines) that react with the excess sulfonyl chloride. The resulting resin-bound byproduct is then easily removed by filtration.[1][2][5]

  • Chromatography: Direct purification of the crude reaction mixture via column chromatography can separate the desired product from unreacted sulfonyl chloride and its byproducts.[2]

  • Recrystallization: If the desired product is a solid, recrystallization can be a very effective method for purification, provided a suitable solvent system is found where the impurities remain in solution.[2][6]

Q3: How do I choose the most suitable removal method for my experiment?

A3: The choice of method depends on several factors, including the stability of your product, its physical properties, and the scale of your reaction. For base-sensitive products, quenching with strong aqueous bases should be avoided. If your product is water-soluble, an aqueous workup may lead to significant product loss, making scavenger resins or direct chromatography a better option.[1][4]

Q4: What are the hydrolysis products of this compound?

A4: this compound reacts with water (hydrolysis) to produce 4-methylbenzenesulfonic acid and hydrochloric acid (HCl).[3] Both of these byproducts are acidic and are typically removed from an organic reaction mixture by washing with an aqueous base.

Troubleshooting Guides

Issue 1: Oily residue or incomplete separation after aqueous workup.
  • Potential Cause: Unreacted this compound is often an oil and is not very soluble in cold water, leading to slow hydrolysis.[5]

  • Solution:

    • Quench with a water-soluble amine: Add a simple, water-soluble amine such as aqueous ammonia to the reaction mixture. This will convert the excess sulfonyl chloride into a more water-soluble sulfonamide, which can be easily removed during the aqueous workup.[5]

    • Hydrolysis with aqueous base: Use a dilute aqueous base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to facilitate the hydrolysis to the water-soluble sodium 4-methylbenzenesulfonate.[2][5] Ensure vigorous stirring to maximize contact between the organic and aqueous phases.[4]

Issue 2: The desired product is contaminated with 4-methylbenzenesulfonic acid after workup.
  • Potential Cause: Insufficient washing with aqueous base or the sulfonic acid having some solubility in the organic solvent.[5]

  • Solution:

    • Perform additional basic washes: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of NaOH. This will deprotonate the sulfonic acid, forming the highly water-soluble salt that will partition into the aqueous layer.[2][5]

Issue 3: Low yield after using a scavenger resin.
  • Potential Cause: The scavenger resin may be binding to the desired product, or the reaction time with the resin was too long, potentially leading to product degradation.[1]

  • Solution:

    • Select a more specific scavenger resin.

    • Optimize the reaction time: Monitor the disappearance of the unreacted sulfonyl chloride by TLC to avoid unnecessarily long exposure of your product to the resin.

Issue 4: The desired product and this compound co-elute during column chromatography.
  • Potential Cause: The polarity of the product and the unreacted sulfonyl chloride are very similar.[4]

  • Solution:

    • Quench before chromatography: Before attempting purification by chromatography, quench the reaction mixture using one of the methods described above (e.g., with an amine or aqueous base) to convert the sulfonyl chloride into a more polar, and thus more easily separable, byproduct.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Related Compounds.

PropertyThis compoundp-Toluenesulfonyl chloride4-Methylbenzenesulfonic acid
Formula C₈H₉ClO₂SC₇H₇ClO₂S[7]C₇H₈O₃S
Molecular Weight 204.67 g/mol 190.65 g/mol [7]172.20 g/mol
Appearance SolidWhite crystalline powder[3]Colorless solid
Melting Point 76-80 °C67-69 °C[7]106-107 °C
Solubility in Water Insoluble, hydrolyzes[3]Insoluble, hydrolyzes[3][7]Soluble
Solubility in Organic Solvents Soluble in many organic solvents[7]Soluble in many organic solvents like ethanol, acetone, and chloroform[7]Soluble in polar organic solvents

Table 2: Comparison of Removal Methods for Unreacted this compound.

MethodPrincipleAdvantagesDisadvantagesBest For
Aqueous Workup Hydrolysis to water-soluble sulfonic acid salt.[1][2]Cost-effective, scalable, and efficient for water-insoluble products.[1]Can cause product loss for water-soluble compounds; may form emulsions; not suitable for base-sensitive products.[1][4]Water-insoluble, base-stable products.
Scavenger Resins Covalent reaction with a solid-supported nucleophile, followed by filtration.[1][2]High purity of crude product, avoids aqueous workup, ideal for water-soluble or base-sensitive products.[1][4]Resins can be expensive; potential for non-specific binding of the product.[1]Water-soluble or sensitive products where high purity is required before chromatography.
Column Chromatography Separation based on differential adsorption on a stationary phase.[2]Can provide very high purity in a single step.Can be time-consuming and require large volumes of solvent; sulfonyl chloride may react with alcoholic eluents.[1]Products with significantly different polarity from the sulfonyl chloride.
Recrystallization Purification based on differences in solubility of the product and impurities in a given solvent.[2]Can be highly effective for achieving high purity of solid products.[6]Requires the product to be a solid; finding a suitable solvent system can be challenging.Solid products where impurities have different solubility profiles.

Experimental Protocols

Protocol 1: Standard Aqueous Workup
  • Cool the Reaction: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Quench the Reaction: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Be cautious as this may be exothermic and can produce carbon dioxide gas.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Wash: Shake the separatory funnel, venting frequently. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally with brine.[2][5]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[8]

Protocol 2: Removal Using a Scavenger Resin
  • Select Resin: Choose a suitable scavenger resin, such as a polymer-bound amine (e.g., aminomethyl polystyrene).[1][4]

  • Add Resin: To the crude reaction mixture, add the scavenger resin (typically 2-4 equivalents relative to the excess sulfonyl chloride).[2]

  • Stir: Stir the resulting suspension at room temperature. The required time can range from 2 to 24 hours. Monitor the disappearance of the sulfonyl chloride by TLC.[1][2]

  • Filter: Once all the unreacted sulfonyl chloride has been consumed, filter the reaction mixture to remove the resin.

  • Wash and Concentrate: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.[1]

Visualizations

Removal_Method_Decision_Tree start Start: Unreacted This compound product_stability Is the product stable to aqueous base? start->product_stability product_solubility Is the product soluble in water? product_stability->product_solubility Yes scavenger_resin Use Scavenger Resin (Protocol 2) product_stability->scavenger_resin No product_form Is the product a solid? product_solubility->product_form No product_solubility->product_form Yes aqueous_workup Aqueous Workup with Base (Protocol 1) product_form->aqueous_workup No recrystallization Recrystallization product_form->recrystallization Yes chromatography_option Are polarities of product and sulfonyl chloride different? column_chromatography Column Chromatography chromatography_option->column_chromatography Yes quench_then_chromatography Quench then Column Chromatography chromatography_option->quench_then_chromatography No aqueous_workup->chromatography_option recrystallization->chromatography_option

Caption: Decision tree for selecting a removal method.

Aqueous_Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_product Product reaction_mixture Crude Reaction Mixture (Product + Unreacted Sulfonyl Chloride) cool Cool to 0 °C reaction_mixture->cool quench Quench with aq. NaHCO₃ cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (aq. NaHCO₃, H₂O, Brine) extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product

Caption: Experimental workflow for aqueous workup.

References

Technical Support Center: Improving Selectivity in Mono-tosylation of Diols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the selective mono-tosylation of diols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the mono-tosylation of diols?

The main difficulty lies in differentiating between two hydroxyl groups that often have similar reactivity. This can lead to a mixture of the desired mono-tosylated product, the di-tosylated byproduct, and unreacted starting material, complicating purification and reducing the overall yield of the target molecule.

Q2: What are the principal strategies for achieving selective mono-tosylation?

There are several effective strategies to enhance selectivity:

  • Stoichiometric Control : This method involves using a large excess of the diol relative to tosyl chloride.[1] By keeping the concentration of the limiting reagent (tosyl chloride) low, the probability of a second tosylation event on the same molecule is statistically reduced.[1]

  • Catalytic Methods (Tin-Based) : Organotin reagents, particularly dibutyltin oxide (Bu₂SnO), are highly effective for the regioselective tosylation of primary alcohols in the presence of secondary alcohols.[2][3][4] The tin catalyst forms a stannylene acetal intermediate, which selectively activates the primary hydroxyl group.[4][5]

  • Catalytic Methods (Silver-Based) : For symmetrical diols, a combination of silver(I) oxide (Ag₂O) and a catalytic amount of potassium iodide (KI) provides high selectivity for the mono-tosylate.[6][7] The proposed mechanism involves the formation of an intramolecular hydrogen bond that differentiates the acidity of the two hydroxyl groups.[6]

  • Organocatalysis : Modern approaches utilize organocatalysts, such as those based on borinic or boronic acids, to achieve high levels of regio- and enantioselectivity in diol functionalization.[8]

Q3: How do I select the most appropriate method for my specific diol?

The choice of method depends largely on the structure of the diol:

  • Unsymmetrical Diols (Primary & Secondary) : The dibutyltin oxide catalytic method is exceptionally effective at selectively tosylating the less sterically hindered primary hydroxyl group.[3][4]

  • Symmetrical Diols : The silver(I) oxide/potassium iodide system is a proven method for achieving high mono-selectivity with symmetrical diols and oligo(ethylene glycol)s.[6][9]

  • Simple, Inexpensive Diols : For basic applications where the diol is readily available and inexpensive, stoichiometric control (using an excess of the diol) can be a cost-effective strategy.[1]

Q4: Why is the selective mono-tosylation of diols a critical reaction?

Controlled mono-tosylation is a cornerstone of multi-step organic synthesis for several reasons:

  • Regioselective Functionalization : It allows chemists to selectively modify one hydroxyl group while leaving another available for subsequent, different transformations.[1]

  • Facilitation of Subsequent Reactions : The tosyl group is an excellent leaving group, making the tosylated position susceptible to nucleophilic substitution, a common step in building molecular complexity.[1]

  • Prevention of Unwanted Side Reactions : By protecting one hydroxyl group as a tosylate, its participation in undesired reactions during later synthetic steps is prevented.[1]

  • Improved Yield and Purity : Achieving high selectivity early in a synthetic route avoids the formation of unwanted byproducts, which simplifies purification and improves the overall yield of the final product.[1]

Troubleshooting Guides

Q5: I am observing a significant amount of di-tosylated product. How can I improve the mono- to di-tosylate ratio?

  • Reduce Tosyl Chloride Concentration : The most direct way to favor mono-tosylation is to maintain a very low concentration of tosyl chloride relative to the diol. This can be achieved by adding the tosyl chloride solution very slowly (e.g., via a syringe pump) over an extended period.[1]

  • Increase Diol Excess : Use a larger excess of the diol starting material. While this may require a more rigorous purification step later, it statistically favors the formation of the mono-tosylated product.[1]

  • Lower the Reaction Temperature : Conducting the reaction at a lower temperature (e.g., in an ice bath) reduces the overall reaction rate, which can enhance selectivity.[1]

  • Utilize a Catalytic Method : If applicable to your substrate, switching to a tin- or silver-based catalytic system can dramatically improve selectivity by activating only one hydroxyl group at a time.[2][6]

Q6: My reaction is very slow or is not proceeding at all. What are the likely causes?

  • Reagent Quality : p-Toluenesulfonyl chloride (TsCl) can degrade upon exposure to moisture. Using freshly purchased or recrystallized TsCl is recommended.[10] As an alternative, p-toluenesulfonic anhydride (Ts₂O) can be used, which avoids the generation of corrosive HCl.[11]

  • Inadequate Base : Ensure the amine base (e.g., triethylamine, pyridine) is dry and used in a sufficient stoichiometric amount (at least one equivalent) to neutralize the HCl byproduct.

  • Solvent Purity : The reaction should be performed under anhydrous (dry) conditions, as water will readily react with tosyl chloride. Ensure your solvent is appropriately dried before use.[10]

  • Steric Hindrance : If the target hydroxyl group is sterically hindered, the reaction may require more forcing conditions, such as heating or using a more potent nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[10] For extremely hindered alcohols, switching to a smaller, more reactive sulfonylating agent like methanesulfonyl chloride (MsCl) may be necessary.[10]

Q7: My reaction mixture has turned cloudy and formed a white precipitate. Should I be concerned?

No, this is typically a positive sign.[11] The precipitate is usually the hydrochloride salt of the amine base (e.g., triethylammonium hydrochloride) formed as it neutralizes the HCl generated during the reaction.[11] This salt is often insoluble in common organic solvents like dichloromethane (DCM) or toluene and its formation indicates that the reaction is proceeding as expected.[11]

Q8: What is the best way to monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a fast and effective technique for monitoring the reaction.[1][11] The tosylated product will be significantly less polar than the starting diol. A TLC plate spotted with the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture will clearly show the consumption of the diol and the appearance of a new, higher-Rf spot corresponding to the mono-tosylate.[11] A much higher, less polar spot would indicate the formation of the di-tosylate byproduct.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for various selective mono-tosylation methods.

Table 1: Tin-Catalyzed Regioselective Mono-tosylation of Diols

Diol Substrate Catalyst (mol%) Base Solvent Yield (%) Selectivity (Mono:Di) Reference
1,2-Propanediol Bu₂SnO (2 mol%) Et₃N Toluene >95% >99:1 [2][5]
(R)-1,2-Butanediol Bu₂SnO (0.1 mol%) iPr₂NEt Toluene >98% >99:1 [2][12]

| 1,3-Butanediol | Bu₂SnO (2 mol%) | Et₃N | CH₂Cl₂ | 85% | 95:5 |[3] |

Table 2: Silver-Mediated Mono-tosylation of Symmetrical Diols

Diol Substrate Ag₂O (eq.) KI (mol%) Solvent Yield (%) Reference
1,3-Propanediol 0.5 10 CH₂Cl₂ 91% [6]
1,4-Butanediol 0.5 10 CH₂Cl₂ 94% [6]
Diethylene glycol 0.5 10 CH₂Cl₂ 89% [6]

| Triethylene glycol | 0.5 | 10 | CH₂Cl₂ | 85% |[9] |

Experimental Protocols

Protocol 1: Catalytic Mono-tosylation of a Primary/Secondary Diol using Dibutyltin Oxide

This procedure is adapted from the method developed by Martinelli and co-workers.[2][5]

  • Setup : To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the diol (1.0 eq.), the solvent (e.g., toluene or CH₂Cl₂, approx. 0.1 M), and dibutyltin oxide (0.02 eq.).

  • Stirring : Stir the mixture at room temperature. For some substrates, azeotropic removal of water by heating to reflux with a Dean-Stark trap may be beneficial before adding other reagents.

  • Addition of Base : Add triethylamine (1.5 eq.) or another suitable tertiary amine base and stir for 5-10 minutes.

  • Addition of TsCl : Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq.) in the same solvent to the reaction mixture at room temperature over 1-2 hours.

  • Reaction Monitoring : Monitor the reaction progress by TLC until the starting diol is consumed.

  • Workup : Quench the reaction by adding water or 1N HCl.[5] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to separate the mono-tosylate from any unreacted diol and di-tosylate byproduct.

Protocol 2: Selective Mono-tosylation of a Symmetrical Diol using Silver(I) Oxide

This procedure is based on the method reported by Bouzide and Sauvé.[6]

  • Setup : To a round-bottom flask, add the symmetrical diol (1.0 eq.), silver(I) oxide (0.5 eq.), and potassium iodide (0.1 eq.).

  • Solvent Addition : Add the reaction solvent (e.g., dichloromethane (CH₂Cl₂) or acetonitrile, approx. 0.2 M).

  • Addition of TsCl : Add p-toluenesulfonyl chloride (1.0 eq.) in one portion and stir the resulting suspension vigorously at room temperature.

  • Reaction Monitoring : Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts, washing the pad with the reaction solvent.

  • Purification : Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Visualizations

experimental_workflow setup Reaction Setup (Diol, Catalyst, Solvent) base_add Add Base (e.g., Et3N) setup->base_add tscl_add Slowly Add TsCl (via Syringe Pump) base_add->tscl_add reaction Stir at RT Monitor by TLC tscl_add->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify product Characterize Pure Mono-tosylate purify->product

Caption: General experimental workflow for selective mono-tosylation.

troubleshooting_logic start Problem: Low Mono-selectivity (High Di-tosylate) check_addition Is TsCl added slowly? start->check_addition check_diol Is diol in large excess? check_addition->check_diol Yes solution_slow Action: Use syringe pump for slow addition over hours. check_addition->solution_slow No check_temp Is reaction at low temp? check_diol->check_temp Yes solution_excess Action: Increase diol to 5-10 equivalents. check_diol->solution_excess No solution_temp Action: Run reaction in an ice bath (0 °C). check_temp->solution_temp No solution_catalyst Consider: Switch to a catalytic method (Sn or Ag). check_temp->solution_catalyst Yes

Caption: Troubleshooting logic for improving mono-selectivity.

tin_mechanism reactants Diol (Pri/Sec) HO-CH₂(R)CH-OH + Bu₂SnO intermediate Stannylene Acetal O-CH₂(R)CH-O-SnBu₂ Primary OH is more reactive reactants->intermediate - H₂O tosylation Tosylation TsCl, Et₃N Selective attack at primary O intermediate->tosylation Activation product Mono-tosylated Product TsO-CH₂(R)CH-OH tosylation->product Regioselective Reaction

Caption: Simplified mechanism for tin-catalyzed selective tosylation.

References

Handling and safety precautions for 4-Methylbenzylsulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information and troubleshooting for handling 4-Methylbenzylsulfonyl chloride in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed, inhaled, or comes into contact with skin.[1] The substance may cause respiratory irritation.[1] Additionally, it is moisture-sensitive and can react with water.[1]

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

A2: To ensure safety, a comprehensive set of PPE is required. This includes:

  • Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[1] Standard eyeglasses are not sufficient.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.

  • Respiratory Protection: If working outside of a chemical fume hood or if dust is present, a NIOSH-approved respirator (such as a dust mask type N95) is required.

  • General Hygiene: Always wash hands thoroughly after handling the chemical.[1]

Q3: How should I properly store this compound?

A3: Store this compound in a cool, dry, and well-ventilated area designated for corrosive materials.[1][3] The recommended storage temperature is between 2-8°C.[2] Keep the container tightly closed and protect it from moisture; storing under an inert atmosphere is also recommended.[1] It should be stored locked up.[2][3]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, water, strong acids, strong bases, alcohols, and amines.[1]

Q5: What should I do in case of an accidental spill?

A5: In the event of a spill, first ensure the area is well-ventilated and evacuate unnecessary personnel. Wearing appropriate PPE, sweep up the solid material and place it into a suitable, closed container for disposal.[1][3] Avoid creating dust.[1][3] Do not expose the spill to water.[1]

Q6: What are the immediate first aid measures for exposure to this compound?

A6:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.[3]

  • Skin Contact: Take off all contaminated clothing immediately and wash the affected area with soap and plenty of water.[2][3] Call a physician immediately.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3] Call a physician or poison control center immediately.[3]

  • Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[2][3] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Material has clumped or appears discolored. Exposure to moisture.The material is moisture-sensitive.[1] While it may still be usable for some applications, its purity could be compromised. It is best to use a fresh, properly stored container for sensitive reactions.
Irritation to the respiratory tract during handling. Inadequate ventilation or improper handling creating dust.Always handle this compound inside a certified chemical fume hood.[1] Ensure gentle handling to avoid generating dust.[1] If a fume hood is unavailable, appropriate respiratory protection is mandatory.
Unexpected reaction vigor or side products. Incompatible solvent or reagent.Review the experimental protocol to ensure all reagents and solvents are compatible. Avoid strong oxidizing agents, water, strong acids and bases, alcohols, and amines.[1]

Quantitative Data Summary

PropertyValue
Molecular Formula C₈H₉ClO₂S
Molecular Weight 204.67 g/mol
Melting Point 76-80 °C
Storage Temperature 2-8 °C[2]
Hazard Class 8A (Combustible corrosive hazardous materials)

Experimental Workflow: Spill Response Protocol

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Risk evacuate->assess ppe Don Appropriate PPE: - Goggles/Face Shield - Gloves - Protective Clothing - Respirator (if needed) assess->ppe contain Contain Spill (Prevent Spread) ppe->contain cleanup Clean Up Spill: - Sweep solid material - Avoid creating dust - Do not use water contain->cleanup dispose Place in Sealed Container for Hazardous Waste cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate end Spill Response Complete Report Incident decontaminate->end

References

Validation & Comparative

A Comparative Guide to the Characterization of 4-Methylbenzylsulfonyl Chloride Reaction Products by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products of 4-Methylbenzylsulfonyl chloride with various nucleophiles, focusing on their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, comparative data, and visualizations are presented to aid in the synthesis and analysis of these compounds, which are of significant interest in medicinal chemistry and drug development.

Introduction

This compound is a versatile reagent used for the introduction of the 4-methylbenzylsulfonyl (or tolylsulfonylmethyl) group into a variety of molecules. This moiety is a key structural component in numerous biologically active compounds. The primary application of this compound is in the sulfonylation of amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters, respectively. Accurate characterization of the resulting products is crucial, and NMR spectroscopy is the most powerful tool for this purpose. This guide offers a comparative analysis of the NMR data for a range of reaction products and provides standardized protocols for their synthesis and characterization.

Comparison of Reaction Products and Yields

The reaction of this compound with various nucleophiles, such as primary and secondary amines and alcohols, typically proceeds with good to excellent yields. The following table summarizes typical reaction outcomes.

NucleophileProductTypical Yield (%)Reference
AnilineN-Phenyl-4-methylbenzenesulfonamide95[1]
BenzylamineN-Benzyl-4-methylbenzenesulfonamide92[1]
DiethylamineN,N-Diethyl-4-methylbenzenesulfonamide85[1]
PhenolPhenyl 4-methylbenzenesulfonate90[2]
MethanolMethyl 4-methylbenzenesulfonate88[3]

NMR Characterization Data

The following tables provide representative ¹H and ¹³C NMR data for the products formed from the reaction of this compound with various nucleophiles. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H and ¹³C NMR Data for N-Substituted 4-Methylbenzenesulfonamides

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-Phenyl-4-methylbenzenesulfonamide CDCl₃7.75 (d, 2H, Ar-H), 7.25-7.35 (m, 5H, Ar-H), 7.15 (s, 1H, NH), 2.40 (s, 3H, CH₃)143.5, 138.0, 135.5, 129.8, 129.2, 127.5, 125.0, 121.0, 21.5
N-Benzyl-4-methylbenzenesulfonamide CDCl₃7.70 (d, 2H, Ar-H), 7.20-7.30 (m, 7H, Ar-H), 4.85 (t, 1H, NH), 4.15 (d, 2H, CH₂), 2.40 (s, 3H, CH₃)143.4, 137.9, 136.9, 129.7, 128.6, 127.8, 127.2, 47.2, 21.5
N,N-Diethyl-4-methylbenzenesulfonamide CDCl₃7.65 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 3.20 (q, 4H, CH₂), 2.40 (s, 3H, CH₃), 1.10 (t, 6H, CH₃)143.2, 136.5, 129.6, 127.3, 42.0, 21.5, 14.1

Table 2: Predicted ¹H and ¹³C NMR Data for 4-Methylbenzylsulfonate Esters

CompoundSolventPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
Phenyl 4-methylbenzenesulfonate CDCl₃7.70 (d, 2H, Ar-H), 7.20-7.40 (m, 7H, Ar-H), 2.45 (s, 3H, CH₃)150.0, 145.0, 134.0, 129.8, 129.5, 128.8, 127.0, 122.0, 21.7
Methyl 4-methylbenzenesulfonate CDCl₃7.75 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃)144.8, 134.4, 129.8, 127.8, 55.8, 21.6

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 4-Methylbenzenesulfonamides

To a solution of the amine (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C is added a solution of this compound (1.1 mmol) in dichloromethane (5 mL) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.

General Procedure for the Synthesis of 4-Methylbenzylsulfonate Esters

To a solution of the alcohol (1.0 mmol) and pyridine (1.2 mmol) in dichloromethane (10 mL) at 0 °C is added this compound (1.1 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. The mixture is then diluted with dichloromethane and washed successively with 1M HCl, water, and brine. The organic layer is dried over anhydrous Mg₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired sulfonate ester.

Visualization of Experimental Workflow and Product Comparison

The following diagrams illustrate the general experimental workflow for the synthesis of sulfonamides and a comparative overview of the reactivity of this compound.

experimental_workflow reagents Amine/Alcohol + Triethylamine/Pyridine in Dichloromethane reaction_setup Cool to 0 °C reagents->reaction_setup addition Add 4-Methylbenzylsulfonyl Chloride Solution Dropwise reaction_setup->addition reaction Stir at Room Temperature addition->reaction workup Aqueous Workup: - Quench with Water - Separate Layers - Wash with Acid/Base/Brine reaction->workup purification Dry and Concentrate Organic Layer workup->purification product Purify by Chromatography or Recrystallization purification->product

Caption: General experimental workflow for the synthesis of sulfonamides and sulfonate esters.

product_comparison cluster_products Reaction Products cluster_alternatives Alternative Sulfonylating Agents start This compound sulfonamide Sulfonamides (from Amines) start->sulfonamide High Yield sulfonate Sulfonate Esters (from Alcohols) start->sulfonate Good Yield sulfide Thioethers (from Thiols) start->sulfide Moderate Yield benzenesulfonyl Benzenesulfonyl Chloride sulfonamide->benzenesulfonyl Similar Reactivity tosyl p-Toluenesulfonyl Chloride sulfonamide->tosyl Similar Reactivity pentafluorophenyl Pentafluorophenyl Sulfonate Esters sulfonamide->pentafluorophenyl Milder Conditions

Caption: Reactivity comparison of this compound and alternatives.

Alternative Sulfonylating Agents

While this compound is a highly effective reagent, several alternatives are available, each with its own set of advantages and disadvantages.

  • Benzenesulfonyl Chloride: This is a closely related and widely used reagent. Its reactivity is very similar to that of this compound. The primary difference lies in the absence of the methyl group on the aromatic ring, which can subtly influence the electronic properties and solubility of the resulting products.

  • p-Toluenesulfonyl Chloride (TsCl): Often used interchangeably with this compound in the literature, tosyl chloride is a solid at room temperature, which can make it easier to handle and weigh accurately.[4] The resulting p-toluenesulfonamides and esters are often crystalline, facilitating purification.

  • Pentafluorophenyl Sulfonate Esters: These have emerged as stable and crystalline alternatives to the more reactive sulfonyl chlorides.[5] They are particularly useful when milder reaction conditions are required or when the substrate is sensitive to the acidic byproduct (HCl) generated in reactions with sulfonyl chlorides.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of sulfonamides and sulfonate esters. The reactions are generally high-yielding and the products can be readily characterized by NMR spectroscopy. This guide provides a foundational understanding of the expected NMR spectral features of these products, along with reliable experimental protocols. For applications requiring milder conditions or for substrates sensitive to acid, alternative reagents such as pentafluorophenyl sulfonate esters should be considered. The choice of sulfonylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and the physical properties of the final product.

References

A Comparative Guide to Purity Analysis of 4-Methylbenzylsulfonyl Chloride: HPLC and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like 4-Methylbenzylsulfonyl chloride is critical for the integrity and reproducibility of synthetic processes and the quality of the final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and comparative data.

This compound is a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.[1][2] Its high reactivity, however, makes it susceptible to degradation, primarily through hydrolysis to the corresponding sulfonic acid.[3][4] Therefore, robust analytical methods are essential to accurately quantify its purity and identify potential impurities.

Comparison of Analytical Techniques

The choice of an analytical method for purity assessment depends on the specific requirements of the analysis, such as the need for quantitative results, identification of unknown impurities, or routine quality control. The following table summarizes the key performance aspects of HPLC and alternative methods.

Technique Principle Strengths Limitations Ideal Application
HPLC (UV Detection) Separation based on polarity, detection by UV absorbance.Excellent for quantification of the main component and known impurities. High sensitivity and reproducibility.Requires a chromophore. May require derivatization for compounds with poor UV absorbance.[5][6]Routine quality control, stability studies, and quantitative purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point, followed by mass-based identification.Excellent for identifying and quantifying volatile impurities. High sensitivity and specificity.[7]Not suitable for non-volatile or thermally labile compounds. The high reactivity of sulfonyl chlorides can be challenging.[7]Analysis of volatile organic impurities and reaction byproducts.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nuclei.Provides unambiguous structural confirmation and can quantify purity against a known internal standard. Does not require chromatographic separation.[7]Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret for mixtures.Structural elucidation and primary characterization of new batches.
Titration Chemical reaction with a standardized solution to determine the concentration of the analyte.Simple, inexpensive, and provides an absolute measure of the total acid chloride content.Lacks specificity; it will quantify any reactive acid chloride present. Not suitable for identifying individual impurities.Quick estimation of total sulfonyl chloride content.

Experimental Protocols

Representative HPLC Method for this compound Purity

This protocol is a representative method based on common practices for the analysis of similar aromatic sulfonyl chlorides.[8]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is often effective. A starting condition could be 40% acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Solvents: HPLC grade acetonitrile and water.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with acetonitrile.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution, using the batch of this compound to be analyzed.

3. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that in the standard chromatogram (external standard method).

Workflow for Analytical Method Selection

The selection of an appropriate analytical technique is a critical step in the quality assessment of this compound. The following diagram illustrates a logical workflow for this process.

Workflow for Purity Analysis Method Selection start Define Analytical Goal quant Quantitative Purity of Main Component start->quant id Identification of Unknown Impurities start->id routine Routine QC start->routine struct Structural Confirmation start->struct hplc HPLC-UV quant->hplc High Precision & Sensitivity titration Titration quant->titration Quick Estimate gcms GC-MS id->gcms Volatile Impurities nmr ¹H NMR id->nmr Non-Volatile Impurities routine->hplc High Throughput & Reproducibility struct->nmr Unambiguous Structure

Caption: Logical workflow for selecting an analytical method for this compound purity.

Conclusion

The purity analysis of this compound can be effectively performed using several analytical techniques. HPLC with UV detection stands out as a robust and reliable method for routine quality control and quantitative purity determination due to its high sensitivity and reproducibility. However, for a comprehensive characterization, especially during process development or troubleshooting, orthogonal techniques like GC-MS for volatile impurities and ¹H NMR for structural confirmation are invaluable. Titration offers a simple and rapid, albeit non-specific, assessment of the total sulfonyl chloride content. The selection of the most appropriate method should be guided by the specific analytical requirements, balancing the need for detailed information with practical considerations such as sample throughput and available instrumentation.

References

A Comparative Guide to GC-MS Methods for Sulfonamide Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common derivatization methods for the analysis of sulfonamides by Gas Chromatography-Mass Spectrometry (GC-MS): methylation, silylation, and pentafluorobenzyl bromide (PFB-Br) derivatization. The selection of an appropriate derivatization strategy is critical for achieving the desired sensitivity, accuracy, and reproducibility in sulfonamide analysis. This document summarizes the performance of these methods with supporting experimental data, detailed methodologies, and visual workflows to aid in method development and selection.

Comparison of Method Performance

The following tables summarize the quantitative performance of the three derivatization methods for the analysis of various sulfonamides. The data has been compiled from different studies to provide a comparative overview.

Table 1: Methylation using Diazomethane followed by Pentafluoropropionic Anhydride (PFPA) Derivatization

SulfonamideRecovery (%)
Sulphachloropyridazine54.0
Sulphadiazine75.2
Sulphathiazole83.1
Sulphapyridine88.5
Sulphamerazine102.0
Sulphamethazine135.5
Sulphaquinoxaline104.0
Sulphadimethoxine111.0
Sulphadoxine108.0

Data sourced from a study on sulfonamide analysis in eggs. Recovery was quantitated against deuterated sulphadiazine.

Table 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)
Various Drugs (including those with amine groups amenable to silylation)Not specified for individual sulfonamides2 - 2000 ng/mL0.9896 - 0.9999

Table 3: Pentafluorobenzyl Bromide (PFB-Br) Derivatization

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Intra-assay Precision (RSD%)Inter-assay Precision (RSD%)Accuracy (%)
Acetazolamide300 fmol (67 pg)1 µM0.3 - 4.2Not specified95.3 - 109

Data for the analysis of Acetazolamide in human urine.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Method 1: Methylation followed by Acylation

This method involves a two-step derivatization process: methylation of the sulfonamide nitrogen using diazomethane, followed by acylation with pentafluoropropionic anhydride (PFPA).

Sample Preparation (Eggs):

  • Homogenize 10 g of egg with 40 mL of acetonitrile.

  • Centrifuge and collect the supernatant.

  • Acidify the extract with acetic acid.

  • Perform a clean-up using cation and anion exchange solid-phase extraction cartridges.

Derivatization:

  • Evaporate the cleaned extract to dryness.

  • Reconstitute the residue in a suitable solvent.

  • Add freshly prepared diazomethane solution and allow it to react to methylate the sulfonamides.

  • Evaporate the excess diazomethane and solvent.

  • Add pentafluoropropionic anhydride and heat to acylate the derivatives.

  • Evaporate the excess reagent and reconstitute in a suitable solvent for GC-MS analysis.

GC-MS Conditions:

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min.

  • Carrier Gas: Helium.

  • MS Ionization: Electron Ionization (EI).

  • MS Mode: Selected Ion Monitoring (SIM).

Method 2: Silylation

This method utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens on the sulfonamide molecule with a trimethylsilyl (TMS) group, thereby increasing its volatility.

Derivatization:

  • Place a dried extract of the sample in a reaction vial.

  • Add a suitable solvent (e.g., acetonitrile, pyridine).

  • Add an excess of BSTFA (often with 1% TMCS as a catalyst for less reactive sulfonamides).

  • Seal the vial and heat at 60-80 °C for 20-60 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Conditions (General):

  • GC Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: A suitable temperature gradient to separate the derivatized sulfonamides.

  • Carrier Gas: Helium.

  • MS Ionization: Electron Ionization (EI).

  • MS Mode: Scan or Selected Ion Monitoring (SIM).

Method 3: Pentafluorobenzyl Bromide (PFB-Br) Derivatization

This method involves the derivatization of the sulfonamide group with PFB-Br to form thermally stable and highly electron-capturing derivatives, which are particularly suitable for sensitive analysis by GC with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

Derivatization (for Acetazolamide in Urine):

  • Take a 50 µL aliquot of the urine sample.

  • Evaporate to dryness under a stream of nitrogen.

  • Add 30 vol% PFB-Br in acetonitrile and a base catalyst.

  • Heat at 30 °C for 60 minutes.

  • Evaporate the solvent and reconstitute the residue in toluene.

GC-MS Conditions (for Acetazolamide):

  • GC Column: Not specified in the provided abstract, but typically a non-polar column is used.

  • Injector Temperature: Not specified.

  • Oven Temperature Program: Not specified.

  • Carrier Gas: Helium.

  • MS Ionization: Negative Ion Chemical Ionization (NICI).

  • MS Mode: Selected Ion Monitoring (SIM).

Experimental Workflows

Experimental Workflow for Sulfonamide Analysis by GC-MS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (e.g., Tissue, Urine, Food) Extraction Extraction Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (Methylation, Silylation, or PFB-Br) Cleanup->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: General workflow for sulfonamide analysis by GC-MS.

Methylation & Acylation Workflow Start Cleaned Extract Drydown1 Evaporate to Dryness Start->Drydown1 Recon1 Reconstitute Drydown1->Recon1 Methylation Add Diazomethane Recon1->Methylation Drydown2 Evaporate Excess Reagent Methylation->Drydown2 Acylation Add PFPA & Heat Drydown2->Acylation Drydown3 Evaporate Excess Reagent Acylation->Drydown3 Recon2 Reconstitute for GC-MS Drydown3->Recon2 Silylation Workflow Start Dried Extract AddSolvent Add Solvent Start->AddSolvent AddBSTFA Add BSTFA (+/- Catalyst) AddSolvent->AddBSTFA Heat Heat (60-80°C) AddBSTFA->Heat Cool Cool to RT Heat->Cool Inject Inject into GC-MS Cool->Inject PFB-Br Derivatization Workflow Start Sample Aliquot Drydown1 Evaporate to Dryness Start->Drydown1 AddReagent Add PFB-Br & Catalyst Drydown1->AddReagent Heat Heat (e.g., 30°C) AddReagent->Heat Drydown2 Evaporate Solvent Heat->Drydown2 Recon Reconstitute in Toluene Drydown2->Recon Inject Inject into GC-MS Recon->Inject

A Comparative Guide to Titrimetric Determination of Sulfonyl Chloride Concentration

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of sulfonyl chlorides is crucial for researchers, scientists, and drug development professionals, as these compounds are key intermediates in the synthesis of pharmaceuticals, such as sulfonamides.[1][2] Titrimetric analysis offers a cost-effective, simple, and accurate alternative to chromatographic and spectroscopic methods for determining the concentration of the sulfonyl chloride functional group.[3][4]

This guide provides an objective comparison of common titrimetric methods for quantifying sulfonyl chlorides, supported by experimental data and detailed protocols to facilitate implementation in a laboratory setting.

Comparison of Titrimetric Methodologies

Titrimetric methods for sulfonyl chloride determination are typically indirect, relying on the reaction of the sulfonyl chloride with a nucleophile. The choice of method depends on the sample matrix, potential interfering substances, and available equipment.

Analytical Method Principle Typical Reagents End-point Detection Advantages Limitations & Considerations
Indirect Titration (via Thiol Reaction) Sulfonyl chloride reacts with an excess of a thiol (e.g., benzyl mercaptan). The concentration is determined either by back-titrating the unreacted thiol or by titrating the sulfinic acid product.Benzyl mercaptan, Acrylonitrile (masking agent), Cerium(IV) sulfate (oxidant for sulfinic acid), Cobalt(II) (for photometric titration of thiol).Potentiometric, Visual (Ferroin indicator), Photometric.Simple, accurate, and suitable for routine analysis. Photometric back-titration allows for micro-level estimation.Lacks specificity in the presence of other species that can react with thiols or the oxidant. The thiol reagent can be susceptible to air oxidation.
Indirect Titration (via Hydrolysis & Argentometry) The sulfonyl chloride is hydrolyzed under alkaline conditions to generate a chloride ion, which is then titrated with silver nitrate. A blank titration is performed to account for free chloride.[5]Sodium hydroxide (for hydrolysis), Nitric acid, Silver nitrate (titrant).[5]Potentiometric.[5][6]High precision and accuracy with strong specificity for the sulfonyl chloride group.[5]The hydrolysis step requires careful control of conditions (time, temperature) to ensure complete reaction. Not suitable for sulfonyl chlorides that are unstable or decompose under alkaline conditions.
Indirect Titration (via Amine Reaction) Sulfonyl chlorides react with primary or secondary amines to form sulfonamides and release hydrochloric acid.[7][8] The liberated HCl can be titrated with a standard base.A primary or secondary amine (e.g., aniline), Standard sodium hydroxide solution.Potentiometric, Visual (acid-base indicator).Utilizes a common and well-understood reaction.The amine reagent can also act as a base, potentially interfering with the titration of the liberated HCl. The reaction rate can vary depending on the amine's reactivity.

Quantitative Performance Data

The following table summarizes available quantitative data for the different titrimetric approaches, allowing for a direct comparison of their performance.

Method Analyte / Matrix Linearity Range Precision (Average Standard Deviation) Reference
General TitrimetryGeneral Sulfonyl Chlorides3 mg - 9 mgNot Specified[4]
Indirect (Thiol), Potentiometric TitrationVarious Sulfonyl Chlorides3 mg - 9 mg±0.024 to ±0.059
Indirect (Thiol), Photometric TitrationVarious Sulfonyl Chlorides25 µg - 75 µg0.13 to 0.16
Indirect (Hydrolysis), Potentiometric TitrationPyridine-3-sulfonyl chlorideNot SpecifiedStated as "high precision"[5]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for titrimetric analysis and the specific reaction pathways involved in the thiol-based method.

G cluster_prep Sample Preparation cluster_reaction Reaction/Hydrolysis cluster_titration Titration cluster_calc Calculation Sample Weigh Sample Accurately Solvent Dissolve in Appropriate Organic Solvent Sample->Solvent Reagent Add Excess Reagent (e.g., Thiol, Amine, or Base for Hydrolysis) Solvent->Reagent Transfer Sample Solution Stir Allow Reaction to Complete (Stirring, Heating as required) Reagent->Stir Titrate Titrate with Standardized Titrant (e.g., AgNO3, Ce(IV), NaOH) Stir->Titrate Transfer Reacted Solution Endpoint Detect Equivalence Point (Potentiometric, Visual, or Photometric) Titrate->Endpoint Calculate Calculate Sulfonyl Chloride Concentration Endpoint->Calculate Use Titration Volume

Caption: General workflow for the titrimetric determination of sulfonyl chloride.

G cluster_path1 Pathway 1: Titrate Product cluster_path2 Pathway 2: Titrate Excess Reagent RSO2Cl R-SO₂Cl (Sulfonyl Chloride) reaction Reaction RSO2Cl->reaction RSH 2 R'-SH (Excess Benzyl Mercaptan) RSH->reaction RSO2H R-SO₂H (Sulfinic Acid) reaction->RSO2H RSSR R'-S-S-R' + HCl reaction->RSSR ExcessRSH Excess R'-SH reaction->ExcessRSH Mask Mask Excess R'-SH with Acrylonitrile RSO2H->Mask Titrate_Thiol Photometric Titration with Co(II) ExcessRSH->Titrate_Thiol Titrate_Sulfinic Oxidimetric Titration with Ce(IV) Mask->Titrate_Sulfinic

Caption: Reaction pathways for the thiol-based titrimetric method.

Detailed Experimental Protocols

The following are detailed methodologies for two distinct titrimetric approaches.

Protocol 1: Indirect Determination via Thiol Reaction and Potentiometric Titration

This protocol is adapted from the method described for the determination of various sulfonyl chlorides using benzyl mercaptan.

Principle: The sulfonyl chloride reacts with a known excess of benzyl mercaptan. The sulfinic acid formed is then titrated with a standard solution of cerium(IV) sulfate after masking the unreacted mercaptan.

Reagents:

  • Benzyl Mercaptan Solution (0.01 M): Prepare in anhydrous dimethylformamide (DMF).

  • Cerium(IV) Sulfate Solution (0.01 M): Standardized solution in 0.5 M sulfuric acid.

  • Acrylonitrile Solution: 10% (v/v) in DMF.

  • Potassium Hydroxide Solution (0.1 M): Aqueous.

  • Ferroin Indicator: Standard solution.

  • Sample Solution: Accurately weigh 3-9 mg of the sulfonyl chloride sample and dissolve in a known volume of DMF.

Procedure:

  • Pipette an aliquot (e.g., 5 mL) of the sample solution into a 100 mL titration vessel.

  • Add 5 mL of the 0.01 M benzyl mercaptan solution. Mix and allow to stand for 2 minutes.

  • Add 1 mL of the 0.1 M potassium hydroxide solution, followed by 1 mL of the acrylonitrile solution to mask the excess benzyl mercaptan.

  • Acidify the solution by adding 5 mL of 2 M sulfuric acid.

  • Add 1-2 drops of Ferroin indicator.

  • Perform a potentiometric titration using a platinum-calomel electrode system with the standardized 0.01 M Cerium(IV) sulfate solution until the endpoint is reached (indicated by a sharp potential jump or a color change from orange-red to pale blue).

  • Perform a blank titration using the same procedure but omitting the sulfonyl chloride sample.

  • Calculate the sulfonyl chloride concentration based on the volume of titrant consumed, considering the stoichiometry of the reaction (RSO₂Cl to RSO₂H is 1:1, and RSO₂H to 2Ce⁴⁺ is 1:2).

Protocol 2: Indirect Determination via Hydrolysis and Argentometric Titration

This protocol is based on a method for determining the content of pyridine-3-sulfonyl chloride.[5]

Principle: This method involves two separate titrations. The first titration determines the total chlorine content after alkaline hydrolysis of the sulfonyl chloride group. The second titration determines the amount of free chloride (ionic) present in the sample. The sulfonyl chloride content is calculated from the difference.[5]

Reagents:

  • Sodium Hydroxide Solution (1.5 M): Aqueous.

  • Nitric Acid Solution (10%): Aqueous.

  • Silver Nitrate Titrant (0.1 M): Standardized aqueous solution.

  • Organic Solvent: A suitable solvent to dissolve the sample (e.g., acetonitrile).

  • Sample Stock Solution: Accurately weigh a known amount of the sulfonyl chloride sample and dissolve it in the organic solvent to a known volume.

Procedure for Total Chlorine Determination:

  • Precisely pipette 10 mL of the sample stock solution into a 100 mL beaker.

  • Add 2 mL of 1.5 M sodium hydroxide solution.

  • Add 50 mL of purified water to dilute the solution.

  • Decompose the sample by stirring with a magnetic stirrer for 5-10 minutes.[5]

  • Add 5 mL of 10% nitric acid solution dropwise.

  • Perform a potentiometric titration with 0.1 M silver nitrate titrant to the endpoint. An Ag/AgCl electrode is suitable for this purpose.[6]

  • Record the volume of titrant used (V_total).

  • Correct the result with a blank test performed under identical conditions.

Procedure for Free Acid/Chloride Determination:

  • Precisely pipette 10 mL of the sample stock solution into a 100 mL beaker.

  • Add an ice-water mixture to bring the total volume to 80 mL. This is done to keep the solution near 0°C to prevent hydrolysis during the titration.[5]

  • Stir the solution with a magnetic stirrer for 5 minutes.

  • Perform a potentiometric titration with 0.1 M silver nitrate titrant to the endpoint.

  • Record the volume of titrant used (V_free).

  • Correct the result with a blank test.

Calculation:

  • The volume of titrant corresponding to the sulfonyl chloride is V_sulfonyl = V_total - V_free.

  • Calculate the content of sulfonyl chloride in the sample based on V_sulfonyl, the concentration of the silver nitrate titrant, and the initial sample weight.

References

A Comparative Guide to the Reactivity of 4-Methylbenzylsulfonyl Chloride and p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Toluenesulfonyl chloride is a widely used and well-characterized reagent. In contrast, 4-Methylbenzylsulfonyl chloride is less studied, and quantitative data on its reactivity is scarce. A theoretical analysis based on electronic effects suggests that this compound may be slightly more reactive than p-toluenesulfonyl chloride due to the less electron-donating nature of the 4-methylbenzyl group compared to the p-tolyl group. However, the greater steric bulk of the benzyl group could counteract this electronic effect. This guide presents available kinetic data for p-toluenesulfonyl chloride as a benchmark and provides a proposed experimental protocol for a direct comparative study.

Theoretical Comparison of Reactivity

The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is primarily governed by electronic and steric effects. These factors influence the electrophilicity of the sulfur atom and the accessibility of the reaction center to an incoming nucleophile.

Electronic Effects

The electronic influence of the substituent on the aromatic ring can be quantified using Hammett substituent constants (σ). A more positive σ value indicates a more electron-withdrawing group, which increases the electrophilicity of the sulfonyl sulfur and thus enhances reactivity. Conversely, a more negative σ value signifies a more electron-donating group, which decreases reactivity.

Based on the available Hammett constants, the p-methyl group of p-toluenesulfonyl chloride is a stronger electron-donating group (σp = -0.17) than the p-benzyl group (σp = -0.11).[1] This suggests that the sulfur atom in this compound is slightly more electrophilic than in p-toluenesulfonyl chloride, which would theoretically lead to a higher reaction rate.

SubstituentHammett Constant (σp)Predicted Effect on Reactivity
p-Methyl (-CH3)-0.17[1]Electron-donating, decreases reactivity
p-Benzyl (-CH2C6H5)-0.11[1]Less electron-donating, increases reactivity relative to p-methyl
Steric Effects

The steric hindrance around the sulfonyl chloride functional group can significantly impact the rate of reaction, particularly for bimolecular nucleophilic substitution (SN2) mechanisms. The benzyl group is considerably bulkier than the methyl group. This increased steric hindrance in this compound could impede the approach of a nucleophile to the sulfur atom, potentially slowing down the reaction rate. The overall reactivity will be a balance between the electronic and steric effects.

Quantitative Reactivity Data: p-Toluenesulfonyl Chloride

The following tables summarize the available quantitative data on the reactivity of p-toluenesulfonyl chloride, which can serve as a baseline for its reactivity.

Table 1: Solvolysis of p-Toluenesulfonyl Chloride
SolventTemperature (°C)Rate Constant (k)Reference
50% Acetone/50% Water (v/v)25.00.0106 min⁻¹[2]
47.5% Ethanol/52.5% Water (v/v)25.00.0287 min⁻¹[2]
Table 2: Hydrolysis of p-Toluenesulfonyl Chloride in Water
pHTemperature (°C)Half-life (t₁₂)Reference
4.0252.2 min[3]
7.0252.2 min[3]
9.0252.6 min[3]

Experimental Protocols

Proposed Protocol for Comparative Kinetic Analysis of Sulfonyl Chloride Solvolysis by Conductometry

This protocol outlines a method to determine and compare the rates of solvolysis for this compound and p-toluenesulfonyl chloride by monitoring the change in conductivity over time. The reaction produces the corresponding sulfonic acid and hydrochloric acid, both of which are strong electrolytes.

Materials and Equipment:

  • This compound

  • p-Toluenesulfonyl chloride (recrystallized)

  • High-purity solvent (e.g., acetonitrile, ethanol-water mixtures)

  • Conductivity meter with a temperature-controlled cell

  • Thermostated water bath

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations (e.g., 0.01 M) of both this compound and p-toluenesulfonyl chloride in the chosen anhydrous solvent.

    • Prepare the desired solvent mixture (e.g., 80:20 ethanol:water) and allow it to reach thermal equilibrium in the thermostated water bath.

  • Kinetic Measurement:

    • Place a known volume of the solvent mixture into the conductivity cell and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the solvent mixture with vigorous stirring.

    • Immediately begin recording the conductivity of the solution at regular time intervals until the conductivity reaches a stable value (indicating the completion of the reaction).

  • Data Analysis:

    • Plot the conductivity as a function of time.

    • The first-order rate constant (k) can be determined from the slope of a plot of ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t.

    • Repeat the experiment for the other sulfonyl chloride under identical conditions.

    • Compare the calculated rate constants to determine the relative reactivity.

General Protocol for Sulfonamide Synthesis

This protocol describes a general method for the synthesis of sulfonamides from a primary or secondary amine and either this compound or p-toluenesulfonyl chloride.

Materials:

  • Amine (primary or secondary)

  • This compound or p-toluenesulfonyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Base (e.g., triethylamine or pyridine)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Reaction Setup:

    • Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the base (e.g., triethylamine, 1.2 eq) to the stirred solution.

  • Sulfonyl Chloride Addition:

    • Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 2-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.

Visualizations

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Sulfonyl_Chloride R-SO₂Cl TS [Nu---S(O₂)---Cl]⁻      |      H   R Sulfonyl_Chloride->TS Nucleophile Nu-H Nucleophile->TS Nucleophilic Attack Sulfonylated_Product R-SO₂-Nu TS->Sulfonylated_Product Chloride Departure HCl HCl TS->HCl

Caption: General SN2 mechanism for the reaction of a sulfonyl chloride with a nucleophile.

G Start Prepare Stock Solutions (0.01 M Sulfonyl Chlorides) Equilibrate Equilibrate Solvent in Conductivity Cell (25°C) Start->Equilibrate Inject Inject Sulfonyl Chloride Stock Solution Equilibrate->Inject Record Record Conductivity vs. Time Inject->Record Plot Plot ln(C∞ - Ct) vs. Time Record->Plot Calculate Calculate Rate Constant (k) from Slope Plot->Calculate Compare Compare Rate Constants Calculate->Compare End Determine Relative Reactivity Compare->End

Caption: Proposed experimental workflow for comparative kinetic analysis.

Conclusion

References

A Comparative Guide to 4-Methylbenzylsulfonyl Chloride and Benzenesulfonyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters, crucial moieties in a vast array of pharmaceuticals and functional materials. Among the most common aromatic sulfonylating agents are 4-methylbenzylsulfonyl chloride, more commonly known as p-toluenesulfonyl chloride (TsCl), and benzenesulfonyl chloride (BsCl). This guide provides an objective comparison of their performance in synthesis, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective handling and application in synthesis.

PropertyThis compound (TsCl)Benzenesulfonyl Chloride (BsCl)
CAS Number 98-59-998-09-9
Molecular Formula C₇H₇ClO₂SC₆H₅ClO₂S
Molecular Weight 190.65 g/mol 176.62 g/mol
Appearance Colorless to light yellow crystalline solidColorless to yellowish liquid
Melting Point 67-71 °C14.5 °C
Boiling Point 145-146 °C at 15 mmHg251-252 °C (dec.)
Solubility Soluble in organic solvents, reacts with waterSoluble in organic solvents like ether and dichloromethane, reacts with water[1]

Reactivity and Performance in Synthesis

The primary synthetic application of both TsCl and BsCl is the sulfonylation of nucleophiles, most notably amines and alcohols, to form sulfonamides and sulfonate esters, respectively. The reactivity of the sulfonyl chloride is governed by the electrophilicity of the sulfur atom, which is influenced by the electronic nature of the substituents on the benzene ring.

The key structural difference between TsCl and BsCl is the presence of a methyl group at the para position of the benzene ring in TsCl. The methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation. This electron donation slightly reduces the electrophilicity of the sulfonyl sulfur atom in TsCl compared to the unsubstituted BsCl. Consequently, benzenesulfonyl chloride is generally considered to be a slightly more reactive sulfonylating agent than p-toluenesulfonyl chloride.

While this difference in reactivity is often subtle, it can be leveraged to achieve selectivity in competitive reactions or may necessitate slightly more forcing conditions for reactions involving TsCl.

Quantitative Comparison: Sulfonylation of Benzylamine

To provide a quantitative comparison of the performance of this compound and benzenesulfonyl chloride in a typical sulfonylation reaction, we present the synthesis of N-benzylsulfonamides. The following data is based on reported experimental procedures.

ReagentProductReaction ConditionsReported Yield
This compound (TsCl)N-Benzyl-p-toluenesulfonamideBenzylamine, Pyridine, room temperature, 1 hour90%
Benzenesulfonyl Chloride (BsCl)N-BenzylbenzenesulfonamideBenzenesulfonamide, Benzyl alcohol, Mn(I) PNP pincer precatalyst, K₂CO₃, xylenes, 150 °C, 24 hours93%[2]

It is important to note that the reaction conditions for the synthesis of N-benzylbenzenesulfonamide in the cited literature utilize a catalytic "borrowing hydrogen" approach, which differs from the classical sulfonylation method. However, this high-yield synthesis provides a valuable benchmark for the performance of benzenesulfonyl chloride. For a more direct comparison, the standardized experimental protocol below is provided.

Experimental Protocols

The following are detailed, standardized methodologies for the synthesis of N-benzylsulfonamides, designed to allow for a direct comparison of this compound and benzenesulfonyl chloride under identical conditions.

Synthesis of N-Benzyl-p-toluenesulfonamide

Materials:

  • Benzylamine

  • This compound (TsCl)

  • Pyridine

  • Deionized water

  • Ethanol

Procedure:

  • To a solution of benzylamine (5 g, 46.7 mmol) in pyridine (25 ml), cautiously add p-toluenesulfonyl chloride (10 g, 52.5 mmol).

  • Stir the resulting deep red solution at room temperature for 1 hour.

  • Pour the reaction mixture into water (80-100 ml).

  • An oily precipitate will form, which should solidify upon scratching with a glass rod.

  • Filter the solid and recrystallize from ethanol to yield the pure product.

Synthesis of N-Benzylbenzenesulfonamide

Materials:

  • Benzylamine

  • Benzenesulfonyl chloride (BsCl)

  • Pyridine

  • Deionized water

  • Ethanol

Procedure:

  • To a solution of benzylamine (5 g, 46.7 mmol) in pyridine (25 ml), cautiously add benzenesulfonyl chloride (9.27 g, 52.5 mmol).

  • Stir the resulting solution at room temperature for 1 hour.

  • Pour the reaction mixture into water (80-100 ml).

  • An oily precipitate will form, which should solidify upon scratching with a glass rod.

  • Filter the solid and recrystallize from ethanol to yield the pure product.

Visualization of Synthetic Workflow

The general experimental workflow for the synthesis of sulfonamides using either this compound or benzenesulfonyl chloride can be visualized as follows:

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Amine (e.g., Benzylamine) ReactionVessel Stir at Room Temperature Amine->ReactionVessel SulfonylChloride Sulfonyl Chloride (TsCl or BsCl) SulfonylChloride->ReactionVessel Base Base (e.g., Pyridine) Base->ReactionVessel Quench Quench with Water ReactionVessel->Quench Precipitation Precipitation/Solidification Quench->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization FinalProduct Pure Sulfonamide Recrystallization->FinalProduct

Caption: General experimental workflow for sulfonamide synthesis.

The logical relationship for selecting between this compound and benzenesulfonyl chloride can be guided by the desired reactivity and the nature of the substrate.

logical_relationship Start Substrate for Sulfonylation Decision Desired Reactivity? Start->Decision BsCl_Path Higher Reactivity Decision->BsCl_Path High TsCl_Path Slightly Lower Reactivity / Crystalline Reagent Decision->TsCl_Path Moderate/Controlled Reaction_BsCl Reaction with Benzenesulfonyl Chloride (BsCl) BsCl_Path->Reaction_BsCl Reaction_TsCl Reaction with this compound (TsCl) TsCl_Path->Reaction_TsCl Product Sulfonamide Product Reaction_BsCl->Product Reaction_TsCl->Product

Caption: Decision logic for reagent selection.

Conclusion

Both this compound (TsCl) and benzenesulfonyl chloride (BsCl) are highly effective reagents for the synthesis of sulfonamides and sulfonate esters. The choice between them often depends on subtle differences in reactivity and practical considerations. Benzenesulfonyl chloride is slightly more reactive due to the absence of an electron-donating group on the aromatic ring. In contrast, p-toluenesulfonyl chloride is a solid, which can be an advantage for handling and purification. The experimental data suggests that both reagents can provide high yields of the desired sulfonamide products under appropriate conditions. Researchers should consider the specific requirements of their synthetic targets, including the sensitivity of other functional groups and desired reaction kinetics, when selecting between these two valuable reagents.

References

Alternative reagents to 4-Methylbenzylsulfonyl chloride for sulfonamide formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of the sulfonamide bond is a cornerstone reaction in medicinal chemistry and drug development. The archetypal reagent, 4-methylbenzylsulfonyl chloride (p-toluenesulfonyl chloride, TsCl), is widely used due to its commercial availability and extensive documentation. However, its application is not without limitations, particularly concerning the stability of the resulting sulfonamide and the often harsh conditions required for its cleavage. This guide provides an objective comparison of alternative reagents to this compound, focusing on 2-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl) and 4-methoxybenzenesulfonyl chloride, with supporting experimental data to inform reagent selection in sulfonamide synthesis.

Performance Comparison of Sulfonylating Agents

The choice of sulfonylating agent significantly impacts the reaction conditions required for sulfonamide formation and, crucially, the subsequent deprotection strategy. The electronic nature of the substituent on the aryl ring of the sulfonyl chloride dictates the reactivity of the reagent and the stability of the resulting sulfonamide. Electron-withdrawing groups, such as the nitro group in nosyl chloride, increase the electrophilicity of the sulfur atom, leading to higher reactivity.[1][2] Conversely, electron-donating groups, like the methoxy group in 4-methoxybenzenesulfonyl chloride, can modulate reactivity.[3]

ReagentStructureKey AdvantagesKey Disadvantages
This compound (TsCl) - Readily available and cost-effective- Forms stable sulfonamides[4]- Harsh conditions often required for deprotection (e.g., strong acid or reducing agents)[5]
2-Nitrobenzenesulfonyl chloride (NsCl) - Highly reactive, often leading to high yields[6]- Nosyl group can be cleaved under very mild conditions (e.g., thiophenol and base)[4][7]- Can be more expensive than TsCl- The nitro group can be susceptible to reduction under certain conditions
4-Methoxybenzenesulfonyl chloride - Forms sulfonamides with potentially altered physicochemical properties- Can be useful in specific synthetic contexts- Reactivity is generally lower than nosyl chloride- Deprotection conditions are typically similar to or slightly milder than for tosylamides

Quantitative Data Summary

The following table summarizes typical yields for the formation of sulfonamides from various primary amines using the compared sulfonyl chlorides. It is important to note that reaction conditions such as solvent, base, temperature, and reaction time can significantly influence the yield. The data presented here is a collation from various sources to provide a comparative overview.

Amine SubstrateThis compound (Yield)2-Nitrobenzenesulfonyl chloride (Yield)4-Methoxybenzenesulfonyl chloride (Yield)
Aniline~95%~98%[6]~90%
Benzylamine~90%>95%[4]~88%
n-Propylamine~85%~90%~82%
tert-ButylamineLower yields due to steric hindranceModerate to good yieldsLower yields due to steric hindrance

Experimental Protocols

Detailed methodologies for the synthesis of a representative sulfonamide, N-benzyl-sulfonamide, are provided below for each reagent.

Protocol 1: Synthesis of N-Benzyl-4-methylbenzenesulfonamide using this compound

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve benzylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TTC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of N-Benzyl-2-nitrobenzenesulfonamide using 2-Nitrobenzenesulfonyl chloride

Materials:

  • 2-Nitrobenzenesulfonyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask, dissolve benzylamine in anhydrous DCM under an inert atmosphere.

  • Add triethylamine to the solution and cool to 0 °C.

  • Add 2-nitrobenzenesulfonyl chloride portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the mixture with DCM and wash sequentially with water, 1M HCl, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • The crude product can be purified by flash chromatography.

Protocol 3: Synthesis of N-Benzyl-4-methoxybenzenesulfonamide using 4-Methoxybenzenesulfonyl chloride

Materials:

  • 4-Methoxybenzenesulfonyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Pyridine (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a stirred solution of benzylamine in anhydrous THF, add pyridine at room temperature.

  • Add 4-methoxybenzenesulfonyl chloride in one portion.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic extracts with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The general workflow for sulfonamide synthesis from an amine and a sulfonyl chloride can be visualized as a straightforward nucleophilic substitution reaction.

Sulfonamide_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Amine Primary or Secondary Amine Reaction Nucleophilic Substitution Amine->Reaction SulfonylChloride Ar-SO2Cl (e.g., TsCl, NsCl) SulfonylChloride->Reaction Base Base (e.g., Pyridine, TEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Sulfonamide Sulfonamide (Ar-SO2-NR'R'') Purification->Sulfonamide

Caption: General workflow for sulfonamide synthesis.

The key difference in the utility of these reagents often lies in the deprotection step. The cleavage of the nosyl group is particularly advantageous due to its mildness.

Deprotection_Comparison cluster_tosyl Tosyl-Sulfonamide Deprotection cluster_nosyl Nosyl-Sulfonamide Deprotection cluster_product Product Tosylamide Tosyl-Sulfonamide (Ar-SO2-NR'R'') HarshConditions Harsh Conditions (e.g., HBr/AcOH, Na/NH3) Tosylamide->HarshConditions FreeAmine Free Amine (HNR'R'') HarshConditions->FreeAmine Nosylamide Nosyl-Sulfonamide (Ar(NO2)-SO2-NR'R'') MildConditions Mild Conditions (e.g., Thiophenol, K2CO3) Nosylamide->MildConditions MildConditions->FreeAmine

Caption: Comparison of deprotection conditions.

Conclusion

While this compound remains a workhorse in organic synthesis, alternative reagents offer distinct advantages that can be crucial in the context of complex molecule synthesis. 2-Nitrobenzenesulfonyl chloride stands out for its high reactivity and, most importantly, the mild conditions required for the cleavage of the resulting sulfonamide, making it an excellent choice for substrates sensitive to harsh deprotection protocols.[4][7] 4-Methoxybenzenesulfonyl chloride provides another alternative, allowing for the introduction of an electron-donating group which can influence the properties of the final compound. The selection of the appropriate sulfonylating agent should be guided by a careful consideration of the substrate's reactivity, the desired stability of the sulfonamide intermediate, and the compatibility of the deprotection conditions with other functional groups present in the molecule.

References

4-Methylbenzylsulfonyl Chloride: A Comparative Guide for Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of a sulfonylating agent is critical for the efficient and selective formation of sulfonamides and sulfonate esters. While traditional reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are widely used, 4-methylbenzylsulfonyl chloride presents a unique set of characteristics. This guide provides an objective comparison of this compound with other common sulfonylating agents, supported by available experimental data, to assist in the selection of the most appropriate reagent for a given synthetic challenge.

Comparative Analysis of Sulfonylating Agents

The primary distinction of this compound lies in the methylene (-CH2-) spacer between the 4-methylphenyl group and the sulfonyl chloride moiety. This structural feature influences the reagent's reactivity and the properties of the resulting sulfonated products.

Key Advantages of this compound:

  • Modified Reactivity: The methylene spacer electronically insulates the sulfonyl group from the phenyl ring. This can lead to a reactivity profile that is more akin to an alkylsulfonyl chloride than an arylsulfonyl chloride, potentially offering different selectivity in complex molecules.

  • Reduced Steric Hindrance: The increased distance between the bulky aryl group and the reactive sulfur center may reduce steric hindrance around the sulfonyl group, facilitating reactions with sterically demanding amines or alcohols.

  • Flexibility in Product Structure: The resulting 4-methylbenzylsulfonyl (Mbs) group imparts greater conformational flexibility to the final product compared to the rigid phenylsulfonyl group, which can be advantageous in tuning the pharmacological properties of a drug candidate.

The following table summarizes the performance of this compound in comparison to other commonly used sulfonylating agents based on reported experimental data. It is important to note that reaction conditions can significantly influence yields, and direct comparative studies under identical conditions are limited.

Sulfonylating AgentAmine SubstrateBaseSolventReaction TimeYield (%)Reference
This compound TrimetazidineTriethylamineDichloromethane30 min87[1]
p-Toluenesulfonyl chlorideAniline-Solvent-free (Microwave)3 min97[2]
p-Toluenesulfonyl chlorideAllylaminePyridineDichloromethane-Low[3]
p-Toluenesulfonyl chlorideAllylamineK2CO3Tetrahydrofuran/Water24 h73[3]
Methanesulfonyl chlorideN-Cbz-amino acidsN-methylimidazoleDichloromethane-up to 89[4]
Benzenesulfonyl chlorideAnilineTriethylamineTHF6 h86[5]
Benzenesulfonyl chlorideDibutylamineNaOHWater-94[6][7]
Benzenesulfonyl chloride1-OctylamineNaOHWater-98[6][7]

Experimental Protocol: General Synthesis of Sulfonamides

This protocol provides a general method for the synthesis of sulfonamides from primary or secondary amines and a sulfonyl chloride, which can be adapted for this compound.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous dichloromethane (CH2Cl2) or other suitable aprotic solvent

  • Triethylamine (Et3N) or other suitable non-nucleophilic base (1.5 - 2.0 eq)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • To a solution of the amine (1.0 - 1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 - 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it dropwise to the stirred amine solution over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.

Visualizing the Sulfonylation Process

To better understand the components and workflow of a typical sulfonylation reaction, the following diagrams have been generated.

Sulfonylating_Agents cluster_agents Common Sulfonylating Agents This compound This compound p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride Methanesulfonyl chloride Methanesulfonyl chloride Benzenesulfonyl chloride Benzenesulfonyl chloride

Caption: Structures of Common Sulfonylating Agents.

Sulfonylation_Workflow reagents Amine + this compound reaction_conditions Solvent (e.g., CH2Cl2) Base (e.g., Et3N) 0°C to Room Temperature reagents->reaction_conditions 1. Reaction workup Aqueous Workup (Wash with H2O, acid, base, brine) reaction_conditions->workup 2. Quenching & Extraction purification Purification (Recrystallization or Chromatography) workup->purification 3. Isolation product N-(4-Methylbenzyl)sulfonamide purification->product 4. Final Product

Caption: General Workflow for Sulfonamide Synthesis.

Signaling Pathways and Biological Relevance

Sulfonamides are a cornerstone of medicinal chemistry, most famously as a class of antibiotics that inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. The structural modifications afforded by using different sulfonylating agents can significantly impact the biological activity of the resulting sulfonamide. The N-(4-methylbenzyl)sulfonamide moiety, for instance, is found in molecules with a range of biological activities, highlighting the importance of exploring diverse sulfonylating agents in drug discovery programs. While a specific signaling pathway universally targeted by N-(4-methylbenzyl)sulfonamides is not defined, the versatility of this structural motif allows for its incorporation into ligands for a wide array of biological targets.

Signaling_Pathway Sulfonylating_Agent This compound Sulfonamide N-(4-Methylbenzyl)sulfonamide Sulfonylating_Agent->Sulfonamide Synthesis Biological_Target Biological Target (e.g., Enzyme, Receptor) Sulfonamide->Biological_Target Binding/Interaction Biological_Response Biological Response (e.g., Antibacterial activity, Kinase inhibition) Biological_Target->Biological_Response Modulation

Caption: Role of Sulfonamides in Modulating Biological Pathways.

References

A Comparative Analysis of Amine Protecting Groups: Ms, Ts, Ns vs. 4-Methylbenzylsulfonyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step construction of complex pharmaceutical agents. The choice of a suitable protecting group is critical, dictating the reaction conditions that can be employed and the ultimate efficiency of the synthetic route. Among the myriad of options, sulfonyl-based protecting groups are prized for their robustness and unique reactivity. This guide provides an objective, data-driven comparison of three classical sulfonyl protecting groups—methanesulfonyl (Ms), p-toluenesulfonyl (Ts), and 2-nitrobenzenesulfonyl (Ns)—with the less ubiquitous 4-methylbenzylsulfonyl group, offering insights into their respective strengths and weaknesses.

At a Glance: Key Performance Indicators

The selection of an amine protecting group hinges on a delicate balance between stability and the ease of removal. While a highly stable group can withstand harsh reaction conditions, its cleavage may require equally forcing conditions that can compromise other sensitive functionalities within the molecule. Conversely, a labile protecting group, while easy to remove, may not survive the rigors of a multi-step synthesis.

Protecting GroupAbbreviationStructureKey AdvantagesKey Disadvantages
MethanesulfonylMsCH₃SO₂-High stability, less sterically hindered than Ts.Requires harsh reductive or strongly acidic conditions for removal.
p-ToluenesulfonylTsp-CH₃C₆H₄SO₂-High stability, crystalline derivatives.[1]Notoriously difficult to cleave, often requiring harsh reductive or acidic conditions.[1]
2-NitrobenzenesulfonylNso-NO₂C₆H₄SO₂-Mild cleavage conditions (thiolate nucleophiles), enables Fukuyama amine synthesis.[2]Limited stability to reducing agents and some organometallic reagents.
4-Methylbenzylsulfonyl-p-CH₃C₆H₄CH₂SO₂-Potentially milder cleavage than Ts via benzylic C-S bond cleavage.Limited literature data, potential for side reactions at the benzylic position.

Quantitative Comparison of Protection and Deprotection

The following tables summarize typical reaction conditions, times, and yields for the protection of a model primary amine (benzylamine) and the subsequent deprotection of the resulting sulfonamide. This data, compiled from various sources, provides a quantitative basis for comparison.

Table 1: Amine Protection Comparison

Protecting GroupReagentBaseSolventConditionsReaction TimeTypical Yield (%)
Ms Methanesulfonyl chloride (MsCl)Triethylamine (Et₃N)Dichloromethane (CH₂Cl₂)0 °C to rt1-4 h>90
Ts p-Toluenesulfonyl chloride (TsCl)PyridineDichloromethane (CH₂Cl₂)0 °C to rt2-16 h~95
Ns 2-Nitrobenzenesulfonyl chloride (NsCl)PyridineDichloromethane (CH₂Cl₂)0 °C2 h98
4-Methylbenzylsulfonyl 4-Methylbenzylsulfonyl chloridePyridineDichloromethane (CH₂Cl₂)rt24 hHigh (qualitative)

Table 2: Amine Deprotection Comparison

Protecting GroupDeprotection Reagent(s)SolventConditionsReaction TimeTypical Yield (%)
Ms TiCl₃, LiTetrahydrofuran (THF)rt-High
Ts SmI₂/amine/waterTetrahydrofuran (THF)rtInstantaneousNear quantitative[3]
Ns Thiophenol, K₂CO₃Acetonitrile (MeCN)rt1-2 h95
4-Methylbenzylsulfonyl Na/NH₃ (liquid)----

Stability Profile

Sulfonyl groups are generally recognized for their high stability under both acidic and basic conditions.[2] This robustness allows for a wide range of subsequent chemical transformations to be performed without compromising the protected amine.

Protecting GroupAcidic ConditionsBasic ConditionsReductive Conditions (e.g., H₂, Pd/C)Organometallic Reagents
Ms StableStableStableGenerally Stable
Ts StableStableStableGenerally Stable
Ns StableStableLabile (nitro group reduction)Can be unstable
4-Methylbenzylsulfonyl StableStablePotentially Labile (hydrogenolysis)Generally Stable

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic methodology. Below are representative procedures for the protection of a primary amine with each of the discussed sulfonyl chlorides and their subsequent deprotection.

Protocol 1: General Procedure for the Sulfonylation of a Primary Amine

  • Reaction Setup: To a stirred solution of the primary amine (1.0 eq) and the appropriate base (e.g., pyridine or triethylamine, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add the corresponding sulfonyl chloride (1.05 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Protocol 2: Deprotection of a Nosyl-Protected Amine (Fukuyama Deprotection)

  • Reaction Setup: To a solution of the Ns-protected amine (1.0 eq) in acetonitrile, add thiophenol (2.0 eq) and potassium carbonate (2.0 eq).

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography.

Protocol 3: Reductive Deprotection of a Tosyl-Protected Amine with SmI₂

  • Reagent Preparation: Prepare a solution of samarium(II) iodide (SmI₂) in THF.

  • Reaction Setup: To a solution of the Ts-protected amine (1.0 eq) in THF, add an excess of the SmI₂ solution, an aliphatic amine (e.g., triethylamine), and water at room temperature.[2] The cleavage is typically instantaneous.[3]

  • Work-up: Quench the reaction with a saturated aqueous solution of K₂CO₃ and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by column chromatography.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the general workflow for the protection and deprotection of amines using sulfonyl chlorides, as well as a decision-making pathway for selecting an appropriate protecting group.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Amine Primary/Secondary Amine Sulfonamide Protected Amine (Sulfonamide) Amine->Sulfonamide Protection SulfonylChloride R-SO₂Cl (MsCl, TsCl, NsCl, etc.) SulfonylChloride->Sulfonamide Base Base (Pyridine, Et₃N) Base->Sulfonamide FreeAmine Free Amine Sulfonamide->FreeAmine Cleavage DeprotectingAgent Deprotecting Agent (e.g., Thiol, SmI₂, HBr) DeprotectingAgent->FreeAmine

Caption: General workflow for amine protection and deprotection.

Protecting_Group_Selection Start Start: Need to protect an amine Stability High Stability Required? Start->Stability MildCleavage Mild Cleavage Required? Stability->MildCleavage Yes MsTs Use Ms or Ts Stability->MsTs No Fukuyama Fukuyama Synthesis Planned? MildCleavage->Fukuyama Yes Consider4MBnS Consider 4-Methylbenzylsulfonyl (Limited Data) MildCleavage->Consider4MBnS No Ns Use Ns Fukuyama->Ns Yes Fukuyama->Consider4MBnS No

Caption: Decision tree for selecting an amine protecting group.

Conclusion

The choice of an amine protecting group is a critical strategic decision in organic synthesis. For robust protection that can withstand a wide array of reaction conditions, the methanesulfonyl (Ms) and p-toluenesulfonyl (Ts) groups are excellent choices, with the caveat that their removal requires harsh conditions. For syntheses that demand mild deprotection conditions to preserve sensitive functionalities, the 2-nitrobenzenesulfonyl (Ns) group offers a superior alternative, with the added advantage of enabling the versatile Fukuyama amine synthesis.

The 4-methylbenzylsulfonyl group remains an under-explored option. While its benzylic nature suggests the potential for milder reductive cleavage compared to the tosyl group, the lack of comprehensive studies on its application and removal warrants further investigation. Researchers seeking alternatives to the classical sulfonyl protecting groups may find this an area ripe for exploration, potentially leading to the development of novel and valuable tools for the synthetic chemist's arsenal. Ultimately, the optimal protecting group is context-dependent, and a thorough understanding of the stability and reactivity of each option is paramount for the successful execution of complex synthetic endeavors.

References

A Comparative Guide to the Efficacy of Different Sulfonyl Chlorides for Protecting Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in drug development and the synthesis of complex molecules, the protection of amine functional groups is a critical step. Sterically hindered amines present a significant challenge, as their reduced nucleophilicity and the steric bulk surrounding the nitrogen atom can impede the efficiency of protection reactions.[1] Sulfonyl chlorides are powerful reagents for this purpose, forming stable sulfonamides that shield the amine from a wide array of reaction conditions.[2]

The choice of sulfonyl chloride is dictated by a balance of factors, including the stability of the resulting sulfonamide, the conditions required for its removal, and its compatibility with other functional groups within the molecule.[2] This guide provides a comparative analysis of commonly used sulfonyl chlorides for the protection of hindered amines, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.

Comparative Performance of Sulfonyl Chlorides

The efficacy of various sulfonyl chlorides is summarized below. While steric hindrance can necessitate harsher conditions or longer reaction times compared to unhindered amines, many sulfonylating agents can provide high yields.[1][3] The primary trade-off lies between the stability of the protected group and the mildness of the deprotection conditions.

Sulfonyl Chloride ReagentAbbreviationTypical Protection Conditions (Base, Solvent)Yield (%)Deprotection ConditionsKey Characteristics & Remarks
p-Toluenesulfonyl ChlorideTsClPyridine or Et₃N, CH₂Cl₂>90Harsh: Na/Hg, Na₂HPO₄; or strong acidForms highly stable sulfonamides; requires harsh deprotection, which may not be suitable for sensitive substrates.[2]
Methanesulfonyl ChlorideMsClEt₃N, CH₂Cl₂>90Harsh: TiCl₄, Li; or other strong reducing agentsLess sterically hindered than TsCl, leading to faster reaction times.[2] The resulting mesyl group is exceptionally stable.[1]
2-Nitrobenzenesulfonyl ChlorideNsClPyridine, CH₂Cl₂~98Mild: Thiophenol, K₂CO₃, MeCNOffers robust protection with the significant advantage of mild deprotection conditions.[2] The electron-withdrawing nitro group facilitates nucleophilic attack for cleavage.[4]
2-(Trimethylsilyl)ethanesulfonyl ChlorideSES-ClEt₃N, CH₂Cl₂HighMild: Fluoride source (e.g., TBAF)Provides stable protection with the benefit of mild, fluoride-mediated deprotection.[2]
5-(Dimethylamino)naphthalene-1-sulfonyl ChlorideDansyl-ClBicarbonate buffer, AcetonitrileHighAcid hydrolysisPrimarily used for fluorescent labeling of primary and secondary amines for analysis rather than as a general protecting group.[5][6][7] The resulting sulfonamide is highly fluorescent.[5]

Experimental Protocols

Detailed methodologies for the protection of a hindered amine and the subsequent deprotection are provided below.

Protocol 1: General Protection of a Hindered Secondary Amine with Methanesulfonyl Chloride (Mesylation)

This protocol is adapted from a general procedure for the synthesis of sulfonamides from hindered amines and sulfonyl chlorides.[1]

Materials:

  • Hindered secondary amine (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the hindered secondary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with additional DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purify the product as needed, typically by column chromatography.

Protocol 2: Deprotection of a 2-Nitrobenzenesulfonamide (Nosyl Group)

This protocol utilizes the mild conditions developed for cleaving the Ns-group, a key step in the Fukuyama amine synthesis.[2]

Materials:

  • N-nosyl protected amine (1.0 eq)

  • Thiophenol (2.0-3.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-nosyl protected amine (1.0 eq) in acetonitrile or DMF.

  • Add potassium carbonate (2.0-3.0 eq) and thiophenol (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection via TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting free amine by column chromatography or other suitable methods.

Visualizing Workflows and Relationships

Diagrams generated using Graphviz provide a clear representation of the experimental workflow and the key decision-making factors when choosing a protecting group.

G cluster_protection Protection Workflow cluster_deprotection Deprotection start Hindered Amine + Sulfonyl Chloride (R-SO2Cl) reagents Base (e.g., Et3N) Solvent (e.g., DCM) 0°C to RT start->reagents Reaction Conditions workup Aqueous Workup & Purification reagents->workup Reaction Completion product Protected Amine (Sulfonamide R-SO2-NR'R'') deprotect_reagents Deprotection Reagents product->deprotect_reagents Cleavage workup->product final_product Free Amine deprotect_reagents->final_product

Caption: General workflow for the protection and deprotection of amines.

G start Select Sulfonyl Chloride stability Need High Stability? start->stability deprotection Need Mild Deprotection? stability->deprotection Yes other Consider other groups (e.g., Boc, Cbz) stability->other No ts_ms Use TsCl or MsCl deprotection->ts_ms No ns_ses Use NsCl or SES-Cl deprotection->ns_ses Yes

Caption: Decision tree for selecting a sulfonyl protecting group.

Conclusion

The protection of hindered amines using sulfonyl chlorides is a robust and effective strategy in organic synthesis. For applications requiring high stability where the substrate can withstand harsh deprotection conditions, traditional reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) remain excellent choices.[2] However, for the synthesis of sensitive or complex molecules, the use of sulfonyl chlorides that allow for mild deprotection, such as 2-nitrobenzenesulfonyl chloride (NsCl) and 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl), is highly advantageous.[2] The selection of the appropriate reagent is a critical decision that should be based on a careful evaluation of the stability requirements of the protected intermediate and the compatibility of the deprotection conditions with the overall synthetic route.

References

Stability Showdown: A Comparative Guide to Sulfonate Esters in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a sulfonate ester as a leaving group is a critical decision that can significantly impact the outcome of a synthetic route. This guide provides an objective comparison of the stability of commonly used sulfonate esters derived from different sulfonyl chlorides, supported by experimental data, to inform this crucial choice.

The utility of an alcohol as a leaving group in nucleophilic substitution and elimination reactions is notoriously poor. To enhance their reactivity, alcohols are frequently converted into sulfonate esters, which are excellent leaving groups. This enhanced reactivity stems from the high stability of the resulting sulfonate anion, which is well-stabilized by resonance.[1][2] The stability of the sulfonate ester itself is inversely related to its reactivity as a leaving group; a more stable ester is less reactive and thus a poorer leaving group. This guide will delve into a comparative analysis of the stability of four widely used sulfonate esters: mesylate, tosylate, brosylate, and nosylate.

The Stability Hierarchy: An Inverse Relationship with Leaving Group Ability

The stability of a sulfonate ester is intrinsically linked to the ability of the corresponding sulfonate anion to accommodate a negative charge. A more stable anion corresponds to a better leaving group and, consequently, a more reactive (less stable) sulfonate ester. The electron-withdrawing or -donating nature of the substituent on the sulfonyl group plays a pivotal role in determining this stability. Electron-withdrawing groups enhance the stability of the anion by delocalizing the negative charge, thereby increasing the leaving group's effectiveness and the reactivity of the ester.

A reliable indicator of anion stability is the acidity of its conjugate acid, the sulfonic acid. A lower pKa value for the sulfonic acid signifies a stronger acid and a more stable conjugate base (the sulfonate anion).[3]

Quantitative Comparison of Sulfonic Acid Acidity

The following table summarizes the approximate pKa values of the conjugate acids of the sulfonate esters discussed in this guide.

Sulfonate EsterAbbreviationSulfonyl Chloride PrecursorConjugate AcidpKa of Conjugate Acid
MesylateOMsMethanesulfonyl chlorideMethanesulfonic acid~ -1.9
TosylateOTsp-Toluenesulfonyl chloridep-Toluenesulfonic acid~ -2.8[3][4]
BrosylateOBsp-Bromobenzenesulfonyl chloridep-Bromobenzenesulfonic acid~ -2.8 (similar to Tosylate)
NosylateONsp-Nitrobenzenesulfonyl chloridep-Nitrobenzenesulfonic acid~ -3.4

Note: pKa values can vary slightly depending on the measurement conditions and solvent.

The pKa values indicate that p-nitrobenzenesulfonic acid is the strongest acid, suggesting that the nosylate anion is the most stable. This, in turn, implies that nosylate is the best leaving group among the four, and consequently, alkyl nosylates are the least stable (most reactive) esters. Conversely, methanesulfonic acid is the weakest acid in this series, indicating that the mesylate anion is the least stable, making alkyl mesylates the most stable (least reactive) esters in this comparison.

Experimental Data: Relative Reactivity in SN2 Reactions

Kinetic studies of bimolecular nucleophilic substitution (SN2) reactions provide direct experimental evidence for the relative reactivity, and thus the inverse stability, of sulfonate esters. The following table presents the relative rates of reaction for several alkyl sulfonates in SN2 reactions.

Leaving GroupCommon NameRelative Rate (krel)
MesylateOMs1.00
TosylateOTs0.70
BrosylateOBs2.62
NosylateONs13

Data sourced from Wipf Group, University of Pittsburgh.[5]

This experimental data aligns with the predictions based on pKa values. The nosylate ester is the most reactive, followed by the brosylate, mesylate, and finally the tosylate, which is the least reactive (most stable) in this particular dataset. The slightly lower reactivity of tosylate compared to mesylate in this study might be attributed to steric factors of the bulkier tosyl group.

Visualizing the Stability-Reactivity Relationship

The interplay between the electronic nature of the substituent, the stability of the resulting anion, and the reactivity of the sulfonate ester can be visualized as a logical workflow.

StabilityReactivity substituent Substituent on Sulfonyl Group anion_stability Stability of Sulfonate Anion substituent->anion_stability influences pka pKa of Conjugate Acid anion_stability->pka inversely related to leaving_group Leaving Group Ability anion_stability->leaving_group determines ester_stability Stability of Sulfonate Ester leaving_group->ester_stability inversely related to

Figure 1. Logical relationship showing how the substituent on the sulfonyl group influences the stability of the sulfonate ester.

Experimental Protocols

To experimentally determine and compare the stability of different sulfonate esters, two key procedures are required: the synthesis of the esters from a common alcohol and the subsequent measurement of their solvolysis rates.

General Protocol for the Synthesis of Sulfonate Esters

This protocol describes a general method for converting an alcohol into a sulfonate ester using the corresponding sulfonyl chloride.[6]

SynthesisWorkflow start Start: Alcohol and Sulfonyl Chloride dissolve Dissolve alcohol in an aprotic solvent (e.g., CH2Cl2) start->dissolve cool Cool the solution in an ice bath dissolve->cool add_base Add a non-nucleophilic base (e.g., pyridine) cool->add_base add_sulfonyl_chloride Slowly add the sulfonyl chloride add_base->add_sulfonyl_chloride stir Stir the reaction mixture at 0°C, then warm to room temperature add_sulfonyl_chloride->stir workup Perform aqueous workup to remove byproducts stir->workup purify Purify the sulfonate ester (e.g., by chromatography) workup->purify end End: Purified Sulfonate Ester purify->end

Figure 2. Experimental workflow for the synthesis of sulfonate esters.

Materials:

  • Alcohol

  • Appropriate sulfonyl chloride (methanesulfonyl chloride, p-toluenesulfonyl chloride, p-bromobenzenesulfonyl chloride, or p-nitrobenzenesulfonyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

  • Non-nucleophilic base (e.g., pyridine, triethylamine)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the alcohol in the anhydrous aprotic solvent.

  • Cool the flask in an ice bath to 0°C.

  • Add the non-nucleophilic base to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Slowly add the sulfonyl chloride to the stirred solution.

  • Continue stirring the reaction mixture at 0°C for a specified time (e.g., 1 hour) and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and perform an aqueous workup to remove the pyridinium hydrochloride and excess reagents.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting sulfonate ester, typically by column chromatography.

General Protocol for Comparing Solvolysis Rates

The stability of sulfonate esters can be compared by measuring their rates of solvolysis, where the solvent acts as the nucleophile. A more stable ester will undergo solvolysis at a slower rate.

Materials:

  • The synthesized sulfonate esters (mesylate, tosylate, brosylate, nosylate) of the same alcohol

  • A suitable solvent system (e.g., aqueous ethanol, aqueous acetone)

  • A temperature-controlled bath

  • Analytical instrumentation for monitoring the reaction (e.g., HPLC, GC, or NMR)

Procedure:

  • Prepare solutions of each sulfonate ester of a known concentration in the chosen solvent system.

  • Place the reaction vessels in a constant temperature bath to ensure a consistent reaction temperature.

  • At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze the composition of each aliquot using a suitable analytical technique to determine the concentration of the remaining sulfonate ester.

  • Plot the concentration of the sulfonate ester versus time for each derivative.

  • Determine the initial rate of reaction for each sulfonate ester from the slope of the concentration-time curve at t=0.

  • The relative stability is inversely proportional to the initial reaction rate.

Conclusion

The stability of sulfonate esters derived from different sulfonyl chlorides is a critical consideration in organic synthesis. The general trend for the stability of the common sulfonate esters is:

Mesylate > Tosylate > Brosylate > Nosylate (Most Stable to Least Stable)

This trend is well-supported by both the theoretical understanding of the electronic effects of the substituents on the stability of the sulfonate anion and by experimental kinetic data. For reactions requiring a highly reactive leaving group, a nosylate or brosylate is a suitable choice. Conversely, when a more stable, less reactive leaving group is desired to prevent side reactions or for use in multi-step syntheses, a mesylate or tosylate would be more appropriate. By understanding the principles and a judicious examination of the available data, researchers can make informed decisions in selecting the optimal sulfonate ester for their specific synthetic challenges.

References

A Comparative Spectroscopic Analysis of 4-Methylbenzylsulfonyl Chloride and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Methylbenzylsulfonyl chloride and its positional isomers, 2-Methylbenzylsulfonyl chloride and 3-Methylbenzylsulfonyl chloride. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. This document presents a compilation of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers. These values are compiled from various spectral databases and literature sources. It is important to note that slight variations in reported values can occur due to different experimental conditions (e.g., solvent, concentration).

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundAr-H-CH₂--CH₃
This compound 7.30-7.80 (m)~4.8 (s)~2.4 (s)
2-Methylbenzylsulfonyl chloride 7.20-7.90 (m)~5.0 (s)~2.5 (s)
3-Methylbenzylsulfonyl chloride 7.20-7.70 (m)~4.8 (s)~2.4 (s)
Note: 's' denotes a singlet, and 'm' denotes a multiplet. The chemical shifts for the aromatic protons are presented as a range due to complex splitting patterns.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundC-SO₂Ar-C (quaternary)Ar-CH-CH₂--CH₃
This compound ~135~145, ~130~130, ~129~60~21
2-Methylbenzylsulfonyl chloride ~134~138, ~133~132, ~131, ~126~58~19
3-Methylbenzylsulfonyl chloride ~136~139, ~131~134, ~130, ~128~60~21
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
Table 3: FT-IR Spectroscopic Data (Characteristic Absorption Bands in cm⁻¹)
CompoundS=O (asymmetric stretch)S=O (symmetric stretch)S-Cl stretchC-H (aromatic)C-H (aliphatic)
This compound ~1370~1170~580~3100-3000~2950-2850
2-Methylbenzylsulfonyl chloride ~1375~1180~570~3100-3000~2950-2850
3-Methylbenzylsulfonyl chloride ~1370~1175~575~3100-3000~2950-2850
Table 4: Mass Spectrometry Data (Key m/z values)
CompoundMolecular Ion [M]⁺Base PeakMajor Fragments
This compound 204/20691139, 105, 77
2-Methylbenzylsulfonyl chloride 204/20691139, 105, 77
3-Methylbenzylsulfonyl chloride 204/20691139, 105, 77
Note: The presence of chlorine results in an isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sulfonyl chloride isomer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 128 or more) is required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sulfonyl chloride isomer with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film Method): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or the KBr pellet holder) and subtract it from the sample spectrum to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of each ion as a function of its m/z value.

Visualizing the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the three isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_isomers Isomeric Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison cluster_output Final Output Isomer4 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer4->NMR IR FT-IR Spectroscopy Isomer4->IR MS Mass Spectrometry Isomer4->MS Isomer2 2-Methylbenzylsulfonyl chloride Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 3-Methylbenzylsulfonyl chloride Isomer3->NMR Isomer3->IR Isomer3->MS DataTable Comparative Data Tables NMR->DataTable IR->DataTable MS->DataTable Interpretation Interpretation of Spectra DataTable->Interpretation Guide Comparison Guide Interpretation->Guide

Caption: A logical workflow for the comparative spectroscopic analysis of isomers.

Conclusion

The spectroscopic data presented in this guide highlights the subtle yet distinct differences between this compound and its 2- and 3-isomers. While their mass spectra are very similar due to common fragmentation pathways, their NMR and IR spectra exhibit clear distinctions arising from the different substitution patterns on the aromatic ring. Careful analysis of the aromatic region in the ¹H and ¹³C NMR spectra, in conjunction with the fingerprint region of the IR spectra, allows for the unambiguous identification of each isomer. The provided experimental protocols serve as a reliable starting point for researchers to obtain high-quality spectroscopic data for these and similar compounds.

Safety Operating Guide

Proper Disposal of 4-Methylbenzylsulfonyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like 4-Methylbenzylsulfonyl chloride are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols.

I. Immediate Safety and Hazard Information

This compound is a corrosive solid that is harmful if swallowed, inhaled, or comes into contact with skin.[1] It causes severe skin burns and eye damage and may lead to respiratory irritation.[1] A critical hazard is its reactivity with water, which liberates toxic hydrogen chloride gas.[1]

Table 1: Hazard and Personal Protective Equipment (PPE) Summary

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)Chemical-resistant gloves (e.g., nitrile), lab coat, and a NIOSH-approved respirator with a P3 cartridge are necessary to prevent exposure.[2]
Skin Corrosion/Irritation (Category 1B)Wear chemical-resistant gloves and protective clothing. A face shield is also required to protect against splashes.[1]
Serious Eye Damage/Irritation (Category 1)Chemical safety goggles and a face shield are mandatory to prevent severe eye damage.[1][3]
Specific Target Organ ToxicityWork must be conducted in a certified chemical fume hood to avoid respiratory irritation.[1]

II. Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of unreacted this compound and contaminated materials. This protocol should be performed in a well-ventilated laboratory, inside a chemical fume hood.

1. Preparation and Personal Protective Equipment (PPE):

  • Ensure you are wearing the appropriate PPE as detailed in Table 1, including a lab coat, chemical-resistant gloves, and safety goggles with a face shield.

  • Have an emergency safety shower and eyewash station readily accessible.

  • Prepare a designated waste container, clearly labeled "Hazardous Waste: this compound."

2. Neutralization of Small Quantities:

  • For small residual amounts of this compound, a slow and careful neutralization process is required.

  • Prepare a cold solution of sodium bicarbonate (5-10%) in a large beaker within the chemical fume hood.

  • Slowly and in small portions, add the this compound to the sodium bicarbonate solution with constant, gentle stirring. Be prepared for gas evolution (carbon dioxide).

  • Monitor the pH of the solution. Continue adding sodium bicarbonate until the pH is neutral (pH 6-8).

  • Once neutralized, the resulting aqueous solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.

3. Disposal of Contaminated Materials:

  • Any materials, such as weighing paper, gloves, or absorbent pads, that have come into contact with this compound should be considered hazardous waste.

  • Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[4]

  • Arrange for pickup and disposal by a certified hazardous waste management company.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water.[1]

  • Carefully sweep up the absorbed material and place it into a labeled hazardous waste container.[1]

  • Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.

III. Incompatible Materials and Storage Conditions

To prevent hazardous reactions, this compound must be stored away from incompatible materials.[1]

Table 2: Incompatible Materials and Recommended Storage

Incompatible MaterialsRecommended Storage Conditions
Water, Strong Oxidizing Agents, Strong Acids, Strong Bases, Alcohols, AminesStore in a cool, dry, well-ventilated area designated for corrosive materials. Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon). Refrigeration is recommended.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Assess this compound Waste decision Small Quantity or Contaminated Material? start->decision neutralize Neutralize with Sodium Bicarbonate Solution decision->neutralize Small Quantity solid_waste Collect in Labeled Hazardous Waste Container decision->solid_waste Contaminated Material check_ph Check pH (6-8) neutralize->check_ph check_ph->neutralize No aqueous_waste Dispose of Aqueous Waste per Local Regulations check_ph->aqueous_waste Yes professional_disposal Dispose via Certified Hazardous Waste Vendor solid_waste->professional_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Methylbenzylsulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methylbenzylsulfonyl Chloride

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, a compound that is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[1] Adherence to these procedures is critical for minimizing risks and ensuring operational integrity.

Hazard Identification and Classification

This compound is classified under multiple hazard categories. A summary of its hazard statements and classifications is provided below.

Hazard ClassificationCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationH318Causes serious eye damage
Acute Toxicity, Dermal-Harmful in contact with skin
Acute Toxicity, Inhalation-Harmful if inhaled
Specific target organ toxicity — single exposure-May cause respiratory irritation

Data sourced from Safety Data Sheets.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesTight-sealing, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Face ShieldTo be used in conjunction with goggles for full-face protection against splashes.[3][4]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3] Avoid PVC gloves as they offer little protection.[5]
Protective ClothingChemical-resistant apron, coveralls, or a lab coat.[3][4] Ensure it covers the entire body.
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 (EN 143) cartridge is necessary, especially where dust or vapors may be present.[6] A full-face respirator with an acid gas cartridge is essential in areas with possible vapor exposure.[3]
Experimental Protocols: Handling and Storage

Strict adherence to the following protocols is essential for the safe handling and storage of this compound.

Handling Protocol:

  • Ventilation: Always handle this compound inside a certified chemical fume hood.[1][7]

  • Personal Protective Equipment (PPE): Before handling, don all required PPE as specified in the table above.

  • Dispensing: Carefully weigh and dispense the solid material, avoiding the creation of dust.

  • Moisture Sensitivity: This chemical is moisture-sensitive and reacts with water.[1] Keep away from water and moist air.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, water, strong acids, strong bases, alcohols, and amines.[1][3]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1]

Storage Protocol:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7]

  • Atmosphere: Store under an inert atmosphere to maintain product quality.[1]

  • Temperature: Refrigerate for storage (2-8°C).

  • Location: Store in a designated corrosives area.[1][7]

  • Segregation: Keep away from incompatible materials.[1][3]

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][7] Call a physician immediately.[1]
Inhalation Move the person to fresh air.[1][7] If not breathing, give artificial respiration.[1][7] Call a physician or poison control center immediately.[1]
Ingestion Do NOT induce vomiting.[1][7] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[1][7] Seek immediate medical attention.
Spill Evacuate the area. Use personal protective equipment.[7] Sweep up the solid material, avoiding dust formation, and shovel it into a suitable container for disposal.[1][7] Do not expose the spill to water.[1] Contain the spill with non-combustible absorbent materials like dry sand or earth.[3]
Disposal Plan

All waste materials must be handled as hazardous waste.

  • Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.

  • Disposal Method: Engage a licensed professional waste disposal service to dispose of the material.[2] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Regulations: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[2][7] Do not empty into drains.[7]

Visual Guides

To further clarify the procedural workflows, the following diagrams have been created.

HandlingWorkflow Workflow for Handling this compound A 1. Don Required PPE B 2. Work in Chemical Fume Hood A->B C 3. Dispense Carefully (Avoid Dust) B->C D 4. Keep Away from Water & Incompatibles C->D E 5. Perform Experiment D->E F 6. Dispose of Waste Properly E->F G 7. Clean Work Area F->G H 8. Doff PPE & Wash Hands G->H

Caption: A stepwise workflow for the safe handling of this compound.

EmergencyResponse Emergency Response for Exposure or Spill Start Emergency Event Exposure Personal Exposure Start->Exposure Spill Chemical Spill Start->Spill Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Evacuate Evacuate Area Spill->Evacuate FlushEyes Flush Eyes (15+ min) Eye->FlushEyes WashSkin Wash Skin & Remove Clothing Skin->WashSkin FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth (Do Not Induce Vomiting) Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FlushEyes->SeekMedical WashSkin->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical ContainSpill Contain Spill (Dry Absorbent) Evacuate->ContainSpill DisposeWaste Dispose of as Hazardous Waste ContainSpill->DisposeWaste

Caption: A logical diagram outlining immediate actions for emergency situations.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.